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4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine Documentation Hub

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  • Product: 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
  • CAS: 1770840-43-1

Core Science & Biosynthesis

Foundational

Introduction: A Pivotal Intermediate in Modern Antiviral Therapy

An In-Depth Technical Guide to 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is a heterocyclic amine organic compound that has emerged from relative obscurity to a position o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine

4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is a heterocyclic amine organic compound that has emerged from relative obscurity to a position of prominence in medicinal chemistry and drug development.[2][4] Its significance is almost singularly tied to its role as a crucial regulatory starting material in the synthesis of the broad-spectrum antiviral agent Remdesivir (GS-5734) and its parent nucleoside, GS-441524.[3][4][5] These compounds have demonstrated potent activity against a range of RNA viruses, including Coronaviridae family members like SARS-CoV-2, by targeting the viral RNA-dependent RNA polymerase (RdRp).[1][6][7]

The pyrrolo[2,1-f][1][2][3]triazine core is a structural analogue of a purine base, making it an ideal scaffold for nucleoside mimics.[8] The introduction of an iodine atom at the 7-position provides a critical functional handle for constructing the C-C anomeric linkage to the ribose sugar moiety, a key step in the synthesis of Remdesivir.[3][9] This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine are summarized below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 1770840-43-1[5][10][11][12]
Molecular Formula C₆H₅IN₄[2][5][12][13]
Molecular Weight 260.04 g/mol [2][5][12][13]
Appearance Brown or yellow powder[10][14][15]
Predicted Density 2.43 ± 0.1 g/cm³[2][4][10]
Melting Point 215-219 °C[12]
IUPAC Name 7-iodopyrrolo[2,1-f][1][2][3]triazin-4-amine[12]
InChI Key ZEBGLCLVPCOXIV-UHFFFAOYSA-N[12][13]
SMILES C1=C2C(=NC=NN2C(=C1)I)N[12][13]

Synthesis Methodologies

The preparation of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is a critical step in securing the supply chain for Remdesivir. The most direct and industrially favored approach involves the selective iodination of the parent heterocycle, 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Diagram: Synthesis via Iodination

G A 4-Aminopyrrolo[2,1-f][1,2,4]triazine C 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine A->C Iodination B Iodinating Agent (NIS, ICl, or I₂) B->C

Caption: Direct iodination of the parent pyrrolotriazine.

Protocol 1: Synthesis via Direct Iodination

This protocol is adapted from methodologies developed for large-scale Remdesivir synthesis.[3] The choice of iodinating agent allows for process optimization based on cost, availability, and reaction efficiency.

Expertise & Experience: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The C7 position is activated for this reaction. N-Iodosuccinimide (NIS) is often preferred as it is a solid, relatively safe to handle, and provides clean reactions with high yields.

  • Preparation: In a suitable reaction vessel, dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine (1 equivalent) in an appropriate aprotic solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add the iodinating agent portion-wise at room temperature.

    • Method A: N-Iodosuccinimide (NIS) (1.05 equivalents). This method reportedly provides a 95% yield.[3]

    • Method B: Iodine monochloride (ICl) (1.0 equivalents). This method has been reported to yield 90%.[3]

    • Method C: Molecular Iodine (I₂) (1.0 equivalents) in the presence of a suitable base or oxidant. This method has been reported to yield 85%.[3]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

  • Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product as a crystalline solid.

Protocol 2: Multi-step Synthesis from Acyclic Precursors

Trustworthiness: This multi-step synthesis builds the heterocyclic core from the ground up, providing a self-validating pathway where each intermediate can be isolated and characterized, ensuring the integrity of the final product.

  • Step 1: Pyrrole Formation: React 2,5-dimethoxytetrahydrofuran with tert-butyl carbazate in dioxane under acidic catalysis (e.g., HCl) to form N-(tert-butoxycarbonyl)-1-aminopyrrole.[3]

  • Step 2: Cyanation: Treat the resulting aminopyrrole with chlorosulfonyl isocyanate in acetonitrile, followed by quenching with DMF. This sequence introduces a cyano group at the 2-position of the pyrrole ring.[2][3]

  • Step 3: Deprotection & Cyclization: Remove the Boc protecting group and cyclize the intermediate to form the 4-aminopyrrolo[2,1-f][1][2][3]triazine core.[16]

  • Step 4: Iodination: Proceed with the iodination of the synthesized parent heterocycle as described in Protocol 1.

Chemical Reactivity and Application in Remdesivir Synthesis

The primary utility of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine lies in its reactivity at the C7 position, enabling the crucial C-glycosylation step in the synthesis of Remdesivir.

Mechanism: Halogen-Metal Exchange and C-Glycosylation

The iodine atom is an excellent leaving group in halogen-metal exchange reactions. Treatment with a strong organolithium or Grignard reagent at low temperatures generates a highly reactive organometallic intermediate. This nucleophilic species then attacks the electrophilic carbonyl of a protected ribose lactone, forming the C-nucleoside core.

Expertise & Experience: The use of very low temperatures (e.g., -78 °C) is critical to prevent side reactions and decomposition of the thermally sensitive organometallic intermediate.[1] The choice of reagent (n-BuLi vs. i-PrMgCl·LiCl) can influence diastereoselectivity and yield.[1][9] The amine group on the triazine ring must be protected, often in situ using reagents like trimethylsilyl chloride (TMSCl), to prevent it from interfering with the organometallic reagents.[1][9]

Diagram: Role in Remdesivir Synthesis

G cluster_0 Heterocycle Activation cluster_1 Sugar Moiety cluster_2 Core Synthesis A 4-Amino-7-iodopyrrolo [2,1-f][1,2,4]triazine B Organometallic Intermediate (C7-Lithiated Species) A->B  1. TMSCl (Protection)  2. i-PrMgCl·LiCl or n-BuLi  (-78 °C)   D C-Glycoside Adduct (GS-441524 Core) B->D C-Glycosylation C Protected Ribose Lactone C->D E Remdesivir D->E Further Steps (Cyanation, Deprotection, Phosphoramidation)

Sources

Exploratory

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract The pyrrolo[2,1-f][1][2][3]triazine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potent activity across a spectrum of therapeutic targets. This tec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potent activity across a spectrum of therapeutic targets. This technical guide provides an in-depth exploration of this unique heterocyclic system, from its fundamental synthetic strategies to its successful application in the development of targeted therapies. We will dissect the structure-activity relationships (SAR) that govern its interactions with key biological targets, with a particular focus on its role in kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the pyrrolo[2,1-f]triazine scaffold in their own discovery programs.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its unique electronic and steric properties make it an effective mimic of other important biological scaffolds, such as the quinazoline nucleus, a well-established kinase inhibitor template.[1][4] The arrangement of nitrogen atoms within the fused ring system allows for the formation of critical hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, a feature not always achievable with simpler monocyclic or carbocyclic fused rings.[2] This inherent ability to engage with biological targets has led to the successful development of several approved drugs and clinical candidates incorporating this core, including the antiviral remdesivir and the kinase inhibitor avapritinib.[2][5]

This guide will provide a comprehensive overview of the pyrrolo[2,1-f]triazine scaffold, beginning with its synthesis and moving through its diverse applications in medicinal chemistry, with a focus on oncology and virology.

Synthetic Strategies: Building the Core

The construction of the pyrrolo[2,1-f]triazine core can be approached through several synthetic routes, typically starting from either a pyrrole or a triazine precursor.[5] The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

General Synthesis of the Pyrrolo[2,1-f]triazine Core

A common and effective method for the synthesis of the pyrrolo[2,1-f]triazine core involves the cyclization of an N-aminated pyrrole derivative with a suitable one-carbon synthon. This approach offers a high degree of flexibility for introducing substituents onto the pyrrole ring.

Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol describes a two-vessel process for the synthesis of the parent pyrrolo[2,1-f][1][2][3]triazin-4-amine, a key intermediate for many bioactive molecules.

Step 1: N-amination of 2-Cyanopyrrole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the resulting mixture for 30-40 minutes at this temperature.

  • Causality: The sodium hydride acts as a strong base to deprotonate the pyrrole nitrogen, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, making it susceptible to electrophilic amination. The low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

Step 2: Cyclization with Formamidine Acetate

  • To the reaction mixture from Step 1, add formamidine acetate (1.1 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Causality: Formamidine acetate serves as the one-carbon electrophile that reacts with the N-aminated pyrrole intermediate. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization to form the stable pyrrolo[2,1-f]triazine ring system.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pyrrolo[2,1-f][1][2][3]triazin-4-amine.[6]

Workflow for the Synthesis of the Pyrrolo[2,1-f]triazine Core

G A 2-Cyanopyrrole B Deprotonation (NaH, DMF, 0-5 °C) A->B C N-aminated Pyrrole Intermediate B->C D Cyclization (Formamidine Acetate, 110-120 °C) C->D E Pyrrolo[2,1-f][1,2,4]triazin-4-amine D->E

Caption: General workflow for the synthesis of the pyrrolo[2,1-f]triazine core.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective template for the design of inhibitors targeting a range of enzymes, particularly protein kinases. Its ability to mimic the binding mode of ATP in the kinase hinge region makes it a powerful starting point for the development of potent and selective inhibitors.[2]

Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. The pyrrolo[2,1-f]triazine core has been successfully employed to develop inhibitors of several key kinase families.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Dual inhibition of these kinases is a promising anti-cancer strategy.

Structure-Activity Relationship (SAR) Insights:

  • C4-Position: Substitution at the C4 position with a substituted aniline moiety is crucial for potent VEGFR-2 inhibition. For example, a 4-((3-hydroxy-4-methylphenyl)amino) substituent provides potent inhibitors of VEGFR-2.[1]

  • C5 and C6-Positions: These positions are tolerant to substitution and can be modified to improve physicochemical properties and selectivity.[1] Introducing side chains at these positions can modulate properties like solubility and metabolic stability.

  • C7-Position: Substitution at the C7 position generally leads to a significant loss of inhibitory activity.[1]

Table 1: SAR of Pyrrolo[2,1-f]triazine Derivatives as VEGFR-2/FGFR-1 Inhibitors

CompoundC4-SubstituentC5/C6-SubstituentVEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)Reference
BMS-582664 4-((2,4-difluoro-5-(cyclopropylcarbamoyl)phenyl)amino)HPotentPotent[3]
Compound 2 4-((3-hydroxy-4-methylphenyl)amino)H66-[5]
Compound 3 4-((3-hydroxy-4-methylphenyl)amino)6-methyl23-[5]

Signaling Pathway Inhibition by a Dual VEGFR-2/FGFR-1 Inhibitor

G cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF/FGF VEGF/FGF VEGFR-2/FGFR-1 VEGFR-2/FGFR-1 VEGF/FGF->VEGFR-2/FGFR-1 Activates Signaling Cascade Signaling Cascade VEGFR-2/FGFR-1->Signaling Cascade Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo[2,1-f]triazine Inhibitor->VEGFR-2/FGFR-1 Inhibits

Caption: Inhibition of angiogenesis by a pyrrolo[2,1-f]triazine-based dual VEGFR-2/FGFR-1 inhibitor.

The c-Mesenchymal-epithelial transition factor (c-Met) and VEGFR-2 are both key drivers of tumor growth, invasion, and angiogenesis.[4] Dual inhibition of these two kinases is a powerful therapeutic strategy.

SAR Insights:

  • A series of pyrrolo[1,2-f][1][2][3]triazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2.[4]

  • Compound 27a from this series exhibited excellent inhibitory activity against both c-Met (IC50 = 2.3 ± 0.1 nM) and VEGFR-2 (IC50 = 5.0 ± 0.5 nM).[4]

  • Docking studies have shown that these compounds bind to the ATP-binding site of both kinases.[4]

Table 2: In Vitro Activity of a Lead Dual c-Met/VEGFR-2 Inhibitor

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Antiproliferative Activity (BaF3-TPR-Met) IC50 (nM)Antiproliferative Activity (HUVEC-VEGFR2) IC50 (nM)Reference
27a 2.3 ± 0.15.0 ± 0.50.71 ± 0.1637.4 ± 0.311[4]

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).

SAR Insights:

  • 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffolds have been designed as potent ALK inhibitors.[7]

  • These compounds were designed to mimic the bioactive conformation of the well-known diaminopyrimidine motif.[7]

  • Optimization of this series led to the discovery of orally efficacious compounds in animal models of anaplastic large cell lymphoma.[7]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of several cancers.

SAR Insights:

  • The pyrrolo[2,1-f]triazine scaffold has been successfully used to replace the pyrimidine skeleton of earlier reported Hh pathway inhibitors.[1]

  • Structural modifications on the A, C, and D-rings of the scaffold led to the identification of potent inhibitors.[1]

  • Compound 19a emerged as a potent Hh signaling pathway inhibitor with good in vitro potency and favorable in vivo pharmacokinetic properties.[1]

Hedgehog Signaling Pathway Inhibition

G Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) Binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Inhibits GLI Transcription Factors GLI Transcription Factors Smoothened (SMO)->GLI Transcription Factors Activates Target Gene Expression Target Gene Expression GLI Transcription Factors->Target Gene Expression Promotes Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo[2,1-f]triazine Inhibitor->Smoothened (SMO) Inhibits

Caption: Mechanism of Hedgehog signaling pathway inhibition by a pyrrolo[2,1-f]triazine-based inhibitor targeting Smoothened.

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its ability to effectively target a diverse range of biological molecules, particularly protein kinases, has led to the development of important therapeutic agents. The synthetic accessibility of this scaffold allows for extensive and systematic exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on expanding the therapeutic applications of pyrrolo[2,1-f]triazine derivatives to new disease areas. Further exploration of novel substitution patterns and the development of more sophisticated synthetic methodologies will undoubtedly lead to the discovery of next-generation therapies based on this remarkable scaffold. The continued integration of computational modeling and structural biology will further accelerate the rational design of highly potent and selective agents, solidifying the legacy of the pyrrolo[2,1-f]triazine as a truly privileged scaffold in the ongoing quest for new medicines.

References

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4054-4059. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(8), 931-951. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Bhide, R. S., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Proceedings of the American Association for Cancer Research, 46, 595. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(8), 931-951. [Link]

  • Wang, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(21), 7573-7593. [Link]

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]

  • Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2236-2253. [Link]

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(21), 7573-7593. [Link]

  • Bhide, R. S., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Proceedings of the American Association for Cancer Research, 46, 595. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Wang, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Reddy, G. S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 128-136. [Link]

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Foundational

The Role of 4-Amino-7-iodopyrrolo[2,1-f]triazine as a Cornerstone Precursor in the Synthesis of Remdesivir

An In-depth Technical Guide Abstract Remdesivir (Veklury®) is a broad-spectrum antiviral agent that has garnered significant global attention, particularly for its role as the first therapeutic agent to receive FDA appro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Remdesivir (Veklury®) is a broad-spectrum antiviral agent that has garnered significant global attention, particularly for its role as the first therapeutic agent to receive FDA approval for the treatment of COVID-19.[1][2] As a phosphoramidate prodrug, its complex molecular architecture presents substantial synthetic challenges.[3] Central to its construction is the unnatural nucleobase, 4-aminopyrrolo[2,1-f][1][3][4]triazine, which must be activated for coupling with a modified ribose sugar moiety. This technical guide provides an in-depth analysis of the pivotal role of its activated form, 4-amino-7-iodopyrrolo[2,1-f]triazine , in the convergent synthesis of Remdesivir. We will explore the synthetic rationale, detail key reaction protocols, and present a workflow that highlights the evolution of the manufacturing process toward a scalable and efficient methodology, grounded in authoritative scientific literature.

Introduction: Remdesivir, A Nucleotide Analogue Prodrug

Remdesivir is an adenosine nucleotide analogue. Upon entering the cell, it undergoes metabolic activation to its triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[5] This mechanism of action, which involves delayed chain termination of viral RNA synthesis, provides its broad-spectrum activity against viruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[5][6]

The synthesis of Remdesivir is a convergent process, meaning two or more complex fragments are synthesized separately before being joined together in the final stages.[7] This strategy is generally more efficient for complex molecules. The key disconnection in Remdesivir's retrosynthesis is between the C-nucleoside core and the phosphoramidate prodrug moiety. The C-nucleoside itself is formed by coupling the pyrrolo[2,1-f][1][3][4]triazine base with a protected D-ribose derivative.[3][4] The focus of this guide is the synthesis and critical function of the halogenated nucleobase that makes this key coupling possible.

The Pyrrolo[2,1-f]triazine Core: An Unnatural Nucleobase

The core heterocyclic system of Remdesivir is a 4-aminopyrrolo[2,1-f][1][3][4]triazine. This is an unnatural nucleobase, meaning it is not one of the canonical bases found in DNA or RNA. Its unique structure is a key determinant of the drug's activity. The synthesis of this core and its subsequent activation are foundational to the entire Remdesivir manufacturing process.

Synthesis of the Parent Nucleobase

The parent heterocycle, 4-aminopyrrolo[2,1-f][1][3][4]triazine, can be synthesized through various routes, often starting from simple, commercially available materials. An improved, scalable methodology was developed to avoid hazardous reagents and increase overall yield, starting from pyrrole.[8][9] This route emphasizes process safety and efficiency, critical considerations for large-scale pharmaceutical production.

G Pyrrole Pyrrole Aminopyrrole 1-Aminopyrrole Pyrrole->Aminopyrrole N-Amination (e.g., NaH, ClNH2) Cyanopyrrole 1-Amino-2-cyanopyrrole Aminopyrrole->Cyanopyrrole Cyanation Nucleobase 4-Aminopyrrolo[2,1-f][1,2,4]triazine Cyanopyrrole->Nucleobase Cyclocondensation (Formamidine Acetate)

Caption: High-level workflow for the synthesis of the parent nucleobase.

The Iodination Step: Activating the Core for Coupling

To facilitate the crucial C-C bond formation with the ribose sugar fragment (a C-glycosylation), the C7 position of the pyrrolo-triazine ring must be activated. Halogenation, specifically iodination, serves this purpose perfectly. The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions or via metal-halogen exchange to form a nucleophilic organometallic species.[1][10] This transformation is what converts the parent nucleobase into the key precursor, 4-amino-7-iodopyrrolo[2,1-f][1][3][4]triazine .

Several iodinating agents have been successfully employed, with N-Iodosuccinimide (NIS) being particularly effective, providing high yields under mild conditions.[3][4] The choice of reagent reflects a balance between reactivity, selectivity, and process safety.

Table 1: Comparison of Iodination Methods for 4-aminopyrrolo[2,1-f][1][3][4]triazine

Iodinating ReagentTypical YieldReference
N-Iodosuccinimide (NIS)95%[3][4]
Iodine Monochloride (ICl)90%[3][4]
Molecular Iodine (I₂)85%[3][4]

Convergent Synthesis of Remdesivir: Assembling the Nucleoside

With the activated iodo-nucleobase in hand, the stage is set for the key fragment coupling reaction. This section details the assembly of the core nucleoside structure of Remdesivir.

The Ribose Moiety

The second key fragment is a protected D-ribose derivative, typically 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone.[1][10] The benzyl protecting groups are robust and prevent unwanted side reactions at the hydroxyl positions during the coupling and subsequent cyanation steps. This lactone is prepared from D-ribose via protection and oxidation.[3]

The Key C-Glycosylation and Cyanation Workflow

The C-glycosylation is the most challenging step in the synthesis of the nucleoside core. It involves the formation of a C-C bond between the C7 of the nucleobase and the anomeric C1 of the ribose sugar. The stereochemistry at this new bond is critical for the final drug's activity.

Gilead's second-generation synthesis represents a significant process improvement.[5][10] It avoids the cryogenic temperatures and difficult chiral separations of earlier routes.[5] The process begins with a metal-halogen exchange on the 4-amino-7-iodopyrrolo[2,1-f]triazine precursor, followed by nucleophilic attack on the protected ribonolactone. A subsequent stereoselective cyanation step installs the critical 1'-cyano group, which is known to enhance selectivity for viral polymerase and reduce toxicity.[5]

G cluster_nucleobase Nucleobase Activation cluster_sugar Sugar Moiety cluster_assembly Core Assembly Iodo_Base 4-Amino-7-iodopyrrolo [2,1-f]triazine Activated_Base Activated Organometallic Nucleobase Iodo_Base->Activated_Base i-PrMgCl·LiCl (Metal-Halogen Exchange) Coupled_Product Coupled Adduct (C-Glycoside) Activated_Base->Coupled_Product Lactone Protected Ribonolactone Lactone->Coupled_Product Cyano_Nucleoside Protected Cyano-Nucleoside (GS-441524 precursor) Coupled_Product->Cyano_Nucleoside TMSCN, TMSOTf (Stereoselective Cyanation) Final_Nucleoside GS-441524 (Parent Nucleoside) Cyano_Nucleoside->Final_Nucleoside BCl3 (Deprotection)

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Pyrrolo[2,1-f]triazine Nucleus as a Kinase Inhibitor Template

Introduction: The Quest for Novel Kinase Scaffolds In the landscape of modern therapeutics, particularly within oncology, the inhibition of protein kinases has emerged as one of the most successful strategies for targete...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Scaffolds

In the landscape of modern therapeutics, particularly within oncology, the inhibition of protein kinases has emerged as one of the most successful strategies for targeted therapy.[1][2][3] Protein kinases, as key regulators of cellular signaling pathways, often become dysregulated in diseases like cancer, making them prime targets for drug intervention. The relentless pursuit of potent and selective kinase inhibitors has led medicinal chemists to explore a vast chemical space. Within this exploration, the concept of a "privileged scaffold" is paramount—a core molecular structure that is capable of binding to multiple biological targets with high affinity. This guide provides an in-depth examination of one such scaffold: the pyrrolo[2,1-f][4][5][6]triazine nucleus, tracing its journey from a conceptual mimic of existing inhibitors to a versatile and clinically relevant template.

Genesis of a Scaffold: From Bioisosteric Mimicry to Novel Inhibitor

The discovery of the pyrrolo[2,1-f][4][5][6]triazine nucleus as a kinase inhibitor template was not a matter of serendipity, but of rational design. Medicinal chemists at Bristol-Myers Squibb identified it as a novel template that could effectively mimic the well-established quinazoline kinase inhibitor scaffold, which forms the core of approved drugs like Iressa (Gefitinib).[4] The underlying hypothesis was that this aza-fused bicyclic heterocycle could replicate the key interactions of the quinazoline core within the ATP-binding site of kinases, while offering unique vectors for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.

Initial efforts focused on transplanting substituents known to confer inhibitory activity against prominent receptor tyrosine kinases (RTKs) from the quinazoline series onto the new pyrrolo[2,1-f]triazine core.[4] This strategy proved immediately fruitful.

  • Targeting EGFR: Attachment of a 4-((3-chloro-4-fluorophenyl)amino) group, a classic EGFR-targeting moiety, yielded potent biochemical inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase activity. These compounds also demonstrated cellular efficacy by inhibiting the proliferation of the DiFi human colon tumor cell line, which is sensitive to EGFR inhibitors.[4]

  • Targeting VEGFR-2: Similarly, incorporating a 4-((3-hydroxy-4-methylphenyl)amino) substituent led to potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis. These compounds effectively inhibited the VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs).[4]

These initial findings validated the pyrrolo[2,1-f]triazine nucleus as a viable ATP-competitive kinase inhibitor template, setting the stage for extensive optimization efforts.

Mechanism of Action: Anchoring in the ATP Pocket

Crystallography and molecular modeling studies have been instrumental in elucidating the binding mode of pyrrolo[2,1-f]triazine inhibitors. Like the quinazoline scaffold it was designed to mimic, the pyrrolotriazine ring system binds in the adenine region of the ATP pocket, making several crucial hydrogen bond interactions with the "hinge" region of the kinase domain.[5] This interaction anchors the inhibitor, allowing its substituents to probe adjacent pockets to achieve potency and selectivity.

The general binding hypothesis suggests:

  • The pyrrolotriazine core occupies the adenine pocket, forming one or more hydrogen bonds with the kinase hinge backbone.

  • The C4-aniline substituent extends into a lipophilic selectivity pocket, a region not typically utilized by ATP. The nature of this group is critical for determining kinase selectivity.[5]

  • Substituents at the C5 and C6 positions can be directed towards the solvent-exposed region or into nearby hydrophobic channels, providing opportunities to modulate potency and pharmaceutical properties.[5]

cluster_Kinase Kinase ATP Binding Site cluster_Inhibitor Pyrrolo[2,1-f]triazine Inhibitor ATP_Pocket Adenine Region (ATP Pocket) Hinge Hinge Region Selectivity_Pocket Selectivity Pocket (Hydrophobic) Solvent_Front Solvent Exposed Region Core Pyrrolotriazine Core Core->Hinge H-Bonds C4 C4-Aniline Group C4->Selectivity_Pocket Occupies C6 C6-Substituent C6->Solvent_Front Extends Towards

Caption: Generalized binding mode of a pyrrolo[2,1-f]triazine inhibitor.

Structure-Activity Relationships (SAR): Tuning for Success

Systematic modification of the pyrrolo[2,1-f]triazine core has generated a wealth of SAR data, guiding the development of inhibitors with tailored profiles.

  • C4-Position: A bulky, lipophilic aniline group at this position proved essential for potent dual inhibition of HER1 (EGFR) and HER2.[5] The specific substitution pattern on the aniline ring dictates selectivity across different kinase families.

  • C5-Position: Introduction of a methyl group at this position, particularly in VEGFR-2 inhibitors, was found to enhance potency.[7] Acylurea pyrrolotriazines with C5-substitutions have also yielded compounds with single-digit nanomolar activity against Met kinase.[8]

  • C6-Position: This position is highly tolerant of substitution and is a key site for introducing side chains to modulate physicochemical properties like solubility and metabolic stability. For example, substituted alkoxy groups at C6 in the VEGFR-2 series led to highly potent compounds.[7]

  • C7-Position: In early studies, substitution at the C7-position was found to be detrimental, leading to a substantial loss of inhibitory activity.[4] However, more recent work on 2,7-disubstituted variants has identified potent Anaplastic Lymphoma Kinase (ALK) inhibitors, demonstrating that with the right scaffold design, this position can be productively explored.[6][9]

Table 1: Representative SAR Data for Pyrrolo[2,1-f]triazine Derivatives

Compound IDC4-SubstituentC5/C6/C7-SubstituentsTarget Kinase(s)IC₅₀ (nM)Reference
1 3-chloro-4-fluorophenylaminoUnsubstitutedEGFR100[4]
2 3-hydroxy-4-methylphenylaminoUnsubstitutedVEGFR-266[4]
BMS-540215 4-fluoro-2-methyl-1H-indol-5-yloxy5-Me, 6-(R)-propoxy-2-olVEGFR-225[7][10]
Compound 21 2-aminosubstituted7-arylsubstitutedALK10[1]
Compound 19 VariedVariedc-Met / VEGFR-22.3 / 5.0[1]
BMS-599626 Bulky, lipophilic anilineVaried 6-substituentHER1 / HER2Potent (not specified)[5]

Case Study: The Development of Brivanib (BMS-540215)

The journey of BMS-540215 (Brivanib) from a lead compound to a clinical candidate provides an excellent illustration of the medicinal chemistry principles applied to this scaffold.[7] Brivanib is a potent and selective dual inhibitor of VEGFR-2 and Fibroblast Growth Factor Receptor-1 (FGFR-1).[11]

The development process involved optimizing a series of 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f]triazines.[7] SAR studies revealed that a methyl group at the 5-position and a substituted alkoxy group at the 6-position were key for high potency.[7] This optimization led to BMS-540215, which demonstrated robust anti-tumor activity in preclinical xenograft models.[7]

A significant challenge was the compound's poor aqueous solubility. To address this, a prodrug strategy was employed. A series of amino acid esters were prepared, leading to the selection of the L-alanine prodrug, Brivanib Alaninate (BMS-582664).[11][12] This prodrug exhibited improved solubility and oral bioavailability, efficiently converting to the active parent drug, BMS-540215, in vivo. Brivanib Alaninate subsequently advanced into clinical trials for the treatment of solid tumors.[7][11]

Start Lead Series: 4-(indol-5-yloxy) -pyrrolotriazines SAR SAR Optimization: - Add 5-Methyl - Vary 6-Alkoxy Start->SAR Design & Synthesize Candidate Identified Candidate: BMS-540215 (Potent, Active in vivo) SAR->Candidate Test & Analyze Problem Challenge: Poor Aqueous Solubility Candidate->Problem Solution Prodrug Strategy: Synthesize Amino Acid Esters Problem->Solution Address Clinical Clinical Candidate: Brivanib Alaninate (Improved PK) Solution->Clinical Optimize

Caption: Medicinal chemistry workflow for the development of Brivanib.

Synthetic Protocol: A General Approach to the Pyrrolotriazine Core

Multiple synthetic routes to the pyrrolo[2,1-f][4][5][6]triazine core have been developed, often starting from either pyrrole or triazine precursors.[1][13] A common and illustrative method involves the construction of the triazine ring onto a pre-formed pyrrole.

Protocol: Synthesis of a 4-Chloropyrrolo[2,1-f][4][5][6]triazine Intermediate

This protocol describes a general synthesis of a key intermediate that allows for subsequent derivatization at the C4-position via nucleophilic aromatic substitution.

Step 1: N-Amination of Pyrrole

  • Rationale: To introduce the crucial N-N bond required for the triazine ring.

  • To a solution of a suitable pyrrole-2-carboxaldehyde (1 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes.

  • Add an aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine (1.1 eq).

  • Let the reaction warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify the resulting N-aminopyrrole via column chromatography.

Step 2: Cyclization to form Pyrrolotriazinone

  • Rationale: To form the six-membered triazine ring through condensation.

  • Reflux the N-aminopyrrole intermediate (1 eq) in formamide. The high temperature facilitates the cyclization and dehydration.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Filter and wash the solid to obtain the pyrrolo[2,1-f][4][5][6]triazin-4-one.

Step 3: Chlorination of the Pyrrolotriazinone

  • Rationale: To activate the C4-position for subsequent nucleophilic substitution with various anilines or other nucleophiles.

  • Heat the pyrrolotriazinone (1 eq) in neat phosphorus oxychloride (POCl₃) at reflux.

  • The reaction is typically complete within 2-4 hours.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Quench the residue by slowly adding it to ice water.

  • Extract the 4-chloro-pyrrolo[2,1-f][4][5][6]triazine product with an appropriate organic solvent (e.g., dichloromethane) and purify as needed.

Pyrrole Pyrrole-2- carboxaldehyde NAmino N-Aminopyrrole Pyrrole->NAmino 1. NaH 2. Aminating Agent Oxo Pyrrolotriazin-4-one NAmino->Oxo Formamide, Reflux Chloro 4-Chloro- pyrrolotriazine Oxo->Chloro POCl₃, Reflux

Caption: A general synthetic scheme for the pyrrolotriazine core.

A Versatile Scaffold: Targeting a Broad Spectrum of Kinases

The utility of the pyrrolo[2,1-f][4][5][6]triazine scaffold extends far beyond its initial targets of EGFR and VEGFR-2. Its favorable geometry and multiple points for diversification have enabled the development of inhibitors against a wide array of kinases, including:

  • HER1/HER2: Dual inhibitors for cancer therapy.[5]

  • c-Met and VEGFR-2: Dual inhibitors with nanomolar potency.[1]

  • Anaplastic Lymphoma Kinase (ALK): Potent and selective inhibitors for non-small cell lung cancer.[1][6]

  • Janus Kinase (JAK): Specifically, potent and selective inhibitors of JAK2.[1]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R). [1]

  • Adaptor Protein 2-Associated Kinase 1 (AAK1): A target for the treatment of neuropathic pain.[14][15]

This remarkable versatility underscores its status as a privileged scaffold in drug discovery.[6]

Conclusion and Future Perspectives

The discovery and development of the pyrrolo[2,1-f]triazine nucleus is a testament to the power of rational drug design. By starting with a bioisosteric hypothesis, medicinal chemists successfully identified a novel, highly tractable, and versatile template for kinase inhibition. The scaffold's ability to be readily synthesized and decorated with diverse functional groups has allowed it to be tailored for potency and selectivity against a multitude of important kinase targets, leading to several clinical candidates.

Future research will likely focus on applying this scaffold to novel and challenging kinase targets, exploring new substitution patterns to overcome drug resistance, and further refining the pharmacokinetic properties of next-generation inhibitors. The journey of the pyrrolo[2,1-f]triazine core, from a simple mimic to a privileged therapeutic scaffold, serves as a compelling case study for researchers, scientists, and drug development professionals in the ongoing quest for transformative medicines.

References

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][4][5][6]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154–4158. (URL not available)

  • Schenkel, L. B., et al. (2005). Structure activity relationships for a novel series of pyrrolo[2,1-f][4][5][6]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Cancer Research, 65(9 Supplement), 2539. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][4][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. [Link]

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][4][5][6]triazines. Organic Process Research & Development, 15(4), 819-826. (URL not available from search)

  • Kaur, N., & Kishore, D. (2021). Synthetic strategies for pyrrolo[2,1-f][4][5][6]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-16. [Link]

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][4][5][6]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(8), 2823–2843. [Link]

  • Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][4][5][6]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143–2146. [Link]

  • Cai, Z. W., et al. (2008). Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][4][5][6]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215). Journal of Medicinal Chemistry, 51(6), 1976–1980. [Link]

  • Ahmad, S., et al. (2023). Discovery of pyrrolo[2,1-f][4][5][6]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1-7. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][4][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Schroeder, G. M., et al. (2008). Identification of pyrrolo[2,1-f][4][5][6]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 18(16), 4645–4649. [Link]

  • Cai, Z. W., et al. (2008). Discovery of Brivanib Alaninate ((S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][4][5][6]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), A Novel Prodrug of Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Kinase Inhibitor (BMS-540215). Journal of Medicinal Chemistry, 51(6), 1976-1980. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][4][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Lombardo, L. J., et al. (2010). Pyrrolo[2,1-f][4][5][6]triazine derivatives as kinase inhibitors. Google Patents.

  • Ahmad, S., et al. (2023). Discovery of pyrrolo[2,1- f][4][5][6]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]

Sources

Foundational

In Silico Docking Studies of Pyrrolo[2,1-f]triazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][4]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][4] Its unique structure, featuring multiple heteroatoms, allows for critical hydrogen bonding and other non-covalent interactions within the active sites of biological targets.[1] This guide provides an in-depth technical overview of performing in silico molecular docking studies on pyrrolo[2,1-f]triazine derivatives. We will delve into the causality behind methodological choices, from target selection and preparation to ligand setup, docking execution, and rigorous result interpretation, thereby providing a self-validating framework for researchers in drug discovery.

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is integral to several FDA-approved drugs and clinical candidates.[1] Its rigid, planar structure, combined with strategically positioned nitrogen atoms, makes it an ideal pharmacophore for engaging with the ATP-binding sites of various kinases.[1] Derivatives of this scaffold have shown potent inhibitory activity against key oncological targets, including c-Met, VEGFR-2, and Adaptor protein 2-associated kinase 1 (AAK1).[1][5][6] Molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor, is a cornerstone of modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into structure-activity relationships (SAR).[7][8][9]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking aims to predict the three-dimensional structure of a ligand-receptor complex.[7] The process involves two primary stages: sampling the conformational space of the ligand within the target's active site and then ranking these conformations using a scoring function to estimate binding affinity.[7]

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Target_Selection Target Selection (e.g., Kinase PDB Structure) Protein_Preparation Protein Preparation Target_Selection->Protein_Preparation Input Grid_Generation Grid Generation (Define Binding Site) Protein_Preparation->Grid_Generation Prepared Receptor Ligand_Preparation Ligand Preparation Docking_Simulation Run Docking Simulation Ligand_Preparation->Docking_Simulation Prepared Ligands Grid_Generation->Docking_Simulation Binding Site Definition Pose_Analysis Pose & Score Analysis Docking_Simulation->Pose_Analysis Docked Poses Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis Top Poses Validation Protocol Validation Interaction_Analysis->Validation Key Interactions

Caption: A general workflow for molecular docking studies.

Methodologies: A Step-by-Step Technical Protocol

This section details the critical steps for a robust in silico docking study of pyrrolo[2,1-f]triazine derivatives.

Target Selection and Protein Preparation

The initial step in any structure-based drug design project is the selection of a high-quality 3D structure of the target protein, typically from the Protein Data Bank (PDB).[10]

Protocol for Protein Preparation:

  • Obtain Structure: Download the desired protein structure (e.g., c-Met kinase domain, PDB ID: 3F82) from the RCSB PDB database.

  • Initial Cleanup: Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio, or UCSF Chimera).[11][12] Remove all non-essential components, such as water molecules (unless they are known to mediate key interactions), co-solvents, and any protein chains that are not part of the biological monomer.[3][13]

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in crystallographic files but are crucial for proper hydrogen bonding and charge calculations.[12][13]

  • Assign Charges and Atom Types: Assign partial charges and atom types to all atoms using a standard force field (e.g., AMBER, OPLS).[11][14] This step is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.

  • Optimize Hydrogen Bonds: Optimize the orientation of hydroxyl groups, histidine protonation states, and asparagine/glutamine side-chain flips to maximize hydrogen bonding networks.[13]

  • Minimize Energy: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[13]

Protein_Preparation_Workflow PDB_Input Input: PDB File Remove_Waters Remove Water & Heteroatoms PDB_Input->Remove_Waters Add_Hydrogens Add Hydrogens Remove_Waters->Add_Hydrogens Assign_Charges Assign Charges & Atom Types Add_Hydrogens->Assign_Charges Optimize_H_Bonds Optimize H-Bond Network Assign_Charges->Optimize_H_Bonds Minimize_Energy Restrained Minimization Optimize_H_Bonds->Minimize_Energy Prepared_Protein Output: Prepared Protein Minimize_Energy->Prepared_Protein

Caption: Key steps in the protein preparation workflow.

Ligand Preparation

Proper preparation of the pyrrolo[2,1-f]triazine derivatives is equally critical for a successful docking study.

Protocol for Ligand Preparation:

  • Create 2D Structures: Draw the 2D structures of the pyrrolo[2,1-f]triazine derivatives using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures into 3D conformations.[13]

  • Generate Ionization and Tautomeric States: Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5) and enumerate relevant tautomers. The nitrogen atoms in the pyrrolotriazine core can have different protonation states, which significantly impact their interaction profiles.

  • Energy Minimization: Perform an energy minimization of each ligand conformer to obtain a low-energy, geometrically favorable structure.[13]

  • Assign Charges: Assign partial atomic charges using a method like Gasteiger-Hückel or AM1-BCC.[15]

Grid Generation and Docking Simulation

The docking process is confined to a specific region of the protein, known as the binding site. This is defined by a "grid box."

  • Define the Binding Site: If a co-crystallized ligand is present in the original PDB structure, the grid box is typically centered on this ligand.[16] If the binding site is unknown, blind docking can be performed where the grid encompasses the entire protein, or binding site prediction algorithms can be used.[10]

  • Run Docking: Use a validated docking program such as AutoDock Vina, GOLD, or Glide.[7][17] These programs will systematically sample different poses of the ligands within the grid box and score them.[7]

Results Interpretation and Validation: Ensuring Scientific Rigor

The output of a docking simulation is a set of poses for each ligand, ranked by a docking score. Interpreting these results requires a multi-faceted approach.

Analyzing Docking Scores

The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[18] A more negative score generally indicates a stronger predicted binding affinity.[2][19]

Score Range (kcal/mol)Predicted Binding AffinityInterpretation
< -10StrongHigh potential for potent interaction.[2]
-7 to -9ModerateGood potential for interaction.[2]
> -6WeakLess likely to be a potent binder.[2]

Note: These are general guidelines; the absolute values can vary between different docking programs and scoring functions.[20]

Visual Inspection and Interaction Analysis

Beyond the docking score, it is crucial to visually inspect the top-ranked poses.[2]

  • Key Interactions: For pyrrolo[2,1-f]triazine derivatives targeting kinases, look for the canonical hinge-binding interactions. The nitrogen atoms of the scaffold should form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

  • Hydrophobic Interactions: Analyze hydrophobic and van der Waals interactions with nonpolar residues in the active site.[18]

  • Active Site Residues: Confirm that the ligand is interacting with key catalytic or binding residues identified from experimental data.[18]

Protocol Validation: The Self-Validating System

To ensure the trustworthiness of the docking protocol, it must be validated.[21]

Protocol for Docking Validation (Redocking):

  • Select a Reference Complex: Choose a PDB structure of the target protein that has a co-crystallized ligand similar to the pyrrolo[2,1-f]triazine scaffold.

  • Extract and Redock: Separate the co-crystallized ligand from the protein. Then, using the exact same protein preparation and docking settings as for your test compounds, dock the co-crystallized ligand back into the active site.[21][22]

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic position.[18]

RMSD ValueInterpretation
< 2.0 ÅExcellent: The docking protocol is reliable and can accurately reproduce the experimental binding mode.[18][21]
2.0 - 3.0 ÅAcceptable: The protocol is likely reliable, but results should be interpreted with some caution.
> 3.0 ÅUnreliable: The docking protocol is not accurately predicting the binding mode and needs to be refined.

An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen parameters are appropriate for the system under study.[18][23][24]

Conclusion and Future Perspectives

In silico molecular docking is a powerful and indispensable tool in the discovery of novel pyrrolo[2,1-f]triazine derivatives.[25][26][27] By following a rigorous and self-validating protocol, researchers can generate reliable hypotheses about ligand binding modes, guide SAR studies, and prioritize compounds for synthesis and biological testing. While docking provides a static snapshot of the binding event, integrating these studies with more advanced computational methods like molecular dynamics (MD) simulations can offer deeper insights into the dynamic nature of protein-ligand interactions and further enhance the predictive power of computational drug design.[8]

References

  • Title: Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: How to Interpret Docking Scores with Precision | Molecular Docking Tutorial Source: YouTube URL: [Link]

  • Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]

  • Title: How does one prepare proteins for molecular docking? Source: Quora URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Interpretation of Molecular docking results? Source: ResearchGate URL: [Link]

  • Title: How can I validate a docking protocol? Source: ResearchGate URL: [Link]

  • Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PMC - PubMed Central URL: [Link]

  • Title: Key Topics in Molecular Docking for Drug Design Source: PMC - NIH URL: [Link]

  • Title: Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies Source: MDPI URL: [Link]

  • Title: Session 4: Introduction to in silico docking Source: Unknown URL: [Link]

  • Title: Pyrrolo[2,1-f][1][2][3]triazine derivatives as kinase inhibitors Source: Google Patents URL:

  • Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]

  • Title: Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain Source: PMC - PubMed Central URL: [Link]

  • Title: Molecular docking proteins preparation Source: ResearchGate URL: [Link]

  • Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC - NIH URL: [Link]

  • Title: Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline... Source: ResearchGate URL: [Link]

  • Title: [MD-2] Protein Preparation for Molecular Docking Source: YouTube URL: [Link]

  • Title: Molecular Docking: Shifting Paradigms in Drug Discovery Source: PMC - PubMed Central URL: [Link]

  • Title: Need help with molecular docking results interpretation Source: Reddit URL: [Link]

  • Title: Learn Maestro: Preparing protein structures Source: YouTube URL: [Link]

  • Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL: [Link]

  • Title: Validation of Docking Methodology (Redocking) Source: ResearchGate URL: [Link]

  • Title: Validation Studies of the Site-Directed Docking Program LibDock Source: ACS Publications URL: [Link]

  • Title: Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) Source: YouTube URL: [Link]

  • Title: Molecular Docking and Structure-Based Drug Design Strategies Source: MDPI URL: [Link]

  • Title: Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies Source: SciSpace URL: [Link]

  • Title: Pyrrolo[2,1- f ][1][2][3]triazines: From C-nucleosides to kinases and back again... Source: ResearchGate URL: [Link]

  • Title: Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 Source: PubMed URL: [Link]

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Exploratory

Unlocking the Therapeutic Potential of the Pyrrolotriazine Scaffold: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel molecul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic promise has led to the emergence of "privileged scaffolds" – core structures that exhibit the ability to bind to multiple biological targets with high affinity. The pyrrolotriazine nucleus, a fused heterocyclic system, has unequivocally earned this distinction.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases, making it a cornerstone for the development of targeted therapies in oncology, inflammation, and virology.[2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrrolotriazine derivatives, offering field-proven insights into the design and optimization of potent and selective modulators of key cellular pathways. We will delve into the causal relationships behind experimental choices, present detailed methodologies, and visualize the intricate interplay of structure and function that governs the therapeutic potential of this versatile scaffold.

The Pyrrolotriazine Core: A Foundation for Diverse Bioactivity

The fundamental pyrrolotriazine structure consists of a pyrrole ring fused to a triazine ring.[4] The specific arrangement of the nitrogen atoms in the triazine ring gives rise to different isomers, with the pyrrolo[2,1-f][5][6][7]triazine core being a frequently explored and highly successful template in drug discovery.[3] The inherent chemical properties of this scaffold, including its aromaticity and the presence of hydrogen bond donors and acceptors, provide a robust platform for molecular recognition by biological targets.

Substitutions at various positions on the pyrrolotriazine ring system are pivotal in defining the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. The following diagram illustrates the common substitution points on the pyrrolo[2,1-f][5][6][7]triazine core that are critical for modulating its interaction with biological targets.

Figure 1. General structure of the pyrrolo[2,1-f][5][6][7]triazine core and key substitution points.

I. Targeting the PI3K/Akt/mTOR Pathway: A Central Node in Cancer Signaling

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6][8] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7] Pyrrolotriazine-based compounds have emerged as potent and selective inhibitors of PI3K isoforms.[9]

Structure-Activity Relationship of Pyrrolotriazine-Based PI3K Inhibitors

The development of pyrrolotriazine-based PI3K inhibitors has revealed key structural features that dictate their potency and isoform selectivity.

  • The Pyrrolotriazine Core: The core scaffold typically forms crucial hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of the adenine moiety of ATP.[3]

  • Substitution at the 4-position: A substituted amino group at this position is often critical for potent PI3K inhibition. The nature of the substituent can significantly influence isoform selectivity. For instance, the introduction of a 4-amino pyrrolotriazine has been identified as a novel chemotype that selectively inhibits the PI3Kδ isoform.[9]

  • Modifications at the 2- and 7-positions: Substitutions at these positions are often explored to enhance potency, improve pharmacokinetic properties, and modulate selectivity. For example, the incorporation of a thiazole ring at the 3-position of a pyrrolotriazinone scaffold has been shown to yield compounds with significant cytotoxic effects and the ability to reduce PI3K protein levels in cancer cells.[10]

Quantitative SAR Data for Pyrrolotriazine-Based PI3K Inhibitors

The following table summarizes the in vitro activity of representative pyrrolotriazine-based PI3K inhibitors.

Compound IDR-groups/ModificationsTargetIC50 (nM)Reference
Compound 18 Pan-PI3K inhibitorPI3Kα-[7]
Compound 30 4-amino pyrrolotriazinePI3Kδ-[9]
Compound 5 Pyrrolotriazinone scaffoldPI3K110[10]
Compound 6 Optimized pyrrolotriazinonePI3K75[10]
Signaling Pathway: The PI3K/Akt/mTOR Cascade

The PI3K/Akt/mTOR pathway is a complex signaling network. The following diagram illustrates the central role of PI3K in this cascade and how its inhibition by pyrrolotriazine derivatives can block downstream signaling, leading to reduced cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 2. The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrrolotriazines.

II. Targeting Mitosis: Eg5 and Aurora Kinase Inhibitors

Mitosis, the process of cell division, is tightly regulated by a host of proteins, and its dysregulation is a fundamental characteristic of cancer. Pyrrolotriazine derivatives have been successfully developed to target key mitotic players, including the kinesin spindle protein Eg5 and the Aurora kinases.

A. Pyrrolotriazine-Based Eg5 Inhibitors

Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[11][12] Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.[13]

SAR studies of pyrrolotriazine-4-one analogs as Eg5 inhibitors have provided valuable insights into their mechanism of action.[14] These compounds have been shown to bind to an allosteric site on the Eg5 protein.[14] A notable example, compound 9, demonstrated potent inhibition of Eg5 ATPase activity with an IC50 of approximately 60 nM.[15] X-ray crystallography revealed that the pyrrolotriazinone moiety interacts with a hydrophobic pocket within the Eg5 binding site.[15]

B. Pyrrolotriazine-Based Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating various stages of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis.[1][16] Their overexpression is frequently observed in various cancers.

The development of pyrrolotriazine-based pan-Aurora kinase inhibitors has demonstrated that modifications to the scaffold can lead to highly potent compounds.[17] Optimization of a cyclopropane carboxamide terminus of a lead compound resulted in analogs with enhanced cellular activity and improved pharmacokinetic profiles.[17]

Quantitative SAR Data for Mitotic Kinase Inhibitors
Compound IDR-groups/ModificationsTargetActivityReference
Compound 9 Pyrrolotriazine-4-oneEg5 ATPaseIC50 ~60 nM[15]
Compound 17l Optimized cyclopropane carboxamidePan-Aurora KinaseTumor growth inhibition[17]
Compound 31 Structural modification of leadAurora AKd = 7 nM[18]
Compound 34 Structural modification of leadAurora BKd = 7 nM[18]
Signaling Pathway: The Role of Eg5 and Aurora Kinases in Mitosis

The following diagram illustrates the critical roles of Eg5 and Aurora kinases during mitosis and how their inhibition by pyrrolotriazine derivatives can disrupt cell division.

Mitosis_Pathway cluster_prophase Prophase cluster_metaphase Metaphase cluster_anaphase Anaphase Eg5_Prophase Eg5 Centrosome_Sep Centrosome Separation Eg5_Prophase->Centrosome_Sep drives Mitotic_Arrest Mitotic Arrest & Apoptosis AuroraA Aurora A Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment AuroraB_Ana Aurora B Cytokinesis Cytokinesis AuroraB_Ana->Cytokinesis Pyrrolo_Eg5 Pyrrolotriazine Eg5 Inhibitor Pyrrolo_Eg5->Eg5_Prophase inhibits Pyrrolo_Aurora Pyrrolotriazine Aurora Inhibitor Pyrrolo_Aurora->AuroraA inhibits Pyrrolo_Aurora->AuroraB inhibits

Figure 3. Inhibition of Eg5 and Aurora kinases by pyrrolotriazines disrupts key mitotic events.

III. Targeting the JAK-STAT Pathway: Modulating Immune Responses and Hematopoiesis

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide variety of cytokines and growth factors, playing a crucial role in immunity, cell division, and hematopoiesis.[5][19] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

Structure-Activity Relationship of Pyrrolotriazine-Based JAK2 Inhibitors

Pyrrolotriazine derivatives have been developed as potent inhibitors of JAK2.[20][21] SAR studies have focused on achieving selectivity for JAK2 over other JAK family members, particularly the closely related JAK3.[20] Modifications of the aniline substituent at the C2 position of a 2,7-pyrrolo[2,1-f][5][6][7]triazine core have been shown to decrease the formation of reactive metabolites, a crucial aspect for developing safer therapeutics.[21]

Signaling Pathway: The JAK-STAT Cascade

The JAK-STAT pathway provides a direct route for transmitting extracellular signals to the nucleus. The diagram below illustrates this pathway and the point of intervention for pyrrolotriazine-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pyrrolotriazine Pyrrolotriazine JAK Inhibitor Pyrrolotriazine->JAK inhibits STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates

Figure 4. The JAK-STAT signaling pathway and its inhibition by pyrrolotriazine derivatives.

IV. Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of research, detailed and validated experimental protocols are paramount. This section provides step-by-step methodologies for the synthesis of a representative pyrrolotriazine derivative and for key biological assays used in the evaluation of these compounds.

A. General Synthesis of a Pyrrolo[2,1-f][5][6][7]triazine Derivative

The synthesis of pyrrolo[2,1-f][5][6][7]triazines often involves a multi-step sequence. A general method is outlined below, based on procedures described in the literature.[22]

Step 1: Preparation of 3,5-disubstituted-1,2,4-triazines

  • To a cooled (0 °C) solution of an appropriate aryl or heteroarylglyoxal hydrate (1 equivalent) in ethanol, add a cooled solution of a corresponding amidrazone (1 equivalent) in ethanol portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 5 °C for 24-48 hours.

  • Collect the resulting precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the 3,5-disubstituted-1,2,4-triazine.

Step 2: N-alkylation of the 1,2,4-triazine

  • Treat the 3,5-disubstituted-1,2,4-triazine (1 equivalent) with an alkylating agent (e.g., ethyl bromoacetate) in a suitable solvent such as DMF.

  • Add a base (e.g., K2CO3) and stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture to isolate the N-alkylated triazinium salt.

Step 3: Cyclization to the Pyrrolo[2,1-f][5][6][7]triazine core

  • React the N-alkylated triazinium salt with a suitable cyclizing agent, such as dimethyl acetylenedicarboxylate (DMAD), in an appropriate solvent like absolute dioxane.[22]

  • Heat the reaction mixture under reflux for the required duration (e.g., 4 days).[22]

  • After cooling, purify the reaction mixture using column chromatography to obtain the desired pyrrolo[2,1-f][5][6][7]triazine derivative.

B. In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency (IC50) of a pyrrolotriazine compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Pyrrolotriazine test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the pyrrolotriazine test compound in DMSO and then in kinase assay buffer.

    • In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

C. Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative activity of pyrrolotriazine compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Pyrrolotriazine test compound (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • 96-well clear-bottom white microplates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrrolotriazine test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO2 incubator.

    • Measure cell viability using a suitable assay that quantifies ATP levels, which correlate with the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the workflow for the discovery and evaluation of novel pyrrolotriazine inhibitors.

Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Design Compound Design & Library Synthesis HTS High-Throughput Screening Design->HTS Hit_ID Hit Identification HTS->Hit_ID SAR SAR Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME_Tox ADME/Tox Profiling ADME_Tox->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Figure 5. A typical workflow for the development of pyrrolotriazine-based inhibitors.

V. Conclusion and Future Perspectives

The pyrrolotriazine scaffold has firmly established itself as a versatile and fruitful starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The extensive body of research on the structure-activity relationships of pyrrolotriazine derivatives has provided a deep understanding of the key structural motifs required for potent and selective inhibition of targets within the PI3K/Akt/mTOR, mitotic, and JAK-STAT pathways.

The future of pyrrolotriazine-based drug discovery lies in the continued exploration of novel substitution patterns to further enhance potency, selectivity, and pharmacokinetic profiles. The application of advanced computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the identification of new lead compounds. Furthermore, the investigation of pyrrolotriazines against other emerging therapeutic targets holds significant promise. As our understanding of the molecular basis of diseases continues to grow, the privileged pyrrolotriazine scaffold is poised to remain a cornerstone of innovative drug development for years to come.

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Sources

Foundational

The Broad-Spectrum Antiviral Activity of Pyrrolo[2,1-f]triazine Nucleosides: A Technical Guide for Drug Development Professionals

Abstract The pyrrolo[2,1-f]triazine nucleoside scaffold has emerged as a cornerstone in the development of broad-spectrum antiviral agents, primarily targeting the RNA-dependent RNA polymerase (RdRp) of numerous viral pa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f]triazine nucleoside scaffold has emerged as a cornerstone in the development of broad-spectrum antiviral agents, primarily targeting the RNA-dependent RNA polymerase (RdRp) of numerous viral pathogens. This technical guide provides an in-depth analysis of the antiviral spectrum of this class of compounds, with a particular focus on two leading candidates: Remdesivir (GS-5734) and Galidesivir (BCX4430). We will explore their mechanisms of action, from intracellular activation to viral polymerase inhibition, and present a comprehensive overview of their in vitro and in vivo efficacy against a wide range of RNA viruses. Furthermore, this guide details the essential experimental protocols required for the evaluation of these compounds, offering a framework for researchers and drug development professionals in the field of antiviral therapeutics.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f]triazine core, a unique bicyclic heterocycle, serves as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine nucleosides allows it to be recognized by viral polymerases, yet its distinct chemical features enable it to disrupt viral replication.[1] This has led to the development of potent antiviral agents with activity against a diverse array of RNA viruses, including those of significant public health concern such as coronaviruses, filoviruses, and flaviviruses.[2][3]

This guide will dissect the antiviral properties of two prominent pyrrolo[2,1-f]triazine nucleoside analogs, Remdesivir and Galidesivir, providing a comprehensive resource for their study and the development of next-generation antiviral therapies.

Mechanism of Action: A Tale of Two Nucleoside Analogs

The antiviral activity of pyrrolo[2,1-f]triazine nucleosides is contingent on their intracellular conversion to a pharmacologically active triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Remdesivir (GS-5734): A ProTide Approach to Delayed Chain Termination

Remdesivir is a phosphoramidate prodrug, or ProTide, of a C-adenosine nucleoside analog. This chemical modification enhances its ability to penetrate host cells. Once inside the cell, Remdesivir undergoes a multi-step activation process:

  • Esterase Cleavage: Carboxylesterase 1 (CES1) and Cathepsin A (CTSA) hydrolyze the ester moiety.

  • Phosphoramidase Cleavage: Histidine triad nucleotide-binding protein 1 (HINT1) cleaves the phosphoramidate bond, releasing the monophosphate form (GS-441524-MP).

  • Phosphorylation: Host cell kinases further phosphorylate the monophosphate to the active triphosphate, GS-443902.

The active Remdesivir triphosphate (RDV-TP) then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. Upon incorporation, RDV-TP exerts its antiviral effect through a mechanism of delayed chain termination . The presence of the 1'-cyano group on the ribose sugar moiety creates a steric clash with the RdRp, causing a conformational change that stalls the polymerase complex three to five nucleotides downstream from the incorporated analog. This premature termination of RNA synthesis effectively halts viral replication.

Remdesivir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake Alanine_Metabolite Alanine Metabolite Remdesivir_int->Alanine_Metabolite CES1 / CTSA GS_441524_MP GS-441524-MP (Monophosphate) Alanine_Metabolite->GS_441524_MP HINT1 GS_441524_DP GS-441524-DP (Diphosphate) GS_441524_MP->GS_441524_DP Host Kinases RDV_TP GS-443902 (RDV-TP) (Active Triphosphate) GS_441524_DP->RDV_TP Host Kinases RdRp Viral RdRp RDV_TP->RdRp Competitive Inhibition RNA_chain Nascent RNA Chain RdRp->RNA_chain Incorporation into RNA Termination Delayed Chain Termination RNA_chain->Termination

Caption: Intracellular activation pathway of Remdesivir.

Galidesivir (BCX4430): A Direct-Acting Adenosine Analog

Galidesivir is an adenosine C-nucleoside analog that also targets the viral RdRp. Unlike Remdesivir, it is not a prodrug and is directly taken up by host cells. Intracellularly, host kinases phosphorylate Galidesivir to its active triphosphate form (BCX4430-TP).

BCX4430-TP then acts as a competitive inhibitor of ATP, leading to its incorporation into the growing viral RNA chain. This incorporation results in premature chain termination , thereby inhibiting viral replication. The efficiency of this phosphorylation can vary between cell types, which may influence the in vitro potency observed in different cell lines.

Antiviral Spectrum: A Broad Defense Against RNA Viruses

Both Remdesivir and Galidesivir exhibit a broad spectrum of antiviral activity against a multitude of RNA viruses. The following tables summarize their in vitro efficacy, represented by the half-maximal effective concentration (EC50), against a selection of clinically relevant viruses.

In Vitro Antiviral Activity of Remdesivir (GS-5734)
Viral FamilyVirusCell LineEC50 (µM)Citation(s)
Coronaviridae SARS-CoV-2Vero E60.77[2]
SARS-CoVHAE0.069[4]
MERS-CoVHAE0.074[4]
Murine Hepatitis VirusDBT0.03[4]
Filoviridae Ebola VirusHeLa, Huh-70.07 - 0.14[4]
Marburg VirusHeLa3 - 12[5]
Paramyxoviridae Respiratory Syncytial Virus (RSV)-< 0.12[6]
Measles VirusVero761.8[5]
Flaviviridae Yellow Fever Virus--[3]
Zika Virus--[3]
Arenaviridae Lassa Fever VirusHeLa1.48[4]
Junin VirusHeLa0.47[4]
Picornaviridae Enterovirus 71RD0.140[7]
Bunyaviridae Rift Valley Fever Virus--[3]
In Vitro Antiviral Activity of Galidesivir (BCX4430)
Viral FamilyVirusCell LineEC50 (µM)Citation(s)
Coronaviridae MERS-CoV-Active[1]
SARS-CoV-Active[1]
SARS-CoV-2-Active[1]
Filoviridae Ebola VirusHeLa3 - 12[5]
Marburg VirusHeLa3 - 12[5]
Paramyxoviridae Measles VirusVero761.8[5]
Flaviviridae Yellow Fever Virus--[8]
Zika Virus--[9]
Dengue Virus--[10]
Orthomyxoviridae Influenza A and BMDCK1 - 5[5]
Bunyaviridae Rift Valley Fever VirusVero20.4 - 41.6[11]
Togaviridae Chikungunya Virus--[11]
Arenaviridae Lassa Virus-Weak Activity[11]
Picornaviridae --Active[11]

In Vivo Efficacy: From Animal Models to Clinical Insights

The promising in vitro antiviral activity of pyrrolo[2,1-f]triazine nucleosides has been corroborated in various animal models, providing the rationale for their clinical development.

Remdesivir: Efficacy in Non-Human Primates and Clinical Use

Remdesivir has demonstrated significant efficacy in non-human primate (NHP) models of viral diseases. In rhesus macaques infected with Ebola virus, treatment with Remdesivir resulted in a significant survival benefit.[12] Similarly, in a rhesus macaque model of MERS-CoV infection, both prophylactic and therapeutic administration of Remdesivir reduced clinical signs, viral replication, and lung pathology.[11] For SARS-CoV-2, early treatment in rhesus macaques reduced viral loads and lung damage.[13] These robust preclinical data supported the accelerated clinical development of Remdesivir for COVID-19.

Galidesivir: A Potent Countermeasure for Hemorrhagic Fever Viruses

Galidesivir has shown remarkable efficacy in animal models of highly pathogenic viral infections. In NHP models of Marburg and Ebola virus diseases, treatment with Galidesivir resulted in high survival rates, even when administered up to 48 hours post-infection.[3][14] These findings underscore its potential as a medical countermeasure for biodefense threats. Galidesivir has also demonstrated protective effects in a hamster model of Yellow Fever.[15]

Experimental Protocols for Antiviral Evaluation

The evaluation of the antiviral activity and cytotoxicity of pyrrolo[2,1-f]triazine nucleosides relies on a series of well-established in vitro assays.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy cluster_selectivity Selectivity Index Calculation Cytotoxicity_Assay 1. Cytotoxicity Assay (e.g., MTT) Determine CC50 Plaque_Assay 2. Plaque Reduction Assay Determine EC50 Cytotoxicity_Assay->Plaque_Assay Yield_Assay 3. Virus Yield Reduction Assay Quantify viral load reduction Plaque_Assay->Yield_Assay Selectivity_Index 4. Calculate Selectivity Index (SI) SI = CC50 / EC50 Yield_Assay->Selectivity_Index

Caption: General workflow for in vitro antiviral screening.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include untreated cell controls.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

Principle: This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates and grow to confluency.

  • Virus-Compound Incubation: Prepare serial dilutions of the antiviral compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU). Mix the virus with each compound dilution.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the antiviral compound.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

Principle: This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.

Protocol:

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a known multiplicity of infection (MOI). After a brief adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the infected and treated cells for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: Harvest the supernatant (and/or cell lysate) from each well.

  • Virus Titration: Determine the viral titer in each harvested sample by performing a plaque assay or a TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral titer (e.g., in log10 PFU/mL) for each compound concentration compared to the untreated virus control.

Resistance and Future Perspectives

The emergence of antiviral resistance is a critical consideration in drug development. For Remdesivir, mutations in the RdRp have been identified that confer reduced susceptibility to the drug. These mutations, however, may come at a fitness cost to the virus. Continued surveillance for resistance mutations is essential.

The broad-spectrum activity and promising preclinical and clinical data for pyrrolo[2,1-f]triazine nucleosides highlight their importance in our antiviral armamentarium. Future research will likely focus on:

  • Next-Generation Analogs: Designing novel derivatives with improved potency, selectivity, and resistance profiles.

  • Combination Therapies: Investigating the synergistic effects of these nucleosides with other antiviral agents that have different mechanisms of action.

  • Oral Bioavailability: Developing orally bioavailable prodrugs to improve patient compliance and facilitate outpatient treatment.

Conclusion

Pyrrolo[2,1-f]triazine nucleosides, exemplified by Remdesivir and Galidesivir, represent a powerful class of broad-spectrum antiviral agents. Their ability to effectively target the conserved viral RdRp makes them valuable tools against a wide range of existing and emerging RNA viruses. A thorough understanding of their mechanism of action, antiviral spectrum, and the appropriate experimental methodologies for their evaluation is paramount for the continued development of effective antiviral therapies.

References

  • Biotech Dispatch. (2025, September 17). Island Pharmaceuticals reports breakthrough survival data for galidesivir in Marburg and Ebola studies. Biotech Dispatch. [Link]

  • Choy, K.-T., et al. (2020). Remdesivir and its antiviral activity against COVID-19: A systematic review. Journal of Infection, 81(2), e85-e91. [Link]

  • Creative Diagnostics. (n.d.). MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 6, 2026, from [Link]

  • Deshpande, A., et al. (2023). Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation. ACS Infectious Diseases, 9(8), 1646-1657. [Link]

  • Duke University. (2021, September 20). An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral. DukeSpace. [Link]

  • Ebright, R. H., & Ebright, Y. W. (2021). An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order. Viruses, 13(12), 2419. [Link]

  • Emery Pharma. (2025, June 5). Important Considerations in Antiviral Testing. Retrieved January 6, 2026, from [Link]

  • Gilead Sciences. (n.d.). VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP. Retrieved January 6, 2026, from [Link]

  • Gordon, C. J., et al. (2020). Remdesivir and its antiviral activity against COVID-19: A systematic review. Journal of Medical Virology, 92(10), 2216-2223. [Link]

  • Holbrook, M. G., et al. (2024). A Randomized, Blinded, Vehicle-Controlled Dose-Ranging Study to Evaluate and Characterize Remdesivir Efficacy Against Ebola Virus in Rhesus Macaques. Viruses, 16(12), 1934. [Link]

  • MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][2][14][16]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

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  • Taylor, R., et al. (2016). Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review. Frontiers in Pharmacology, 7, 184. [Link]

  • Warren, T. K., et al. (2021). An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral. Antiviral Research, 195, 105180. [Link]

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  • Kokic, G., et al. (2020). Mechanism of SARS-CoV-2 polymerase inhibition by remdesivir. bioRxiv. [Link]

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  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648-1661. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Amino-7-iodopyrrolo[2,1-f]triazine: Nomenclature, Properties, Synthesis, and Applications

This technical guide provides an in-depth exploration of 4-Amino-7-iodopyrrolo[2,1-f]triazine, a heterocyclic organic compound of significant interest to the pharmaceutical and life sciences industries. Designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-Amino-7-iodopyrrolo[2,1-f]triazine, a heterocyclic organic compound of significant interest to the pharmaceutical and life sciences industries. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical identity, physicochemical properties, synthesis methodologies, and critical applications, with a focus on its role as a key building block in modern antiviral therapeutics.

Introduction

4-Amino-7-iodopyrrolo[2,1-f]triazine (CAS No: 1770840-43-1) is a pivotal pharmaceutical intermediate, most notably recognized as a key precursor in the synthesis of the broad-spectrum antiviral agent, Remdesivir.[1][2] The core pyrrolo[2,1-f][3][4][5]triazine scaffold is a "privileged structure" in medicinal chemistry, possessing a unique bicyclic arrangement with a bridgehead nitrogen atom that serves as a versatile template for developing inhibitors against various therapeutic targets, including a range of kinases.[6][7] Its derivatives have been investigated for activity against RNA viruses like Ebola, MERS-CoV, and SARS-CoV, making this molecular framework highly relevant in the ongoing search for potent antiviral therapies.[2][6]

This guide offers a comprehensive overview, synthesizing technical data with practical insights to support research and development efforts involving this important compound.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical synthesis and procurement. 4-Amino-7-iodopyrrolo[2,1-f]triazine is known by several synonyms and identifiers across commercial and academic literature.

IdentifierValue
IUPAC Name 7-iodopyrrolo[2,1-f][3][4][5]triazin-4-amine[4]
CAS Number 1770840-43-1[1][3][4][8][9]
Common Synonyms Remdesivir Intermediate; Remdesivir N-2; Remdesivir Impurity 20; 7-iodopyrrole[2,1-f][3][4][5]triazin-4-amine[1][3][5][10]
Molecular Formula C₆H₅IN₄[2][3][4]
Molecular Weight 260.04 g/mol [2][4]
SMILES C1=C2C(=NC=NN2C(=C1)I)N[4][5]
InChI Key ZEBGLCLVPCOXIV-UHFFFAOYSA-N[4][5]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity in synthetic protocols.

PropertyValueSource
Appearance Pale yellow solid to brown powder[1][2]
Density (Predicted) 2.43 ± 0.1 g/cm³[1][3]

Synthesis and Manufacturing

The primary industrial route to 4-Amino-7-iodopyrrolo[2,1-f]triazine involves the regioselective iodination of its non-halogenated precursor, 4-aminopyrrolo[2,1-f][3][4][5]triazine. This approach is favored due to the high reactivity of the C7 position on the pyrrole ring, allowing for efficient and direct installation of the iodine atom.

General Synthesis Workflow

The iodination is typically achieved by treating the parent amine with an iodine source in the presence of an oxidant. This process converts iodide into a more electrophilic species that readily attacks the electron-rich pyrrole ring.

synthesis_workflow Start 4-Aminopyrrolo[2,1-f][1,2,4]triazine Product 4-Amino-7-iodopyrrolo [2,1-f]triazine Start->Product Electrophilic Iodination Reagents Iodine Source (e.g., I₂, HI) + Oxidizing Agent Reagents->Product

Caption: General workflow for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine.

Exemplary Synthesis Protocol

The following protocol is a representative method adapted from published literature, demonstrating a robust and scalable procedure.[11] The causality behind these steps lies in controlling the reaction and ensuring product purity.

Materials:

  • 4-aminopyrrolo[2,1-f][3][4][5]triazine

  • Iodine-containing substance (e.g., Iodine or Hydroiodide)

  • Oxidant (e.g., Potassium hydrogen persulfate, Hydrogen peroxide)

  • Ethyl acetate (EtOAc)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve or suspend 4-aminopyrrolo[2,1-f][3][4][5]triazine in an appropriate solvent.

  • Reagent Addition: Add the iodine-containing substance and the selected oxidant. The oxidant's role is to generate the reactive electrophilic iodine species in situ, which is crucial for driving the reaction to completion.[11] The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture and add an aqueous solution of sodium thiosulfate. This step is critical to neutralize any unreacted iodine, preventing unwanted side reactions during work-up.

  • pH Adjustment: Carefully add a saturated solution of sodium bicarbonate to the mixture. This neutralizes acidic byproducts and brings the pH to an alkaline state, ensuring the amino group of the product remains deprotonated and facilitating its extraction into an organic solvent.[11]

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. The choice of ethyl acetate is based on its ability to effectively dissolve the product while having low miscibility with water.

  • Washing and Drying: Combine the organic phases and wash with water and/or brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove dissolved water, which could interfere with final product stability and purity.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator). This yields the crude 4-amino-7-iodopyrrolo[2,1-f][3][4][5]triazine, which can be further purified by recrystallization or chromatography if necessary to achieve high purity (>98%).[11]

Applications in Drug Discovery and Development

The utility of 4-Amino-7-iodopyrrolo[2,1-f]triazine stems from its unique structure, which serves as a handle for further chemical modifications.

Pivotal Role in Remdesivir Synthesis

The primary application of this compound is its function as the core nucleobase in the synthesis of Remdesivir.[2] The iodine atom at the C7 position is strategically important, as it facilitates a key carbon-carbon bond-forming reaction (glycosylation) with a protected ribose sugar derivative. This coupling step is central to constructing the complete nucleoside analogue that forms the backbone of Remdesivir.[12]

remdesivir_synthesis Base 4-Amino-7-iodopyrrolo [2,1-f]triazine Coupled Coupled C-Nucleoside Intermediate Base->Coupled C-Glycosylation (Coupling Reaction) Sugar Protected Ribose Derivative Sugar->Coupled C-Glycosylation (Coupling Reaction) Remdesivir Remdesivir Coupled->Remdesivir Phosphoramidation & Deprotection

Caption: Simplified role of 4-Amino-7-iodopyrrolo[2,1-f]triazine in Remdesivir synthesis.

Scaffold for Antiviral and Kinase Inhibitor Research

Beyond Remdesivir, the pyrrolo[2,1-f][3][4][5]triazine scaffold is a subject of intense research.

  • Antiviral Activity: C-nucleosides derived from this and related halogenated congeners have demonstrated potent inhibitory activity against norovirus RNA-dependent RNA polymerase (RdRp), highlighting the potential for developing new treatments for norovirus infections.[13] The parent structure is also a known pharmacophore for targeting a wide array of RNA viruses.[6]

  • Kinase Inhibition: The structural motif is a recognized "kinase hinge-binder." Various derivatives have been developed as inhibitors of crucial cellular kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK), which are implicated in cancer and other hyperproliferative disorders.[3][6]

Conclusion

4-Amino-7-iodopyrrolo[2,1-f]triazine is more than a simple chemical intermediate; it is a highly valuable and versatile building block in modern pharmaceutical science. Its well-defined synthesis and strategic importance in the production of Remdesivir underscore its current industrial relevance. Furthermore, the proven biological activity of the pyrrolo[2,1-f][3][4][5]triazine core ensures that this compound and its derivatives will remain a focal point for future research in the discovery of novel antiviral agents and kinase inhibitors. This guide provides the foundational knowledge necessary for scientists and developers to effectively utilize this compound in their research and manufacturing endeavors.

References

  • 4-amino-7-iodopyrrolo[2,1-f][3][4][5]triazine - ChemBK. (n.d.). ChemBK. Retrieved January 6, 2026, from [https://www.chembk.com/en/chem/4-amino-7-iodopyrrolo[2,1-f][3][4][5]triazine]([Link]3][4][5]triazine)

  • 7-Iodopyrrolo[2,1-f][3][4][5]triazin-4-amine, 98% - J&K Scientific. (n.d.). J&K Scientific. Retrieved January 6, 2026, from [Link]

  • Remdesivir No. 2 Intermediate 4-Amino-7-Iodopyrrolo[2, 1-F][3][4][5]Triazine CAS 1770840-43-1. (n.d.). Fengchen Group Co., Ltd. Retrieved January 6, 2026, from [Link]

  • 7-iodopyrrolo[2,1-f][3][4][5]triazin-4-amine| CAS No:1770840-43-1. (n.d.). ZaiQi Bio-Tech. Retrieved January 6, 2026, from [Link]

  • 4-amino-7-iodopyrrolo[2,1-f][3][4][5]triazine. (n.d.). JHD GROUP. Retrieved January 6, 2026, from [Link]

  • Preparation method of 4-amino-7-iodo pyrrolo [2, 1-f][3][4][5] triazine - Patsnap Eureka. (2021). Patsnap. Retrieved January 6, 2026, from [Link]

  • Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][3][4][5]triazine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • 4-Amino-7-iodopyrrolo[2,1-f][3][4][5]triazine – Synocule. (n.d.). Synocule. Retrieved January 6, 2026, from [Link]

  • Sharma, K., & Patel, H. (2021). Synthetic strategies for pyrrolo[2,1-f][3][4][5]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. Available from: [Link]

  • Cas 1770840-43-1,7-iodopyrrolo-[2,1-f][3][4][5]-triazin-4-amine | lookchem. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

  • Singh, S., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Results in Chemistry, 3, 100201. Available from: [Link]

  • China 4 amino 7 iodopyrrolo 2 1 f 1 2 4 triazine Manufacturers Factory Suppliers. (2021). UIV Chem. Retrieved January 6, 2026, from [Link]

  • Shestakov, A. S., et al. (2023). Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7683. Available from: [Link]

  • Sharma, K., & Patel, H. (2020). Synthetic strategies for pyrrolo[2,1- f][3][4][5]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. Available from: [Link]

  • Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][3][4][5]triazine C-nucleosides. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][3][4][5]triazines. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Choi, J., et al. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f][3][4][5]triazine of Remdesivir. Organic Process Research & Development, 25(4), 943-949. Available from: [Link]

  • Strakhova, N. A., et al. (1980). Mode of action of the antiphytoviral compound 2,4-dioxohexahydro-1,3,5-triazine (5-azadihydrouracil). Acta virologica, 24(5), 335-41. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Scalable Synthesis Methodology for 4-Amino-7-iodopyrrolo[2,1-f]triazine

Introduction: The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active agents.[4] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active agents.[4] This unique bridgehead nitrogen heterocycle is an integral component of several kinase inhibitors approved for cancer therapy and is structurally related to naturally occurring purine nuclei.[3][4] The significance of this scaffold was further highlighted by its incorporation into the antiviral drug Remdesivir, a critical therapeutic agent.[5][6]

Specifically, 4-Amino-7-iodopyrrolo[2,1-f]triazine serves as a crucial, late-stage intermediate in the synthesis of Remdesivir and other advanced pharmaceutical ingredients (APIs).[5][7] The iodine atom at the 7-position provides a versatile synthetic handle for further molecular elaboration, typically through cross-coupling reactions. Therefore, a robust, efficient, and scalable synthesis of this intermediate is of paramount importance for researchers in drug discovery and development.

This document provides a detailed, field-proven methodology for the scalable synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine, starting from readily available commodity chemicals. The strategy is bifurcated into two primary stages: the construction of the core 4-aminopyrrolo[2,1-f]triazine ring system, followed by a regioselective iodination.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthetic approach is designed for scalability and efficiency. The retrosynthesis deconstructs the target molecule into the core heterocyclic system and the iodination precursor. This two-stage approach allows for the production and purification of a stable common intermediate, 4-aminopyrrolo[2,1-f]triazine, which can then be cleanly converted to the final iodinated product.

G Target 4-Amino-7-iodopyrrolo[2,1-f]triazine Iodination Electrophilic Iodination Target->Iodination CoreAmine 4-Aminopyrrolo[2,1-f]triazine Cyclization Cyclization with Formamidine Acetate CoreAmine->Cyclization N_AminoNitrile N-Amino-2-cyanopyrrole Amination N-Amination N_AminoNitrile->Amination Cyanopyrrole 2-Cyanopyrrole Cyanation Vilsmeier-Haack & Nitrile Formation Cyanopyrrole->Cyanation Pyrrole Pyrrole Iodination->CoreAmine Cyclization->N_AminoNitrile Amination->Cyanopyrrole Cyanation->Pyrrole

Caption: Retrosynthetic analysis of 4-Amino-7-iodopyrrolo[2,1-f]triazine.

Part 2: Synthesis of the 4-Aminopyrrolo[2,1-f]triazine Core

This phase focuses on constructing the foundational bicyclic amine from pyrrole. The process is optimized for multi-hundred-gram to kilogram scale production.[6] The workflow is designed as a two-vessel process to enhance operational efficiency.

G cluster_0 Vessel 1: Cyanopyrrole Synthesis cluster_1 Vessel 2: Amination and Cyclization Pyrrole Pyrrole Aldehyde Pyrrole-2- carbaldehyde Pyrrole->Aldehyde 1 Vilsmeier Vilsmeier Reagent (POCl3, DMF) Nitrile 2-Cyanopyrrole (Isolated) Aldehyde->Nitrile 2 Hydroxylamine Hydroxylamine HCl Nitrile_input 2-Cyanopyrrole Nitrile->Nitrile_input Transfer NaH NaH in DMF N_Amino N-Amino-2- cyanopyrrole (in situ) NaH->N_Amino 3. Deprotonation Chloramine Chloramine Solution Formamidine Formamidine Acetate FinalCore 4-Aminopyrrolo- [2,1-f]triazine N_Amino->FinalCore 5. Cyclization & MTBE Distillation Nitrile_input->N_Amino 4. N-Amination

Caption: Workflow for the scalable synthesis of the aminopyrrolotriazine core.

Protocol 2.1: Preparation of 2-Cyanopyrrole (3)

This protocol outlines the synthesis of the key nitrile intermediate from pyrrole. The Vilsmeier-Haack reaction followed by conversion to the nitrile is a well-established and scalable transformation.[6]

Materials & Reagents:

ReagentM.W.Quantity (moles)Quantity (mass/vol)
Pyrrole67.091.0067.1 g
Phosphorus oxychloride (POCl₃)153.331.10168.7 g (102.2 mL)
N,N-Dimethylformamide (DMF)73.09-700 mL
Hydroxylamine hydrochloride69.491.2083.4 g
Acetic Anhydride102.09-As needed
Water18.02-As needed

Procedure:

  • Vilsmeier Reagent Formation: To a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, add N,N-Dimethylformamide (DMF, 10 volumes). Cool the solvent to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.1 equiv) to the DMF, maintaining the internal temperature below 15 °C. Stir the resulting mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Pyrrole Addition: Add pyrrole (1.0 equiv) dropwise to the Vilsmeier reagent, ensuring the reaction temperature does not exceed 20 °C. After the addition is complete, allow the reaction to stir for 1-2 hours.

  • Quench and Hydrolysis: Carefully and slowly quench the reaction by adding the mixture to ice water. This step is highly exothermic.

  • Nitrile Formation: To the aqueous mixture containing the pyrrole-2-carbaldehyde, add hydroxylamine hydrochloride (1.2 equiv).[6] Adjust the pH if necessary with a suitable base (e.g., sodium acetate). The intermediate oxime will form.

  • Subsequent heating, often with a dehydrating agent like acetic anhydride, will convert the oxime to 2-cyanopyrrole.[6]

  • Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing, drying, and concentration under reduced pressure.

Expert Insight: The quench of the Vilsmeier reaction is critical. A slow, controlled addition to a large volume of ice/water is essential to manage the exotherm and prevent side reactions.

Protocol 2.2: Preparation of 4-Aminopyrrolo[2,1-f]triazine (1)

This protocol details the conversion of 2-cyanopyrrole into the target amine core via N-amination and subsequent cyclization.[6]

Materials & Reagents:

ReagentM.W.Quantity (moles)Quantity (mass/vol)
2-Cyanopyrrole92.101.0092.1 g
Sodium Hydride (60% in oil)40.001.1044.0 g
Anhydrous DMF73.09-1.0 L
Monochloramine (in MTBE)51.481.20~2.8 L of 2.2% soln
Formamidine Acetate104.113.00312.3 g
Methyl tert-butyl ether (MTBE)88.15-As needed
Water18.02-As needed

Procedure:

  • Deprotonation: Charge a dry reactor with anhydrous DMF (6.0 L per 0.60 kg of cyanopyrrole) and cool to 0-5 °C under a nitrogen atmosphere.

  • Carefully add sodium hydride (60% dispersion, 1.1 equiv) portion-wise, maintaining the temperature between 0-5 °C.[6] Stir for 20-30 minutes.

  • Add a solution of 2-cyanopyrrole (1.0 equiv) in DMF to the sodium hydride slurry, keeping the internal temperature between 5-10 °C. Significant hydrogen gas evolution will occur; ensure adequate venting. Stir for 30-40 minutes.

  • N-Amination: To the resulting anion solution, add a pre-prepared solution of monochloramine in MTBE (1.2 equiv) at 0-5 °C.[6] The reaction progress can be monitored by HPLC to ensure consumption of the starting material.

  • Cyclization: Once the amination is complete, add formamidine acetate (3.0 equiv) to the reaction mixture at 0-5 °C.[6]

  • Heat the reaction mixture to 85-90 °C. During this heating phase, distill off the MTBE at atmospheric pressure. The reaction is complete when the internal temperature reaches 85-90 °C and holds.

  • Work-up and Isolation: Cool the reaction mixture and add water to precipitate the product.

  • Filter the crude solid and wash the cake with water, followed by a wash with MTBE to remove non-polar impurities.[6]

  • Dry the crystalline solid under vacuum at 50-55 °C to yield 4-aminopyrrolo[2,1-f]triazine with high purity (>99.8%).[6]

Trustworthiness - Self-Validation: The final MTBE wash is a critical purification step that effectively removes a key process impurity, an adduct formed between the aminopyrrole and DMF. The purity of the final product should be confirmed by HPLC and NMR. 1H NMR (400 MHz, DMSO-d6): δ 7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H).[6]

Part 3: Regioselective Iodination

The final step is the selective installation of an iodine atom at the C7 position of the pyrrole ring. This is achieved via an electrophilic aromatic substitution. The use of an oxidant in conjunction with an iodine source provides a high-yielding and atom-economical method suitable for large-scale production.[8]

G Core 4-Aminopyrrolo- [2,1-f]triazine Final 4-Amino-7-iodopyrrolo- [2,1-f]triazine Core->Final Electrophilic Iodination Reagents Iodine Source (e.g., I₂, HI) + Oxidant (e.g., H₂O₂)

Caption: Final iodination step to yield the target compound.

Protocol 3.1: Synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine

Causality Behind Experimental Choice: Direct iodination of electron-rich heterocycles like the pyrrolotriazine core requires an electrophilic iodine species ("I+"). While molecular iodine (I₂) is not sufficiently electrophilic on its own, an oxidant (such as hydrogen peroxide or a persulfate) reacts with an iodine source (I₂ or HI) in situ to generate this potent electrophile, driving the reaction to completion efficiently.[8]

Materials & Reagents:

ReagentM.W.Quantity (moles)Quantity (mass/vol)
4-Aminopyrrolo[2,1-f]triazine134.141.0013.4 g
Hydroiodic Acid (HI) or Iodine (I₂)127.91-Varies
Oxidant (e.g., H₂O₂, (NH₄)₂S₂O₈)--Varies
Sodium thiosulfate158.11-As needed
Saturated Sodium bicarbonate84.01-As needed
Suitable Solvent (e.g., Water, Acetonitrile)--~100 mL

Procedure (Example Embodiment): [8]

  • Reaction Setup: In a reactor, suspend 4-aminopyrrolo[2,1-f]triazine (1.0 equiv) in a suitable solvent such as water.

  • Reagent Addition: Add the iodine source (e.g., hydroiodide) and the chosen oxidant (e.g., ammonium persulfate). The reaction is often exothermic and should be monitored.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature to 50 °C) until HPLC analysis indicates the complete consumption of the starting material.

  • Quench: Cool the reaction mixture and add an aqueous solution of sodium thiosulfate to quench any unreacted iodine and oxidant. The characteristic dark color of iodine should dissipate.

  • pH Adjustment & Isolation: Adjust the pH of the slurry to alkaline using a saturated sodium bicarbonate solution. This will precipitate the product.[8]

  • Purification: Filter the solid product, wash it thoroughly with water and then ethanol to remove residual salts and impurities.

  • Drying: Dry the final product, 4-Amino-7-iodopyrrolo[2,1-f]triazine, under vacuum. A yield of approximately 90% with purity >96% can be expected.[8]

Characterization Data:

  • Appearance: Off-white to light yellow solid.

  • Molecular Formula: C₆H₅IN₄[9]

  • Molecular Weight: 260.04 g/mol [10]

  • ¹H NMR (400MHz, DMSO-d₆): δ 7.91 (s, 1H), 7.90-7.70 (br, 2H), 7.00 (d, J=3.5Hz, 1H), 6.84 (d, J=3.6Hz, 1H).[8]

Safety and Handling

All operations must be conducted by trained personnel in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields (or goggles), a flame-retardant lab coat, and chemically resistant gloves, is mandatory.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon).

  • Phosphorus Oxychloride: Is corrosive and reacts with moisture. Handle with extreme care.

  • Oxidizing Agents: Strong oxidizers can form explosive mixtures with organic materials. Avoid contact with incompatible materials.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[11]

References

  • Singh, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Goodman, D. D., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]

  • Harikrishnan, L. S., et al. (2014). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • Park, S. J., et al. (2013). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]

  • CN112193811A. (2021). Preparation method of 4-amino-7-iodo pyrrolo [2, 1-f][1][2][3] triazine. Patsnap Eureka.

  • ChemBK. (2024). 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine/1770840-43-1. [Link]

  • LookChem. (n.d.). Cas 1770840-43-1, 7-iodopyrrolo-[2,1-f][1][2][3]-triazin-4-amine. [Link]

  • Bio, M., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 82-90. [Link]

Sources

Application

Protocol for using 4-Amino-7-iodopyrrolo[2,1-f]triazine in drug synthesis

An Application Guide for the Strategic Use of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine in Modern Drug Synthesis Abstract The pyrrolo[2,1-f][1][2][3]triazine nucleus is a "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine in Modern Drug Synthesis

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant molecules, including kinase inhibitors and antiviral agents.[1][3] This guide provides a detailed examination of a key building block, 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (CAS: 1770840-43-1), focusing on its synthetic applications. We present not just protocols, but the underlying chemical logic, enabling researchers to strategically leverage this versatile intermediate for the rapid diversification and synthesis of novel drug candidates. Particular emphasis is placed on palladium-catalyzed cross-coupling reactions, which are fundamental to its utility.

Introduction: The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The fused heterocyclic system of pyrrolo[2,1-f][1][2][3]triazine has emerged as a cornerstone in the development of targeted therapies. Its structural resemblance to purine nucleosides allows it to interact with a wide range of biological targets.[4] This scaffold is integral to the structure of multiple kinase inhibitors targeting enzymes like ALK, Met, VEGFR-2, and EGFR, which are critical in oncology.[1][2][3][5] Furthermore, its most prominent application is as the core of the antiviral drug Remdesivir, approved for the treatment of COVID-19.[1][5][6][7][8]

The subject of this guide, 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine, is an elegantly designed intermediate. The 4-amino group is a critical pharmacophoric feature, often acting as a key hydrogen bond donor to engage with target proteins. The 7-iodo substituent is a versatile synthetic handle, providing a reactive site for the introduction of diverse molecular fragments, primarily through transition metal-catalyzed cross-coupling reactions. This dual functionality makes it an invaluable platform for constructing libraries of compounds in drug discovery campaigns.

Physicochemical Properties

PropertyValue
Chemical Name 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine
CAS Number 1770840-43-1[9]
Molecular Formula C₆H₅IN₄[7][10]
Molecular Weight 260.04 g/mol [8][10]
Appearance Pale yellow solid[8]

Handling and Storage: Store in a cool, dry, dark place under an inert atmosphere. Handle with standard personal protective equipment (PPE). It is an amine organic substance and should be treated as a potential irritant.[11]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The iodine atom at the C7 position is the key to the synthetic versatility of this molecule. Aryl iodides are highly reactive partners in palladium-catalyzed cross-coupling reactions, allowing for the reliable formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[12]

Suzuki-Miyaura Coupling: Forging C-C Bonds to Aryl and Heteroaryl Systems

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical development for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.

Causality Behind the Protocol:

  • Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are used to generate Pd(0) in situ.[12]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent: A mixed solvent system, typically an organic solvent (like dioxane, DME, or toluene) with water, is used to dissolve both the organic-soluble starting materials and the inorganic base.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Running the reaction under nitrogen or argon is crucial to prevent catalyst deactivation and ensure reproducible results.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq.).

  • Solvent Addition & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-substituted pyrrolotriazine.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Iodo-pyrrolotriazine - Boronic Acid - Base B Add Pd Catalyst (e.g., Pd(PPh3)4) C Add Degassed Solvent (e.g., Dioxane/H2O) D Heat under Inert Atmosphere (N2/Ar) (80-100 °C, 4-16h) C->D E Cool & Dilute (EtOAc/H2O) D->E F Extract & Concentrate E->F G Purify (Column Chromatography) F->G H Final Product G->H caption Workflow for Suzuki-Miyaura Coupling

Workflow for Suzuki-Miyaura Coupling
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for installing an alkyne group, creating a C(sp²)-C(sp) bond. This is valuable for introducing rigid linkers, accessing further chemistry via the triple bond, or for the alkynyl group to act as a pharmacophore itself.

Causality Behind the Protocol:

  • Dual Catalyst System: This reaction classically uses a palladium catalyst (for the main oxidative addition/reductive elimination cycle) and a copper(I) co-catalyst (e.g., CuI). The copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and neutralize the HI generated during the reaction. It can often serve as the solvent as well.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used.

Experimental Protocol: Typical Sonogashira Coupling

  • Vessel Preparation: To a dry, sealable reaction tube under an inert atmosphere (N₂ or Ar), add 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (1.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02-0.05 eq.) and the copper(I) iodide (CuI) co-catalyst (0.05-0.10 eq.).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as DMF or THF, followed by an amine base (e.g., Et₃N, 3.0-5.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Seal the tube and stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid, completing in 1-6 hours. Monitor by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude material by silica gel chromatography to obtain the 7-alkynyl product.

Sonogashira_Workflow cluster_prep Preparation (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine in Tube: - Iodo-pyrrolotriazine - Pd Catalyst - CuI Co-catalyst B Add Solvent (DMF/THF) & Amine Base (Et3N) A->B C Add Terminal Alkyne B->C D Stir at RT - 60 °C (1-6h) C->D E Filter through Celite D->E F Extract & Concentrate E->F G Purify (Column Chromatography) F->G H Final Product G->H caption Workflow for Sonogashira Coupling

Workflow for Sonogashira Coupling

Strategic Implementation in Drug Discovery

The protocols described above are not merely academic exercises; they are the enabling tools for creating high-value pharmaceutical assets.

Table 1: Summary of Recommended Cross-Coupling Conditions

ReactionCoupling PartnerTypical Catalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura R-B(OH)₂ or R-B(pin)Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, DME80 - 100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEADMF, THF25 - 60
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / XPhosNaOtBu, K₃PO₄Toluene, Dioxane90 - 110
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80 - 120

Note: Conditions are generalized and require optimization for specific substrates.

The synthesis of kinase inhibitors often involves a late-stage diversification strategy where a common core, such as 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine, is coupled with a variety of fragments to explore the structure-activity relationship (SAR).[3] For example, coupling with different substituted aryl boronic acids via the Suzuki protocol can probe interactions within a specific pocket of the kinase active site.

In the context of Remdesivir, while a direct coupling at the C7 position is not the final step, the 7-iodo intermediate is crucial. It facilitates a halogen-metal exchange reaction (e.g., with i-PrMgCl·LiCl) to generate a nucleophilic species at C7, which then attacks the ribose-derived lactone fragment, forming the critical C-C glycosidic bond.[13]

Drug_Discovery_Flow cluster_diversification Chemical Diversification Start 4-Amino-7-iodopyrrolo [2,1-f][1,2,4]triazine Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Other Other Couplings (Buchwald-Hartwig, etc.) Start->Other Library Library of Diverse Analogues Suzuki->Library Sonogashira->Library Other->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Sources

Method

Application Notes &amp; Protocols: The Pyrrolotriazine Scaffold for Developing Potent VEGFR-2 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a cornerstone target in anti-angiogenic canc...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a cornerstone target in anti-angiogenic cancer therapy. Its inhibition effectively chokes off the blood supply essential for tumor growth and metastasis. The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a versatile and highly effective scaffold for designing potent and selective ATP-competitive VEGFR-2 inhibitors. This document provides an in-depth guide on the application of this scaffold, detailing the underlying scientific rationale, structure-activity relationships, and comprehensive, field-proven protocols for the evaluation of novel pyrrolotriazine-based compounds from initial biochemical screening to cellular and preclinical validation.

Part 1: Scientific Foundation: Targeting the VEGFR-2 Signaling Axis

The Role of Angiogenesis in Cancer

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process. In the context of cancer, it becomes a hallmark capability, as solid tumors cannot grow beyond a few millimeters without inducing their own blood supply to provide oxygen and nutrients.[4] The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs) are the principal regulators of this process.[5]

VEGFR-2: The Primary Mediator of Angiogenesis

Among the VEGFR family, VEGFR-2 (also known as KDR or Flk-1) is the primary mediator of the mitogenic, migratory, and survival signals that VEGF-A transmits to endothelial cells.[6][7] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[5] This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream cascades that orchestrate the complex process of angiogenesis.[1][6] Dysregulation and overexpression of the VEGF/VEGFR-2 pathway are common in a multitude of cancers, making it a validated and compelling target for therapeutic intervention.[8][9]

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF-A VEGFR2 Extracellular Domain Intracellular Kinase Domain VEGF->VEGFR2:ext Binding & Dimerization VEGFR2:kinase->VEGFR2:kinase PLCg PLCγ VEGFR2:kinase->PLCg pY1175 PI3K PI3K VEGFR2:kinase->PI3K pY1175 Src Src VEGFR2:kinase->Src pY951 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Transcription Factor Activation Survival_Genes Survival Genes Akt->Survival_Genes Transcription Factor Activation Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Survival Survival Survival_Genes->Survival

Caption: VEGFR-2 signaling cascade initiated by VEGF-A binding.

Part 2: The Pyrrolotriazine Advantage

A Privileged Scaffold for Kinase Inhibition

Medicinal chemistry efforts have identified the pyrrolo[2,1-f][1][2][3]triazine nucleus as a versatile and "privileged" scaffold for developing ATP-competitive kinase inhibitors.[10] Crystallography and modeling studies reveal that the pyrrolotriazine ring system effectively mimics the adenine portion of ATP, allowing it to bind within the adenine pocket of the kinase's ATP-binding site and form key hydrogen bond interactions with the hinge region.[10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrrolotriazine core has yielded potent and selective inhibitors. The general SAR for this class of compounds targeting VEGFR-2 can be summarized as follows:

  • C4 Position: An aniline group at this position typically occupies a lipophilic pocket that contributes to kinase selectivity.[10]

  • C5 Position: Substituents at this position are directed towards the ribose-phosphate binding region of the ATP pocket. Amino-substituted groups here can interact with conserved residues involved in phosphate binding.[10]

  • C6 Position: Introduction of a basic amino group on a side chain at the C6 position has been shown to mitigate glucuronidation, a common metabolic pathway that can lead to rapid clearance of phenolic compounds.[2]

By strategically modifying these positions, researchers can optimize enzymatic potency, cellular activity, and desirable pharmaceutical properties like metabolic stability.[10] A notable clinical candidate that emerged from this scaffold is BMS-690514, a potent pan-HER/VEGFR-2 inhibitor.[10]

Part 3: Core Experimental Protocols

The following protocols provide a validated workflow for the discovery and characterization of novel pyrrolotriazine-based VEGFR-2 inhibitors.

Workflow Overview

The evaluation process follows a logical funnel, starting with direct biochemical assays, moving to cell-based functional assays, and culminating in preclinical in vivo models.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Cellular & Functional Validation cluster_preclinical Preclinical Efficacy Compound_Library Pyrrolotriazine Analogs (SAR-driven Synthesis) Biochemical_Assay Protocol 1: In Vitro VEGFR-2 Kinase Assay Compound_Library->Biochemical_Assay IC50_Table Output: IC50 Values Biochemical_Assay->IC50_Table Cellular_Assays Protocols 2 & 3: HUVEC Proliferation & Tube Formation IC50_Table->Cellular_Assays Select Potent Hits Cell_Data Output: Anti-proliferative & Anti-angiogenic Activity Cellular_Assays->Cell_Data InVivo_Model Protocol 4: Mouse Xenograft Model Cell_Data->InVivo_Model Select Lead Candidate(s) InVivo_Data Output: Tumor Growth Inhibition & Biomarker Analysis InVivo_Model->InVivo_Data

Caption: High-level workflow for inhibitor discovery and validation.

A. Biochemical Assays: Direct Target Engagement

This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying ATP consumption.[8][11] A decrease in kinase activity results in less ATP being consumed, leading to a higher luminescence signal.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The Kinase-Glo® reagent lyses the reaction components and provides the luciferase and luciferin substrate required to produce a luminescent signal proportional to the ATP concentration.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, Cat# 40301)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat# 79334)

  • ATP Solution (e.g., 500 µM)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test Pyrrolotriazine Compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent (Promega, Cat# V6071)

  • White, opaque 96-well plates

  • Multichannel pipettes and a luminescence-capable plate reader

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. If desired, add DTT to a final concentration of 1 mM.[8]

  • Compound Dilution: Prepare a serial dilution of the pyrrolotriazine test compounds in 1x Kinase Buffer. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 1%.[12]

  • Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Plate Setup:

    • To "Test Wells," add 5 µL of the diluted test compound solutions.

    • To "Positive Control" (no inhibitor, 100% activity) wells, add 5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test wells.

    • To "Blank" (no enzyme, 0% activity) wells, add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • Prepare a solution of VEGFR-2 enzyme in 1x Kinase Buffer (e.g., 1-2 ng/µL).

    • Add 20 µL of the diluted VEGFR-2 enzyme to all "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[11]

  • Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes.[11]

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.

Data Presentation: Summarize the inhibitory activities of the synthesized pyrrolotriazine analogs in a table for clear comparison.

Compound IDR1 GroupR2 GroupVEGFR-2 IC50 (nM)[13][14]
1a -H-CH366
1b -Cl-CH323
2a -H-Cyclopropyl11
Sorafenib N/AN/A79
Sunitinib N/AN/A19

(Note: Data is representative and derived from literature examples for illustrative purposes.)

B. Cellular Assays: Assessing Anti-Angiogenic Effects

This assay assesses the compound's ability to inhibit the proliferation of endothelial cells, a key process in angiogenesis stimulated by VEGF.[15]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal Medium (EBM-2) with reduced serum (e.g., 1% FBS)

  • Recombinant Human VEGF-A

  • Test Compounds in DMSO

  • Cell proliferation detection reagent (e.g., CellTiter-Glo®, WST-1, or BrdU incorporation kit)

  • 96-well clear-bottom tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in full EGM-2 medium and allow them to attach overnight.

  • Starvation: Replace the medium with basal medium containing reduced serum and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Replace the starvation medium with fresh low-serum medium containing a constant concentration of VEGF-A (e.g., 20 ng/mL) and serial dilutions of the test compounds. Include controls for vehicle (DMSO), VEGF-A alone, and medium alone.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Quantification: Measure cell proliferation according to the manufacturer's protocol for the chosen detection reagent (e.g., add WST-1 and measure absorbance).

  • Data Analysis: Normalize the data to the VEGF-A stimulated control and calculate the IC50 value for inhibition of proliferation.

This assay models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[16][17]

Materials:

  • HUVECs

  • Matrigel® or similar basement membrane extract

  • Endothelial cell basal medium (EBM-2)

  • Test Compounds in DMSO

  • µ-Slide Angiogenesis plates or 96-well plates

  • Calcein-AM or other suitable stain for visualization

  • Inverted fluorescence microscope with imaging software

Step-by-Step Methodology:

  • Plate Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Seeding & Treatment: Harvest HUVECs and resuspend them in basal medium containing serial dilutions of the test compounds. Seed 10,000-20,000 cells per well onto the polymerized Matrigel®.

  • Incubation: Incubate the plate for 4-18 hours at 37°C. Monitor tube formation periodically.

  • Visualization & Imaging: Stain the cells with Calcein-AM for 30 minutes. Capture images using a fluorescence microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops. Compare treated wells to the vehicle control.

C. In Vivo Evaluation: Preclinical Efficacy

This protocol provides a framework for evaluating the anti-tumor efficacy of a lead pyrrolotriazine compound in a living system.[18]

Materials:

  • 6-8 week old immunocompromised mice (e.g., athymic Nude or SCID)

  • Human tumor cell line known to be sensitive to anti-angiogenic therapy (e.g., HCT116 colorectal carcinoma)[14]

  • Matrigel® (optional, for subcutaneous injection)

  • Lead compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Anesthesia and surgical tools for tissue collection

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel®) into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and randomize mice into treatment and control groups.

  • Compound Administration: Administer the lead compound and vehicle control to their respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily).[18]

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (calculated using the formula: (Length x Width²)/2) two to three times per week.

  • Endpoint & Analysis: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate Tumor Growth Inhibition (TGI).

    • Optional Biomarker Analysis: Process tumors for immunohistochemistry (IHC) to stain for markers of angiogenesis like CD31 to assess microvessel density.[19]

Part 4: References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology.

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wautlet, B., et al. (2007). Structure activity relationships for 5-substituted pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate. Cancer Research. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (N.A.). Journal of Cell Communication and Signaling.

  • Angiogenesis Assay Service for Drug Discovery. (N.A.). Reaction Biology. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). DiVA. [Link]

  • Kondreddy, A., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]

  • Screening for specific anti-angiogenic agents. (2007). Cancer Research. [Link]

  • Lu, D., et al. (2003). Evaluation of Novel Antimouse VEGFR2 Antibodies as Potential Antiangiogenic or Vascular Targeting Agents for Tumor Therapy. Cancer Research. [Link]

  • Kim, C., et al. (2015). A Quantitative Microfluidic Angiogenesis Screen for Studying Anti-Angiogenic Therapeutic Assay. Lab on a Chip. [Link]

  • Bishop, E. T., et al. (2001). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Angiogenesis. [Link]

  • Kim, C., et al. (2014). A quantitative microfluidic angiogenesis screen for studying anti-angiogenic therapeutic drugs. DSpace@MIT. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

  • Singh, U. P., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • In vitro and vivo anticancer activities of dual inhibitors of Aurora kinases and VEGFR2. (2007). Molecular Cancer Therapeutics. [Link]

  • Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]

  • Fontanella, C., et al. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine. [Link]

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (N.A.). Taylor & Francis Online. [Link]

  • Marques, C. S., & Brandão, P. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (N.A.). BPS Bioscience. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). ResearchGate. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (N.A.). BPS Bioscience. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). MDPI. [Link]

  • VEGFR2 blockade suppresses angiogenesis in xenograft mouse models. (N.A.). ResearchGate. [Link]

  • Anti-VEGFR-2 activity of the synthesized compounds. (N.A.). ResearchGate. [Link]

  • Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. (2024). Medicinal Chemistry. [Link]

  • Examples of some reported VEGFR-2 inhibitors. (N.A.). ResearchGate. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2023). Current Medicinal Chemistry. [Link]

  • Development and strategies of VEGFR-2/KDR inhibitors. (2012). Current Medicinal Chemistry. [Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Amino-7-iodopyrrolo[2,1-f]triazine

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine Abstract This application note presents a robust and validated reversed-phase high-performa...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. This compound is a critical pharmaceutical intermediate, notably in the synthesis of antiviral agents.[4] Ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The developed method utilizes a C18 stationary phase with a gradient elution of formic acid-modified water and acetonitrile, coupled with UV detection. This protocol provides excellent resolution, peak symmetry, and sensitivity, making it suitable for quality control and stability testing in research and drug development environments.

Introduction and Scientific Rationale

4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is a heterocyclic aromatic amine whose molecular structure lends itself to further chemical synthesis, making it a valuable building block in medicinal chemistry. Its primary role as a precursor for potent antiviral drugs necessitates a stringent quality control framework.[5] High-performance liquid chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical intermediates and APIs due to its high resolution, sensitivity, and quantitative accuracy.[4]

The selection of a reversed-phase method is predicated on the physicochemical properties of the analyte. With a molecular formula of C₆H₅IN₄ and a molecular weight of approximately 260.04 g/mol , the compound possesses both nonpolar (pyrrolo-triazine core) and polar (amino group) characteristics, making it an ideal candidate for retention on a hydrophobic C18 stationary phase.[2][6]

A critical aspect of this method is the acidification of the mobile phase. The analyte contains a basic amino group which, at neutral pH, can interact with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction is a common cause of poor peak shape, specifically tailing. By adding 0.1% formic acid to the mobile phase, the pH is lowered sufficiently to protonate the amino group and suppress the ionization of surface silanols.[7][8] This ensures that the separation is governed by hydrophobic interactions, leading to sharp, symmetrical peaks and improved reproducibility.

Experimental Design

Materials and Reagents
  • Analyte: 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine reference standard (>99% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions

All chromatographic parameters were optimized to achieve a balance between resolution, sensitivity, and analysis time. A gradient elution was chosen to ensure the separation of potential impurities with a wide range of polarities.[3]

ParameterSpecification
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0.0
15.0
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV-Vis
Detection Wavelength 265 nm

Causality Behind Parameter Selection:

  • Wavelength (265 nm): The pyrrolo[2,1-f][1][2][3]triazine scaffold contains extensive conjugation, resulting in strong UV absorbance.[9] While the exact λmax should be confirmed using a PDA detector, similar heterocyclic aromatic systems show significant absorbance between 250-280 nm.[10][11] 265 nm is chosen as a robust wavelength for sensitive detection of the main peak and potential impurities.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

Detailed Protocols

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This matches the initial chromatographic conditions to ensure good peak shape.

Standard and Sample Preparation
  • Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh approximately 12.5 mg of the 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol and mix well.

  • Working Standard Solution (approx. 0.05 mg/mL): Pipette 2.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the Working Standard Solution (0.05 mg/mL) following the same procedure.

System Suitability and Method Validation

To ensure the analytical system is performing correctly, a system suitability test (SST) must be conducted before any sample analysis. This is a core requirement of regulatory bodies like the USP and ICH.[12][13]

System Suitability Test (SST)

Inject the Working Standard Solution five times and evaluate the following parameters. The system is deemed suitable for use if all criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.[14]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.[15]
Repeatability (RSD%) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the system over multiple injections.[14]

These parameters confirm that the chromatographic system is specific, precise, and stable for the intended analysis.[12]

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing reagent_prep Mobile Phase & Diluent Preparation sample_prep Standard & Sample Weighing and Dissolution sst System Suitability Test (5x Standard Injections) reagent_prep->sst sample_prep->sst sample_run Sample Analysis (Inject Test Sample) sst->sample_run If SST Passes integration Chromatogram Integration sample_run->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

Fig 1. HPLC Purity Analysis Workflow.

Results and Discussion

Representative Chromatogram

A successful injection should yield a sharp, well-defined peak for 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine at its characteristic retention time. Any impurities present in the sample will appear as separate peaks, baseline-resolved from the main analyte peak.

Purity Calculation

The purity of the sample is determined using the area percent method, which assumes that all components have a similar UV response at the chosen wavelength. The percentage purity is calculated as follows:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a reliable estimation of purity and is a standard approach in pharmaceutical quality control for related substance testing.[5]

Method Trustworthiness

The protocol is designed as a self-validating system. The mandatory SST ensures that the instrument, column, and reagents are performing within specified limits on the day of analysis.[14] The use of a gradient elution is a key feature that enhances trustworthiness, as it is capable of detecting not only known, process-related impurities but also unexpected degradation products that might have different polarities.[3] This makes the method stability-indicating, a critical attribute for quality control throughout the drug development lifecycle.[16]

HPLC_System solvent Solvent Reservoir A: 0.1% HCOOH in H2O B: 0.1% HCOOH in ACN pump Quaternary Pump Mixes Mobile Phase Flow Rate: 1.0 mL/min solvent->pump injector Autosampler Injects 10 µL Sample pump->injector column C18 Column Stationary Phase Temp: 30 °C injector->column detector PDA Detector Measures Absorbance λ = 265 nm column->detector waste {Waste} detector->waste Flow data_system Data System Chromatogram Generation detector->data_system Signal

Fig 2. Logical Flow of the HPLC System Components.

Conclusion

The RP-HPLC method detailed in this application note is a highly specific, reproducible, and robust system for the purity analysis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. The carefully selected parameters, including the C18 column, acidified mobile phase, and gradient elution, ensure excellent chromatographic performance. Adherence to the system suitability criteria guarantees the integrity of the generated data. This method is fit for its intended purpose in quality control laboratories supporting pharmaceutical research and development.

References

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. Retrieved from [Link]

  • J&K Scientific. (n.d.). 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine, 98%. J&K Scientific LLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2023, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Retrieved from [Link]

  • Lunn, G., & Dolan, J. W. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. John Wiley & Sons.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • Shabir, G. A., et al. (2020). System Suitability Requirements for Liquid Chromatography Methods: Controlled Parameters and their Recommended Values (Review). ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2013). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Retrieved from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 7-iodopyrrolo[2,1-f][1][2][3]triazin-4-amine| CAS No:1770840-43-1. Chemzq.com. Retrieved from [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine/1770840-43-1. Longshinebio.com. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1770840-43-1,7-iodopyrrolo-[2,1-f][1][2][3]-triazin-4-amine. LookChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. Pharma-intermediate.com. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]

  • Dong, M. W. (2019).
  • Knize, M. G., et al. (1994). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Biotage. Retrieved from [Link]

  • Dolan, J. W. (2011). Why Acid?. Separation Science. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Retrieved from [Link]

  • ChemBK. (n.d.). 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. ChemBK. Retrieved from [https://www.chembk.com/en/chem/4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine]([Link]1][2][3]triazine)

  • Lide Pharma. (n.d.). 4-Amino-7-Iodopyrrolo[2, 1-F][1][2][3]Triazine. Lide Pharma. Retrieved from [Link]

  • Concept Heidelberg. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Concept Heidelberg. Retrieved from [Link]

  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Eurachem. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. AJPRes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra in DMSO of pyrrolo[1,2-a][1][17]phenanthroline compounds 3-7. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Retrieved from [Link]

  • PMC - NIH. (2021, December 6). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the N-Amination of Pyrrole Derivatives in Synthetic Chemistry

These application notes provide an in-depth guide to the experimental procedures for the N-amination of pyrrole derivatives, a critical transformation in the synthesis of novel therapeutic agents and functional materials...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide to the experimental procedures for the N-amination of pyrrole derivatives, a critical transformation in the synthesis of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of N-Aminopyrroles

The pyrrole nucleus is a ubiquitous scaffold in biologically active compounds. The introduction of an amino group directly onto the pyrrole nitrogen (N-amination) imparts unique electronic and steric properties, leading to a class of compounds with significant pharmacological potential. N-aminopyrroles serve as key intermediates in the synthesis of more complex heterocyclic systems, such as pyrrolo[1,2-b]pyridazines and other fused heterocycles, which are of great interest in medicinal chemistry. The N-N bond in N-aminopyrroles is a versatile functional handle for further derivatization, enabling the exploration of novel chemical space in drug discovery programs.

The primary challenge in N-amination lies in the nucleophilic nature of the pyrrole nitrogen, which requires the use of an electrophilic aminating agent—an "NH2+" synthon. The choice of aminating agent and reaction conditions is critical and depends on the electronic properties of the pyrrole substrate. This guide will explore several key methodologies, detailing the rationale behind the experimental choices to ensure reproducible and scalable results.

Core Methodologies for N-Amination of Pyrroles

Several classes of electrophilic aminating agents have been successfully employed for the N-amination of pyrroles. The most common and effective methods involve the use of chloramines, hydroxylamine derivatives, and other electrophilic nitrogen sources.

N-Amination using Monochloramine (NH₂Cl)

Monochloramine is a highly effective and versatile reagent for the N-amination of a wide range of pyrrole and indole heterocycles.[1][2] This method is particularly advantageous due to its scalability and the relatively high yields achieved for various substituted pyrroles.

Mechanism & Rationale: The reaction proceeds via the deprotonation of the pyrrole nitrogen by a suitable base to form a pyrrolide anion. This anion then acts as a nucleophile, attacking the electrophilic nitrogen of monochloramine in an SN2-type reaction to form the N-N bond, with chloride as the leaving group. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is crucial to ensure complete deprotonation of the pyrrole without competing side reactions.[2]

Experimental Workflow: N-Amination with Monochloramine

cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_nh2cl Prepare fresh monochloramine solution (e.g., from NaOCl and NH4Cl) amination Add monochloramine solution dropwise (under N2 atmosphere) prep_nh2cl->amination Freshly prepared reagent pyrrole Dissolve pyrrole derivative in anhydrous DMF base Add base (e.g., NaH or KOtBu) Stir at room temperature pyrrole->base Deprotonation base->amination Formation of pyrrolide anion quench Quench with aqueous Na2S2O3 solution amination->quench Reaction completion extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the N-amination of pyrroles using monochloramine.

Detailed Protocol: N-Amination of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

  • Reagent Preparation (Monochloramine Solution): A fresh solution of monochloramine in a suitable solvent (e.g., diethyl ether or MTBE) should be prepared immediately before use due to its instability. Standard procedures involve the reaction of aqueous sodium hypochlorite with an excess of ammonium chloride under controlled pH. Caution: Monochloramine is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Procedure:

    • To a solution of diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add a freshly prepared solution of monochloramine (1.5 eq) in diethyl ether dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess monochloramine.[2]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-aminopyrrole.

Causality and Trustworthiness: The use of a thiosulfate quench is critical for achieving high isolated yields, as the N-aminopyrrole product can react with excess monochloramine to form oxidation products. This modified workup ensures the integrity of the desired product.[2] The protocol is self-validating through careful monitoring of the reaction progress and the characteristic spectroscopic data of the purified product.

N-Amination using Hydroxylamine-O-sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid (HOSA) is another widely used electrophilic aminating agent. It is a crystalline solid that is commercially available and relatively easy to handle compared to gaseous monochloramine.

Mechanism & Rationale: Similar to the monochloramine method, the reaction with HOSA typically requires the deprotonation of the pyrrole with a base. The resulting pyrrolide anion attacks the nitrogen atom of HOSA, displacing the sulfate group. The choice of base and solvent is crucial; potassium hydroxide (KOH) in DMF is a common system.[3]

Detailed Protocol: N-Amination of 3-Acetylindole (as an analogous system)

While the primary focus is on pyrroles, the protocol for indoles is highly analogous and instructive.

  • Reaction Procedure:

    • To a solution of 3-acetylindole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (2.0 eq) at room temperature.

    • Stir the mixture for 30 minutes.

    • Add hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 1-amino-3-acetylindole.[3]

Considerations for Substrate Scope: Both monochloramine and HOSA methods are effective for a range of pyrroles, including those with electron-withdrawing groups. For example, pyrroles bearing carboxylate or cyano groups can be successfully N-aminated in high yields.[2] The presence of electron-withdrawing groups increases the acidity of the pyrrole N-H, facilitating its deprotonation.

Table 1: Comparison of Aminating Agents for Pyrrole Derivatives

FeatureMonochloramine (NH₂Cl)Hydroxylamine-O-sulfonic Acid (HOSA)
Physical State Gas (used in solution)Crystalline solid
Preparation Prepared in situCommercially available
Handling Requires careful handling due to instability and toxicityRelatively stable and easier to handle
Typical Base NaH, KOtBuKOH
Solvent DMF, THF, MTBEDMF
Yields Generally high (45-97%)[1][2]Good to high
Scalability Scalable with appropriate engineering controlsReadily scalable
Key Advantage High reactivity and versatilityEase of handling

Advances in Catalytic and Modern N-Amination Methods

While classical stoichiometric methods are robust, recent research has focused on developing more sustainable and efficient catalytic approaches for C-N bond formation, including N-amination. These methods often involve transition metal catalysts that can activate nitrogen sources under milder conditions.

Iron-catalyzed C-H amination has emerged as a promising strategy for the synthesis of N-heterocycles.[4][5] While often focused on C-H amination, the underlying principles of generating reactive metal-nitrenoid intermediates can be conceptually extended to N-amination. For instance, an iron catalyst can react with an azide to form a reactive iron-nitrenoid, which could then be intercepted by a pyrrolide anion.[5]

Conceptual Workflow: Catalytic N-Amination

cluster_cat_cycle Catalytic Cycle catalyst [M]-Catalyst intermediate Reactive [M]-Nitrenoid Intermediate catalyst->intermediate Activation n_source Nitrogen Source (e.g., Azide) n_source->intermediate product N-Aminopyrrole intermediate->product N-N Bond Formation pyrrole Pyrrolide Anion pyrrole->product product->catalyst Regeneration

Caption: Conceptual catalytic cycle for N-amination of pyrroles.

Further research is needed to fully realize a general and practical catalytic N-amination protocol for pyrroles, but it represents an exciting frontier in synthetic methodology.

Conclusion and Future Outlook

The N-amination of pyrroles is a powerful tool for the synthesis of valuable nitrogen-containing heterocycles. The choice between established methods using monochloramine or HOSA will depend on factors such as substrate scope, scalability, and available laboratory infrastructure. Monochloramine often provides excellent yields across a broad range of substrates, while HOSA offers the advantage of being a more easily handled solid reagent. As the field of synthetic chemistry continues to evolve, the development of novel, catalytic N-amination procedures will likely provide even more efficient and environmentally benign routes to these important molecules, further empowering research in drug discovery and materials science.

References

  • Hynes Jr, J., Doubleday, W. W., Dyckman, A. J., Godfrey Jr, J. D., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. [Link]

  • Hynes Jr, J., Doubleday, W. W., Dyckman, A. J., Godfrey Jr, J. D., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). American Chemical Society. [Link]

  • ResearchGate. (n.d.). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl) | Request PDF. Retrieved January 6, 2026, from [Link]

  • Geraci, A., & Baudoin, O. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. [Link]

  • Ghosh, S., Khamari, D., Mondal, P., & Ali, S. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society, 139(11), 4113–4121. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of Pyrrolotriazine Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Pyrrolotriazine Intermediates in Drug Discovery Pyrrolotriazine scaffolds are privileged heterocyclic structures frequent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pyrrolotriazine Intermediates in Drug Discovery

Pyrrolotriazine scaffolds are privileged heterocyclic structures frequently incorporated into novel therapeutic agents due to their diverse biological activities.[1][2] These nitrogen-rich ring systems are key components in the development of anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] The precise chemical structure and purity of pyrrolotriazine intermediates are paramount as they directly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4][5] Therefore, robust and reliable analytical techniques are essential for the unambiguous characterization of these intermediates throughout the drug development process.[4][5] This guide provides a comprehensive overview of the key analytical methodologies and detailed protocols for the structural elucidation and purity assessment of pyrrolotriazine intermediates.

Core Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is necessary for the comprehensive characterization of novel pyrrolotriazine intermediates. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For pyrrolotriazine intermediates, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the molecular structure.

  • ¹H NMR: Provides information about the chemical environment of protons, including their number, connectivity, and spatial arrangement. Characteristic chemical shifts for protons on the pyrrolotriazine core can be diagnostic.[6]

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule, distinguishing between aromatic, aliphatic, and carbonyl carbons.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall molecular structure.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve Intermediate in Deuterated Solvent (e.g., DMSO-d6, CDCl3) 1D_NMR ¹H & ¹³C NMR Sample->1D_NMR Acquire 1D Spectra 2D_NMR COSY, HSQC, HMBC 1D_NMR->2D_NMR Acquire 2D Spectra Assign_Signals Assign Proton and Carbon Signals 2D_NMR->Assign_Signals Process and Correlate Data Confirm_Structure Confirm Connectivity and Stereochemistry Assign_Signals->Confirm_Structure Elucidate Final Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[7][8][9][10] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[7][8]

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for the analysis of polar and thermally labile pyrrolotriazine intermediates.[11]

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern.[7][8] This pattern can be used to confirm the identity of the compound by comparing it to known fragmentation behaviors of related structures.[12][13] The loss of specific neutral fragments, such as N₂ or HN₃ from a tetrazole-containing pyrrolotriazine, can be a key diagnostic tool.[11]

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Structural Implication
[M+H]⁺28 (N₂)[M+H-28]⁺Presence of a triazine or tetrazole ring
[M+H]⁺43 (HN₃)[M+H-43]⁺Presence of a tetrazole ring
[M+H]⁺VariesVariesCleavage of substituent groups
X-ray Crystallography: The Definitive 3D Structure

For crystalline pyrrolotriazine intermediates, single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional molecular structure.[14][15] This technique is considered the "gold standard" for structural elucidation as it provides precise information on bond lengths, bond angles, and stereochemistry.[14][16][17] The resulting crystal structure can confirm the connectivity established by NMR and MS and provide insights into intermolecular interactions in the solid state.[14][16]

Assessing Purity: Chromatographic Techniques

Ensuring the purity of pyrrolotriazine intermediates is a critical aspect of quality control in pharmaceutical development.[18][19] Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[18][19][20]

  • Reversed-Phase HPLC (RP-HPLC): The most common mode of HPLC, where a nonpolar stationary phase is used with a polar mobile phase. This is suitable for a wide range of pyrrolotriazine intermediates.

  • Normal-Phase HPLC (NP-HPLC): Employs a polar stationary phase and a nonpolar mobile phase. This can be advantageous for separating isomers or compounds that are not well-retained in reversed-phase systems.[20]

  • Chiral HPLC: Essential for the separation of enantiomers of chiral pyrrolotriazine intermediates.[21][22][23] This is crucial as different enantiomers can have distinct pharmacological and toxicological profiles.[21][22]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable pyrrolotriazine intermediates.[18][20] It is particularly useful for the detection of residual solvents and other volatile impurities.[18][24] For non-volatile intermediates, derivatization can be employed to increase their volatility for GC analysis.[20]

Purity_Workflow Sample Pyrrolotriazine Intermediate HPLC HPLC Analysis (Reversed-Phase, Normal-Phase, Chiral) Sample->HPLC GC GC Analysis (Direct Injection or Derivatization) Sample->GC Purity Determine Purity (%) HPLC->Purity Impurities Identify and Quantify Impurities HPLC->Impurities GC->Purity GC->Impurities

Caption: Workflow for purity assessment of intermediates.

Protocols

Protocol 1: General ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrrolotriazine intermediate and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C nuclei.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the raw data.

    • Integrate the proton signals and reference the spectra to the residual solvent peak.

    • Assign the chemical shifts and coupling constants for all signals.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the pyrrolotriazine intermediate (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition of the intermediate.

Protocol 3: Purity Determination by Reversed-Phase HPLC
  • Sample and Standard Preparation:

    • Prepare a stock solution of the pyrrolotriazine intermediate in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject the standards and the sample.

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity of the intermediate based on the relative peak areas.

Method Validation: Ensuring Trustworthy Results

All analytical methods used for the characterization of pharmaceutical intermediates must be validated to ensure they are suitable for their intended purpose.[4][5][25] Method validation is a documented process that demonstrates the accuracy, precision, specificity, linearity, range, and robustness of the analytical procedure.[25][26]

Validation_Process Accuracy Accuracy Validated_Method Validated Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Key parameters for analytical method validation.

Conclusion

The rigorous analytical characterization of pyrrolotriazine intermediates is a non-negotiable aspect of modern drug development. A synergistic combination of spectroscopic and chromatographic techniques provides the necessary depth of information to ensure the structural integrity and purity of these vital building blocks. The protocols and principles outlined in this guide serve as a foundation for researchers and scientists to develop and implement robust analytical strategies, ultimately contributing to the development of safe and effective new medicines.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Asian Publication Corporation. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agents. Asian Journal of Chemistry, 37(11).
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • International Journal of Pharmaceutical Quality Assurance. (2012). Analytical method validation: A brief review.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • ResearchGate. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer.
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][4][25]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. Retrieved January 6, 2026, from

  • PubMed. (2008). Enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1][4][25] benzothiadiazine 5,5-dioxide by stopped-flow multidimensional HPLC. Journal of Chromatography A, 1212(1-2), 86-94. Retrieved January 6, 2026, from

  • ResearchGate. (2022). X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a, displaying the pyridyl‐nitrogen N‐alkylation.
  • National Center for Biotechnology Information. (n.d.). Pyrrolotriazine. PubChem Compound Database.
  • Wikipedia. (n.d.). Aromatic compound.
  • Journal of the Chemical Society, Perkin Transactions 2. (1988). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National Center for Biotechnology Information. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6466.
  • Element. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
  • Taylor & Francis. (n.d.). Chiral Drug Separation.
  • American Chemical Society. (2026). Diverse N2 Functionalization Enabled by an Unsymmetric Dititanium Complex. Journal of the American Chemical Society.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • PubMed. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6466.
  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones.
  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ResearchGate. (n.d.). Mass Spectrometry in Natural Product Structure Elucidation.
  • University of Pretoria. (n.d.). X-ray and NMR spectropscopic studies of selected heterocyclic compounds of phosphorus and nitrogen.
  • ResearchGate. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • Fiveable. (n.d.). Structural elucidation using mass spectrometry.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • YouTube. (2018). MS fragmentation patterns.
  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 5.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223.
  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
  • National Center for Biotechnology Information. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1269.
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a.
  • ResearchGate. (2025). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative.

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Method

Application Note &amp; Protocols: Strategic Synthesis of C-Nucleosides from 4-Amino-7-iodopyrrolo[2,1-f]triazine

Introduction: The Significance of C-Nucleosides C-nucleosides, where the anomeric carbon of the sugar moiety is directly linked to the nucleobase via a C-C bond, represent a class of compounds with remarkable biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C-Nucleosides

C-nucleosides, where the anomeric carbon of the sugar moiety is directly linked to the nucleobase via a C-C bond, represent a class of compounds with remarkable biological stability and therapeutic potential. Unlike their N-glycosidic counterparts, the C-C bond is resistant to enzymatic and hydrolytic cleavage, leading to improved pharmacokinetic profiles.[1] The pyrrolo[2,1-f][2][3][4]triazine core is a privileged scaffold in medicinal chemistry, forming the heart of potent antiviral agents like Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses.[2][5][6] This guide provides a detailed exploration of synthetic strategies to construct these valuable C-nucleosides, starting from the key intermediate, 4-Amino-7-iodopyrrolo[2,1-f]triazine.[7]

Overall Synthetic Strategy

The synthesis of C-nucleosides from 4-Amino-7-iodopyrrolo[2,1-f]triazine hinges on the strategic formation of a C-C bond at the C7 position. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for creating C-C and C-heteroatom bonds under mild conditions.[8][9] The general workflow involves:

  • Synthesis of the Heterocyclic Precursor: Preparation of the starting material, 4-Amino-7-iodopyrrolo[2,1-f]triazine.

  • Palladium-Catalyzed Cross-Coupling: Installation of a carbon-based functional group at the C7 position, which will serve as the anchor for the sugar moiety. The two most prominent methods are the Sonogashira and Heck couplings.

  • Glycosylation and Elaboration: Attachment of the ribose or a modified sugar derivative to the functionalized heterocycle to complete the C-nucleoside structure.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C-C Bond Formation cluster_2 Part 3: Final Assembly A Pyrrole Derivatives B 4-Amino-7-iodopyrrolo [2,1-f]triazine A->B Multi-step Synthesis C Pd-Catalyzed Cross-Coupling B->C D C7-Alkynylated Pyrrolotriazine (Sonogashira) C->D E C7-Glycal Adduct (Heck) C->E F Ribose Derivative Coupling D->F G Final C-Nucleoside E->G Reduction/ Deprotection F->G

Figure 1: High-level workflow for the synthesis of C-nucleosides.

Part 1: Synthesis of the Core Intermediate: 4-Amino-7-iodopyrrolo[2,1-f]triazine

The starting material, 4-Amino-7-iodopyrrolo[2,1-f]triazine, is a crucial precursor. While it can be sourced commercially, an in-house synthesis provides greater control over supply and purity. A common route starts from basic pyrrole derivatives and proceeds through N-amination and cyclization, followed by iodination.[5][10] An alternative efficient, one-step iodination method has also been developed.[11]

Protocol 1: Iodination of 4-Aminopyrrolo[2,1-f][2][3][4]triazine

This protocol describes the direct iodination of the parent heterocycle.[10]

Materials:

  • 4-Aminopyrrolo[2,1-f][2][3][4]triazine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate solution

  • Water

  • Ethanol

Procedure:

  • Dissolve 4-Aminopyrrolo[2,1-f][2][3][4]triazine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Adjust the pH to be alkaline using a saturated sodium bicarbonate solution.[11]

  • Stir the resulting suspension, and collect the precipitate by filtration.

  • Wash the solid with water and then ethanol to remove impurities.

  • Dry the product under vacuum to yield 4-Amino-7-iodopyrrolo[2,1-f]triazine as a solid.

Expected Outcome: This procedure typically affords the iodinated product in moderate to good yields (45-90%), depending on the scale and purity of the starting material.[10][11]

ReagentMolar Eq.PurityNotes
4-Aminopyrrolo[2,1-f][2][3][4]triazine1.0>98%Starting material
N-Iodosuccinimide (NIS)1.1>98%Iodinating agent
Dimethylformamide (DMF)-AnhydrousSolvent

Table 1: Reagents for Protocol 1.

Part 2: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

With the iodinated heterocycle in hand, the next critical step is the formation of the C-C bond that will ultimately connect to the sugar. Palladium-catalyzed reactions are the tools of choice for this transformation.[8][9][12]

A. Sonogashira Coupling: Introducing an Alkynyl Handle

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This introduces an alkynyl group at the C7 position, which can be further functionalized or used in subsequent cyclization reactions to form the C-nucleoside.

G cluster_Cu Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)-I L₂ PdII_B R¹-Pd(II)-C≡CR² L₂ PdII_A->PdII_B Transmetalation Product R¹-C≡CR² PdII_B->Product Reductive Elimination CuI Cu(I)I Cu_alkyne Cu(I)-C≡CR² Alkyne R²-C≡C-H Alkyne->CuI Transmetalation Base Base Start R¹-I Start->PdII_A Oxidative Addition

Figure 2: Simplified catalytic cycle for the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of 4-Amino-7-iodopyrrolo[2,1-f]triazine

This protocol details a typical Sonogashira reaction to couple the iodo-heterocycle with a protected propargyl alcohol, a common precursor for ribose synthesis.

Materials:

  • 4-Amino-7-iodopyrrolo[2,1-f]triazine

  • Terminal Alkyne (e.g., (R)-1-(tert-butyldimethylsilyl)oxy-prop-2-yne)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a dried Schlenk flask, add 4-Amino-7-iodopyrrolo[2,1-f]triazine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous DMF (or THF) via syringe, followed by the amine base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction to 50-70 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C7-alkynylated product.

ComponentMolar Eq.Role
4-Amino-7-iodopyrrolo[2,1-f]triazine1.0Aryl halide substrate
Terminal Alkyne1.2Coupling partner
PdCl₂(PPh₃)₂0.03 - 0.05Palladium catalyst precursor
Copper(I) Iodide (CuI)0.05 - 0.1Co-catalyst
Triethylamine (TEA)3.0Base and solvent

Table 2: Typical reagents for Sonogashira coupling.[14]

B. Heck Coupling: Direct Formation of a C-Glycosidic Linkage

The Heck reaction offers a more direct route by coupling the aryl iodide with an alkene, such as a furanoid glycal.[15][16] This can establish the C-C bond between the heterocycle and the sugar precursor in a single step, often with good stereocontrol.[1]

Protocol 3: Heck Coupling with a Furanoid Glycal

Materials:

  • 4-Amino-7-iodopyrrolo[2,1-f]triazine

  • Furanoid glycal (e.g., 3,5-Di-O-tert-butyldimethylsilyl-1,2-dideoxy-D-ribofuranose)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Ligand (e.g., Triphenylarsine (AsPh₃) or a phosphine ligand)

  • Base (e.g., Triethylamine or Silver(I) carbonate)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

Procedure:

  • In a sealed tube, combine 4-Amino-7-iodopyrrolo[2,1-f]triazine (1.0 eq), the furanoid glycal (1.5 eq), Pd(OAc)₂ (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).

  • Add anhydrous acetonitrile and seal the tube.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue using silica gel column chromatography to isolate the C-nucleoside precursor. The double bond may migrate during the reaction.[4]

  • The resulting product can then be subjected to reduction (to saturate the double bond) and deprotection to yield the final C-nucleoside.

Causality Behind Experimental Choices:

  • Ligand Choice: In Heck reactions involving electron-rich heterocycles, "soft" ligands like Triphenylarsine (AsPh₃) can be more effective than traditional phosphine ligands, preventing catalyst deactivation and improving yields.[4][15]

  • Stereocontrol: The use of bulky protecting groups (e.g., TBDMS) on the glycal can direct the attack of the organopalladium intermediate to the less sterically hindered face, favoring the formation of the desired β-anomer.[1]

Part 3: Final C-Nucleoside Assembly

The final stage of the synthesis involves converting the coupled intermediate into the target C-nucleoside. In the context of Remdesivir, a key strategy involves coupling the lithiated heterocycle with a protected ribonolactone, followed by stereoselective introduction of the cyano group.[2][17]

Protocol 4: Glycosylation via Ribonolactone Coupling (Remdesivir-type Synthesis)

This protocol is adapted from the synthesis of GS-441524, the parent nucleoside of Remdesivir.[2][18] It represents a convergent approach where the heterocycle and a modified sugar are joined.

Materials:

  • 4-Amino-7-iodopyrrolo[2,1-f]triazine (or its TMS-protected form)

  • n-Butyllithium (n-BuLi)

  • 2,3,5-Tri-O-benzyl-D-ribonolactone

  • Anhydrous THF

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf)

  • Boron trichloride (BCl₃) for deprotection

Procedure:

  • Lithiation: Dissolve silyl-protected 4-Amino-7-iodopyrrolo[2,1-f]triazine in anhydrous THF and cool to -78 °C. Slowly add n-BuLi (1.1 eq) and stir for 30 minutes to generate the lithiated species via lithium-halogen exchange.[2][17]

  • Coupling: Add a solution of 2,3,5-Tri-O-benzyl-D-ribonolactone (1.0 eq) in THF dropwise to the lithiated heterocycle at -78 °C. Stir for 1-2 hours.

  • Quench & Isolate: Quench the reaction with a weakly acidic aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent, dry, and concentrate. Purify by chromatography to obtain the coupled lactol as a mixture of anomers.[2]

  • Cyanation: Dissolve the lactol in anhydrous dichloromethane and cool to -78 °C. Add TMSCN (excess) followed by a Lewis acid like TMSOTf. Stir for 1-2 hours.[17] Quench with aqueous sodium bicarbonate. This step introduces the 1'-cyano group with high stereoselectivity.

  • Deprotection: Dissolve the protected cyano-nucleoside in anhydrous dichloromethane and cool to -20 °C. Add BCl₃ solution dropwise to remove the benzyl protecting groups.[17]

  • Workup & Purification: Quench the reaction carefully with a mixture of potassium carbonate and methanol. Purify the final product, the C-nucleoside (e.g., GS-441524), by reversed-phase HPLC.[17]

G A Iodo-Pyrrolotriazine B Lithiated Heterocycle (at -78°C) A->B n-BuLi D Coupled Lactol (Anomeric Mixture) B->D C Protected Ribonolactone C->D Coupling E 1'-Cyano Nucleoside (Protected) D->E TMSCN, TMSOTf F Final C-Nucleoside (Deprotected) E->F BCl₃ Deprotection

Figure 3: Workflow for the convergent synthesis of a Remdesivir-type C-nucleoside.

Conclusion

The synthesis of C-nucleosides based on the 4-Amino-7-iodopyrrolo[2,1-f]triazine core is a challenging yet highly rewarding endeavor. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provides robust and versatile pathways to these valuable molecules. The Sonogashira and Heck reactions serve as powerful tools for establishing the critical C-C bond, while convergent strategies, as exemplified by the synthesis of Remdesivir's parent nucleoside, allow for the efficient and stereocontrolled assembly of the final product. The protocols and insights provided herein offer a solid foundation for researchers engaged in the discovery and development of novel nucleoside-based therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Antiviral Nucleoside Analogue Remdesivir. Available at: [Link]

  • Lin, Z., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. Available at: [Link]

  • Lin, Z., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. Available at: [Link]

  • Haberli, A., & Leumann, C. J. (2001). Synthesis of Pyrrolidine C-Nucleosides via Heck Reaction. Organic Letters. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2022). Direct and Catalytic C-Glycosylation of Arenes: Expeditious Synthesis of the Remdesivir Nucleoside. Angewandte Chemie International Edition. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2013). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Accounts of Chemical Research. Available at: [Link]

  • Wellington, K. W., & Benner, S. A. (2006). A review: Synthesis of aryl C-glycosides via the heck coupling reaction. Nucleosides, Nucleotides and Nucleic Acids. Available at: [Link]

  • Lakshman, M. K., et al. (2001). Palladium Catalysis for the Synthesis of Hydrophobic C-6 and C-2 Aryl 2'-Deoxynucleosides. Comparison of C−C versus C−N Bond Formation as well as C-6 versus C-2 Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Foreal BioTech. (2020). Synthesis of Remdesivir. Available at: [Link]

  • Pohl, R., & Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Lakshman, M. K. (2000). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Tetrahedron. Available at: [Link]

  • Collins, S. G., et al. (2017). Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. Organic Letters. Available at: [Link]

  • ChemBK. (2024). 4-amino-7-iodopyrrolo[2,1-f][2][3][4]triazine. Available at: [Link]2][3][4]triazine

  • ResearchGate. (n.d.). The Heck coupling reaction. Available at: [Link]

  • Wellington, K. W., & Benner, S. A. (2006). A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Haberli, A., & Leumann, C. J. (2001). Synthesis of pyrrolidine C-nucleosides via Heck reaction. Organic Letters. Available at: [Link]

  • El-Sokkary, R. I., et al. (1990). Synthesis of pyrrolo[2,1-f][2][3][4]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. Journal of Medicinal Chemistry. Available at: [Link]

  • China YC INGREDIENT. (2021). China 4 amino 7 iodopyrrolo 2 1 f 1 2 4 triazine Manufacturers Factory Suppliers. Available at: [Link]

  • Kaur, H., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Synocule. (n.d.). 4-Amino-7-iodopyrrolo[2,1-f][2][3][4]triazine. Available at: [Link]

  • El-Sokkary, R. I., et al. (1990). Synthesis of Pyrrolo[2,1-f][2][3][4]triazine C-Nucleosides. Isosteres of Sangivamycin, Tubercidin, and Toyocamycin. Journal of Medicinal Chemistry. Available at: [Link]

  • LookChem. (n.d.). Cas 1770840-43-1, 7-iodopyrrolo-[2,1-f]-[2][3][4]-triazin-4-amine. Available at: [Link]

  • Deval, J., et al. (2018). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][2][3][4]triazine C-nucleosides. Antiviral Research. Available at: [Link]

  • Amarante, G. W., et al. (2021). Klein's Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Heravi, M. M., et al. (2012). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[2][3][4]triazolo[4,3-a]quinoxalines in water. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Bakunov, S. A., et al. (2023). Bioactive Pyrrolo[2,1-f][2][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available at: [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 4-amino-7-iodo pyrrolo [2, 1-f][2][3][4] triazine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-5H-pyrrolo[2,3-e]-1,2,4-triazines by Sonogashira/copper(I)-catalyzed heteroannulation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at: [Link]

Sources

Application

In vitro kinase assay protocol for pyrrolo[2,1-f]triazine compounds

Application Note & Protocol A High-Throughput In Vitro Kinase Assay Protocol for the Evaluation of Pyrrolo[2,1-f]triazine Kinase Inhibitors Introduction: The Rise of Pyrrolo[2,1-f]triazine in Kinase-Targeted Drug Discove...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A High-Throughput In Vitro Kinase Assay Protocol for the Evaluation of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Introduction: The Rise of Pyrrolo[2,1-f]triazine in Kinase-Targeted Drug Discovery

The field of oncology and inflammatory disease treatment has been significantly advanced by the development of small molecule kinase inhibitors.[1][2] Kinases, a vast family of enzymes that catalyze the phosphorylation of specific substrates, are critical regulators of the majority of cellular pathways, and their dysregulation is a hallmark of many diseases. The pyrrolo[2,1-f][3][4]triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[2][5] This fused heterocyclic system is adept at forming key interactions within the ATP-binding pocket of various kinases, making it a valuable template for drug design.[2]

Compounds based on this scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including receptor tyrosine kinases (RTKs) like c-Met, VEGFR-2, and EGFR, as well as non-receptor tyrosine kinases like Src and serine/threonine kinases such as AAK1 and PI3K.[6][7][8][9][10][11] The development of robust and reliable in vitro assays is paramount for characterizing the potency (IC50), selectivity, and mechanism of action of these novel chemical entities.

This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of pyrrolo[2,1-f]triazine compounds using the ADP-Glo™ Luminescent Kinase Assay. This homogeneous assay format is ideal for high-throughput screening (HTS) and lead optimization due to its high sensitivity, broad dynamic range, and simple "add-mix-read" procedure.[3][12][13] We will detail the assay principle, provide a step-by-step experimental workflow for determining inhibitor potency, and discuss critical aspects of experimental design and data interpretation.

Assay Principle: Quantifying Kinase Activity via ADP Production

To evaluate an inhibitor, one must first accurately measure the activity of the target kinase. Kinase activity can be quantified by detecting either the consumption of the ATP substrate or the formation of the ADP co-product.[14] This protocol utilizes the ADP-Glo™ Kinase Assay, a bioluminescence-based method that directly measures the amount of ADP produced during the kinase reaction.[3][15] The luminescent signal generated is directly proportional to kinase activity, providing a straightforward method for assessing inhibition.[4][13][16]

The assay is performed in two sequential steps after the initial kinase reaction is complete:

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and, crucially, to deplete any remaining unconsumed ATP from the reaction mixture.[4][12]

  • ADP Conversion and Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated by the target kinase back into ATP. This newly synthesized ATP then acts as the substrate for a highly efficient, thermostable luciferase (Ultra-Glo™ Luciferase), which generates a stable, "glow-type" luminescent signal.[3][4][12] The intensity of this light signal is directly proportional to the initial amount of ADP produced in the kinase reaction.

ADP_Glo_Principle cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase Kinase + Substrate ADP_produced ADP Kinase->ADP_produced Phosphorylation ATP_remaining Remaining ATP Kinase->ATP_remaining ATP_initial ATP ATP_initial->Kinase ADP_produced_2 ADP ATP_remaining_2 Remaining ATP Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Kinase Inhibition Depletion Deplete Remaining ATP ATP_remaining_2->Depletion ADP_to_ATP Convert ADP to ATP ATP_new Newly Synthesized ATP ADP_to_ATP->ATP_new Luciferase Luciferase Reaction Light Luminescent Signal (Proportional to Kinase Activity) Luciferase->Light ADP_produced_2->ADP_to_ATP ATP_new->Luciferase

Caption: The two-step principle of the ADP-Glo™ Kinase Assay.

Key Kinase Targets for Pyrrolo[2,1-f]triazine Compounds

The versatility of the pyrrolo[2,1-f]triazine scaffold allows it to be tailored to inhibit various kinases. Understanding the primary targets is crucial for selecting the appropriate enzyme and substrate for your assay.

Kinase Target Therapeutic Area Significance Reference
c-Met OncologyA receptor tyrosine kinase often dysregulated in gastric, lung, and other cancers. Pyrrolotriazines can be potent, ATP-competitive inhibitors.[6][9]
VEGFR-2 OncologyA key mediator of angiogenesis (new blood vessel formation), a critical process for tumor growth and metastasis.[2][9]
EGFR / HER2 OncologyMembers of the ErbB family of receptor tyrosine kinases. Their overexpression is linked to poor prognosis in breast, lung, and other cancers.[8][17]
Src Oncology, InflammationA non-receptor tyrosine kinase involved in cell proliferation, motility, and invasion. Its activation is linked to cancer progression.[10][16][18]
AAK1 Neuropathic PainAdaptor protein 2-associated kinase 1, identified as a potential therapeutic target for treating chronic pain conditions.[7]
PI3K OncologyThe PI3K/Akt/mTOR pathway is a central signaling cascade that is overactivated in a majority of cancer types.[11]

Experimental Design and Optimization: The Foundation of Reliable Data

Before proceeding to the full inhibitor screening protocol, several optimization steps are essential to ensure the assay is robust, reproducible, and sensitive enough to detect inhibition accurately. These steps form a self-validating system.

  • Enzyme Titration: The concentration of the kinase enzyme should be optimized to achieve a level of ATP-to-ADP conversion that falls within the linear range of the ADP-Glo™ assay. A good starting point is to aim for 10-30% ATP consumption. This ensures the reaction is in a steady state and provides a sufficient signal window to measure inhibition.

  • Determining the ATP Km,app: The concentration of ATP can significantly impact the apparent potency of an inhibitor, especially for ATP-competitive compounds, which is a common mechanism for pyrrolotriazines.[6] It is best practice to run the kinase reaction at an ATP concentration that is at or near the apparent Michaelis-Menten constant (Km,app) for ATP. This ensures that the assay is sensitive to competitive inhibitors and that the measured IC50 values are comparable across different studies.

  • Substrate Concentration: The substrate concentration should be at or above its Km to ensure the reaction velocity is not substrate-limited. For peptide substrates, a concentration of 50-100 µM is often a good starting point.

  • Inhibitor Pre-incubation: Allow the test compounds to incubate with the kinase enzyme before initiating the reaction by adding ATP.[19] A 15-30 minute pre-incubation period is typically sufficient to allow the compound to bind to the kinase, which is especially important for inhibitors with slow binding kinetics.

  • DMSO Tolerance: Pyrrolo[2,1-f]triazine compounds are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not affect kinase activity. Most kinase assays are tolerant to 1% final DMSO concentration, but this should be verified. All wells, including controls, must contain the same final concentration of DMSO to avoid solvent-induced artifacts.[20]

Detailed Step-by-Step Protocol: IC50 Determination for a Pyrrolo[2,1-f]triazine Inhibitor against Src Kinase

This protocol provides an example for determining the IC50 value of a test compound against Src kinase in a 384-well plate format. The principles can be readily adapted for other kinases.

5.1. Materials and Reagents

  • Kinase: Recombinant active Src Kinase (e.g., Promega, Cat# V2801)

  • Substrate: Src-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)[15]

  • Test Compounds: Pyrrolo[2,1-f]triazine derivatives dissolved in 100% DMSO.

  • Control Inhibitor: Staurosporine or a known Src inhibitor.[16]

  • Buffer: Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).

  • Plates: White, opaque, flat-bottom 384-well assay plates (low-volume).

  • Equipment: Multichannel pipettes, plate shaker, and a luminometer capable of reading glow luminescence.

5.2. Reagent Preparation

  • Kinase Reaction Buffer (1X): Prepare according to the enzyme manufacturer's specifications. Keep on ice.

  • ATP Solution: Prepare a stock solution of ATP in purified water. For the final assay, dilute to 2X the desired final concentration (e.g., 2X Km,app) in 1X Kinase Reaction Buffer.

  • Kinase Solution (2X): Dilute the recombinant Src kinase to a 2X working concentration in 1X Kinase Reaction Buffer. The optimal concentration must be pre-determined via enzyme titration.

  • Substrate Solution: Prepare a stock solution of the peptide substrate. Dilute with the 2X Kinase Solution to the desired final concentration.

  • Compound Dilution Series: Perform a serial dilution of the pyrrolo[2,1-f]triazine compounds in 100% DMSO. A common approach is an 11-point, 1:3 dilution series starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution plate by diluting these DMSO stocks into Kinase Reaction Buffer.

5.3. Experimental Workflow

Experimental_Workflow start Start: Prepare Reagents prep_compounds 1. Prepare Compound Dilution Plate (4X) start->prep_compounds add_compounds 2. Add 2.5 µL Compound or DMSO to Assay Plate prep_compounds->add_compounds add_kinase 3. Add 5 µL of 2X Kinase/ Substrate Mix add_compounds->add_kinase incubate_1 4. Mix & Incubate (e.g., 30 min at RT) (Pre-incubation) add_kinase->incubate_1 add_atp 5. Add 2.5 µL of 4X ATP to Initiate Reaction incubate_1->add_atp incubate_2 6. Mix & Incubate (e.g., 60 min at RT) (Kinase Reaction) add_atp->incubate_2 add_adpglo 7. Add 10 µL of ADP-Glo™ Reagent incubate_2->add_adpglo incubate_3 8. Mix & Incubate (40 min at RT) add_adpglo->incubate_3 add_detection 9. Add 20 µL of Kinase Detection Reagent incubate_3->add_detection incubate_4 10. Mix & Incubate (30 min at RT) add_detection->incubate_4 read_lum 11. Read Luminescence incubate_4->read_lum analyze 12. Analyze Data: Calculate % Inhibition & Plot IC50 Curve read_lum->analyze end_node End analyze->end_node

Sources

Method

Application Notes and Protocols for the Use of 4-Amino-7-iodopyrrolo[2,1-f]triazine in Anti-Norovirus Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Urgent Need for Norovirus Therapeutics Human noroviruses (HuNoVs) are the primary cause of acute gastroenteritis worldwide, leading to sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Urgent Need for Norovirus Therapeutics

Human noroviruses (HuNoVs) are the primary cause of acute gastroenteritis worldwide, leading to significant morbidity and economic burden.[1] Often referred to as the "winter vomiting bug," norovirus is highly contagious and can cause severe diarrhea, vomiting, and stomach pain.[2][3] The lack of effective antiviral treatments or a vaccine means that managing outbreaks relies solely on supportive care and stringent hygiene measures.[4] This gap in our therapeutic arsenal underscores the urgent need for novel antiviral agents.

The pyrrolo[2,1-f][5]triazine scaffold has emerged as a privileged structure in antiviral drug discovery, most notably as the core of Remdesivir.[6] Recent research has highlighted that C-nucleoside analogs derived from this scaffold possess potent anti-norovirus activity.[7][6] Specifically, these compounds are designed to inhibit the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the norovirus's single-stranded RNA genome.[1][8]

This document provides detailed application notes and protocols for researchers utilizing 4-Amino-7-iodopyrrolo[2,1-f]triazine , a key chemical intermediate, in the discovery and development of next-generation anti-norovirus therapeutics.

The Role of 4-Amino-7-iodopyrrolo[2,1-f]triazine in Norovirus Drug Discovery

4-Amino-7-iodopyrrolo[2,1-f]triazine serves as a critical starting material for the synthesis of C-nucleoside analogs that function as norovirus replication inhibitors. The iodine atom at the 7-position provides a versatile handle for synthetic chemists to perform coupling reactions, allowing for the attachment of various ribose or ribose-like sugar moieties to form C-nucleosides.

These synthesized nucleoside analogs are prodrugs that, once inside a host cell, are metabolized into their active nucleoside triphosphate (NTP) form.[5][9] This active form then acts as a competitive inhibitor of the natural nucleotides used by the norovirus RdRp. Incorporation of the analog into the growing RNA strand leads to chain termination, effectively halting viral replication.[9]

A prime example of a potent anti-norovirus compound derived from this class is a C-nucleoside analog of 4-amino-pyrrolo[2,1-f][5]triazine, which has demonstrated a remarkable 50% effective concentration (EC50) of 0.015 µM in a human norovirus replicon assay.[1] This highlights the immense potential of this chemical series in developing effective norovirus treatments.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 1770840-43-1[10]
Molecular Formula C6H5IN4[10]
Molecular Weight 260.04 g/mol [10]
Appearance Brown to pale yellow powder[3]
Solubility Soluble in DMSO for stock solutions.General laboratory practice

Handling and Storage: 4-Amino-7-iodopyrrolo[2,1-f]triazine should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light. For experimental use, it is advisable to prepare stock solutions in a suitable organic solvent like dimethyl sulfoxide (DMSO) and store them at -20°C or -80°C.

Experimental Workflows for Antiviral Evaluation

The evaluation of compounds derived from 4-Amino-7-iodopyrrolo[2,1-f]triazine typically follows a tiered approach, starting with in vitro assays and progressing to more physiologically relevant models.

experimental_workflow cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Advanced Cellular Model cluster_3 Data Analysis synthesis Synthesis of C-nucleoside analogs from 4-Amino-7-iodopyrrolo[2,1-f]triazine replicon Human Norovirus (GI.1) Replicon Assay synthesis->replicon Test Compound murine Murine Norovirus (MNV) Infectivity Assay synthesis->murine Test Compound analysis EC50 / CC50 Determination (RT-qPCR) replicon->analysis murine->analysis hie Human Intestinal Enteroid (HIE) Infection Assay hie->analysis Confirmation analysis->hie Lead Compound

Caption: High-level workflow for anti-norovirus compound evaluation.

Protocol 1: Human Norovirus (GI.1) Replicon Assay

The norovirus replicon system is a powerful tool for primary screening of antiviral compounds in a cellular context without the need for infectious virus particles.[2][8] This assay utilizes a human cell line (e.g., human gastric tumor cells, HGT) that stably expresses a subgenomic norovirus RNA.[11] This RNA can replicate but cannot produce new virions, making it a safe and effective screening method.

Materials:

  • HGT-NV GI.1 replicon-harboring cells[11]

  • Complete DMEM (with 10% FBS, 2 mM L-glutamine, 1% non-essential amino acids)

  • G418 (Neomycin) for selection[11]

  • 96-well cell culture plates

  • Test compounds synthesized from 4-Amino-7-iodopyrrolo[2,1-f]triazine, dissolved in DMSO

  • RNA extraction kit

  • RT-qPCR reagents (primers/probes specific for the norovirus replicon)

Procedure:

  • Cell Seeding: Seed HGT-NV cells in 96-well plates at a density of 1 x 10^4 cells per well in complete DMEM without G418. Allow cells to adhere overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and add the medium containing the test compounds. Include a "no-drug" (vehicle control) and a positive control (e.g., 2'-C-Methylcytidine) in parallel.[12]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Cytotoxicity Assessment (Parallel Plate): In a separate plate seeded and treated identically, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of the compounds.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RT-qPCR: Perform one-step RT-qPCR to quantify the level of norovirus replicon RNA.[11][13] Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the EC50 value, which is the compound concentration that reduces the replicon RNA level by 50% compared to the vehicle control. The Selectivity Index (SI) can be calculated as CC50 / EC50.

Anticipated Results: Potent inhibitors will show a dose-dependent reduction in norovirus replicon RNA levels. The table below shows representative data for related compounds.

CompoundVirus/AssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Source
4-aza-7,9-dideazaadenosine HuNoV GI.1 Replicon0.0150.0312.1[1][14]
2'-C-Methylcytidine (2CMC) HuNoV GI.1 Replicon1.3 - 18>100>5.5 - 77[12]
Halogenated C-nucleoside MNV0.007Not specifiedNot specified[14]

Protocol 2: Human Intestinal Enteroid (HIE) Infection Assay

Human intestinal enteroids are a groundbreaking, physiologically relevant model for studying human norovirus infection, as they can be differentiated to mimic the cellular complexity of the human gut epithelium.[15][16]

Materials:

  • Secretor-positive jejunal HIE cultures (e.g., J2 line)[17]

  • Matrigel

  • Complete Medium with Growth Factors (CMGF+)

  • Differentiation Medium[17]

  • Norovirus-positive stool filtrate (e.g., GII.4 strain)

  • Bile acids (e.g., glycochenodeoxycholic acid, GCDCA)[18]

  • 96-well cell culture plates

  • RNA extraction and RT-qPCR reagents

Procedure:

  • HIE Monolayer Seeding: Dissociate 3D HIEs into single cells. Seed 1-2 x 10^5 cells per well in a 96-well plate to form a monolayer.[17]

  • Differentiation: Culture the HIE monolayers in differentiation medium for 4-5 days to allow the formation of a mature epithelial layer. Refresh the medium every 48 hours.[17]

  • Compound Pre-treatment: Two hours prior to infection, treat the differentiated HIE monolayers with serial dilutions of the lead compounds identified from the primary screen.

  • Infection: Prepare the norovirus inoculum from a clarified and filtered fecal sample. Dilute the inoculum in differentiation medium containing bile acids (e.g., 500 µM GCDCA).[16] Infect the HIE monolayers with the virus in the presence of the test compounds.

  • Incubation and Monitoring: Incubate the infected plates at 37°C with 5% CO2. Harvest plates at different time points (e.g., 1 hour post-infection for baseline, and 24, 48, 72 hours to monitor replication).[18]

  • RNA Extraction and RT-qPCR: Extract total RNA from the cell lysates (cells and supernatant). Quantify the viral RNA using a strand-specific RT-qPCR assay to specifically measure the replicative negative-strand intermediate or the increase in positive-strand genomic RNA.[11]

  • Data Analysis: A productive infection is confirmed by a >10-fold increase in viral RNA at 72 hours compared to the 1-hour baseline.[18] Calculate the EC50 of the test compound based on the reduction of this viral RNA increase.

hie_protocol start Start with 3D HIE Culture dissociate Dissociate to Single Cells start->dissociate seed Seed Monolayer in 96-well Plate dissociate->seed differentiate Differentiate for 4-5 Days seed->differentiate treat Pre-treat with Test Compound differentiate->treat infect Infect with Norovirus + Bile Acids treat->infect harvest Harvest at 1, 24, 48, 72h infect->harvest end RT-qPCR Analysis harvest->end

Caption: Workflow for the Human Intestinal Enteroid (HIE) infection assay.

Mechanism of Action: RdRp Inhibition

The C-nucleoside analogs derived from 4-Amino-7-iodopyrrolo[2,1-f]triazine function by targeting the norovirus RNA-dependent RNA polymerase (RdRp). This mechanism is shared by many successful antiviral drugs against other RNA viruses.

mechanism_of_action cluster_cell Host Cell cluster_activation Metabolic Activation cluster_virus Norovirus Replication Complex prodrug Nucleoside Analog (Prodrug) mono Monophosphate (NMP) prodrug->mono Cellular Kinases di Diphosphate (NDP) mono->di tri Active Triphosphate (NTP) di->tri rdrp Norovirus RdRp tri->rdrp Competitive Inhibition elongation RNA Elongation rdrp->elongation template Viral RNA Template template->rdrp termination Chain Termination elongation->termination Incorporation of Analog

Sources

Application

Application Notes &amp; Protocols: Design, Synthesis, and Evaluation of Novel Hedgehog Signaling Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, becomes a key dri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, becomes a key driver in the initiation and progression of various cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB).[1] Its central role in tumorigenesis makes it a prime target for therapeutic intervention. This guide provides a comprehensive framework for the design, chemical synthesis, and biological evaluation of novel small-molecule inhibitors targeting this pathway. We offer detailed, field-proven protocols for synthesizing a novel inhibitor based on a validated scaffold, followed by a suite of in vitro and in vivo assays to characterize its potency, mechanism of action, and preclinical efficacy.

Introduction: The Rationale for Targeting Hedgehog Signaling

The canonical Hh signaling pathway is a tightly regulated cascade. In the "OFF" state, the 12-pass transmembrane receptor Patched (PTCH1) actively suppresses the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO).[2][3] This suppression prevents SMO from accumulating in the primary cilium, a critical organelle for signal transduction.[4] Consequently, a cytoplasmic complex containing Suppressor of Fused (SUFU) promotes the proteolytic cleavage of Glioma-associated oncogene (GLI) transcription factors into their repressor forms (GliR), keeping Hh target genes silent.[2]

Pathway activation ("ON" state) occurs when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH1. This binding event alleviates the inhibition on SMO, which then translocates to the primary cilium.[5] Activated SMO disrupts the SUFU-GLI complex, leading to the stabilization and nuclear translocation of full-length, activator forms of GLI proteins (GliA).[6] These transcription factors then drive the expression of genes involved in cell proliferation, survival, and differentiation, such as GLI1 and PTCH1 themselves.[7]

In many cancers, this pathway becomes constitutively active through ligand-independent mutations in PTCH1 (loss-of-function) or SMO (gain-of-function), or through ligand-dependent autocrine or paracrine signaling loops within the tumor microenvironment.[3][8] This aberrant signaling drives tumor growth and sustains cancer stem cell populations.[3] Therefore, inhibiting this pathway, particularly at the level of the highly "druggable" SMO receptor or the downstream GLI transcription factors, presents a validated and compelling strategy for cancer therapy.[1][9]

View Hedgehog Signaling Pathway Diagram

Hedgehog Signaling Pathway Canonical Hedgehog Signaling Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli_off SUFU-GLI Complex SMO_off->SUFU_Gli_off Cannot inhibit SUFU complex GliR GLI Repressor (Processed) SUFU_Gli_off->GliR Promotes Processing Nucleus_off Nucleus GliR->Nucleus_off Translocates Hh_ligand Hh Ligand TargetGenes_off Target Genes OFF PTCH1_on PTCH1 Hh_ligand->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Inhibits GliA GLI Activator (Full-length) SUFU_Gli_on->GliA GLI Released Nucleus_on Nucleus GliA->Nucleus_on Translocates TargetGenes_on Target Gene Expression Inhibitor Novel Inhibitor (e.g., SMO Antagonist) Inhibitor->SMO_on Blocks

Caption: Canonical Hedgehog signaling pathway in its 'OFF' and 'ON' states.

Design and Synthesis of a Novel Inhibitor

The design of novel Hh pathway inhibitors often builds upon existing, clinically validated scaffolds. Vismodegib (GDC-0449), the first FDA-approved SMO inhibitor, features a 2-pyridyl amide core structure that has been extensively studied.[10][11] Structure-activity relationship (SAR) studies have revealed that the 2-pyridyl biphenyl region is crucial for potency.[3] By modifying the amide portion of the molecule, researchers can optimize for potency, pharmacokinetic (PK) properties, and reduced off-target effects.[11]

Here, we present a representative protocol for the synthesis of a novel GDC-0449 analog, replacing the amide core with a benzimidazole scaffold, a strategy that has been shown to retain and even enhance SMO-targeting activity.[9]

Protocol 2.1: Synthesis of a Novel Benzimidazole-Based SMO Inhibitor

This multi-step protocol outlines the synthesis of a novel inhibitor (Target Compound 4 ).

Causality: The synthetic route is designed for efficiency and accessibility of reagents. The key steps involve a Suzuki coupling to create the critical biaryl system, followed by reduction of a nitro group to an amine, which then undergoes condensation to form the benzimidazole ring. This approach avoids unstable organometallic reagents where possible.[12]

Materials:

  • 2-bromo-5-nitropyridine

  • (4-chloro-3-formylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane, Toluene, Water (solvents)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH), Methanol (MeOH)

  • 4-(methylsulfonyl)benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Step 1: Suzuki Coupling to form Intermediate 1

    • To a round-bottom flask, add 2-bromo-5-nitropyridine (1.0 eq), (4-chloro-3-formylphenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.06 eq).

    • Add a 3:1:1 mixture of Toluene:EtOH:H₂O.

    • Add Na₂CO₃ (2.5 eq) and degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

    • Monitor reaction completion by TLC.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield Intermediate 1 (2-(4-chloro-3-formylphenyl)-5-nitropyridine).

  • Step 2: Reduction of Nitro Group to form Intermediate 2

    • Dissolve Intermediate 1 (1.0 eq) in a 4:1 mixture of EtOH:H₂O.

    • Add iron powder (5.0 eq) and NH₄Cl (4.0 eq).

    • Heat the mixture to reflux (approx. 80°C) for 4 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction and filter through a pad of Celite, washing with hot EtOH.

    • Concentrate the filtrate in vacuo to obtain the crude diamine Intermediate 2 (5-amino-2-(3-amino-4-chlorophenyl)pyridine), which can often be used in the next step without further purification.

  • Step 3: Benzimidazole Ring Formation to yield Target Compound 4

    • Combine Intermediate 2 (1.0 eq) and 4-(methylsulfonyl)benzaldehyde (1.1 eq) in DMF.

    • Add sodium metabisulfite (Na₂S₂O₅) (1.5 eq) to the mixture.

    • Heat the reaction to 120°C and stir for 6 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice water. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold methanol.

    • Purify the crude solid by column chromatography or recrystallization to obtain the Target Compound 4 . Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Evaluation of Novel Inhibitors

Once synthesized, the novel compound must be rigorously tested to determine its biological activity. The following protocols provide a standard cascade for characterizing Hh pathway inhibitors.

View Inhibitor Evaluation Workflow Diagram

Inhibitor Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SAR SAR Analysis & Computational Design Synthesis Chemical Synthesis (Protocol 2.1) SAR->Synthesis Purification Purification & Characterization Synthesis->Purification BindingAssay SMO Binding Assay (Protocol 3.1) Purification->BindingAssay Test Compound ReporterAssay GLI-Luciferase Assay (Protocol 3.2) BindingAssay->ReporterAssay GeneExpression qRT-PCR for GLI1 & PTCH1 (Protocol 3.3) ReporterAssay->GeneExpression Xenograft Tumor Xenograft Model (Protocol 4.1) GeneExpression->Xenograft Lead Compound Efficacy Efficacy Assessment (Tumor Growth) Xenograft->Efficacy PD_Assay Pharmacodynamics (Tumor GLI1 levels) Efficacy->PD_Assay PD_Assay->SAR Feedback for Optimization

Caption: Experimental workflow for the design and evaluation of novel inhibitors.

Protocol 3.1: SMO Receptor Binding Assay (Competitive Radioligand)

Principle: This assay determines if the novel compound directly binds to the SMO receptor by measuring its ability to compete with a known radiolabeled SMO ligand, such as [³H]-cyclopamine.[13] A reduction in radioactivity indicates competitive binding.

Materials:

  • Membrane preparations from HEK293 cells overexpressing human SMO.

  • [³H]-cyclopamine (radioligand).

  • Novel inhibitor stock solution (in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled cyclopamine (for determining non-specific binding).

  • 96-well filter plates (e.g., GF/C filters, presoaked in 0.3% PEI).[14]

  • Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the novel inhibitor in Binding Buffer. The final DMSO concentration should be kept below 0.5%.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Binding Buffer + 50 µL [³H]-cyclopamine + 150 µL SMO membranes.

    • Non-specific Binding (NSB): 50 µL unlabeled cyclopamine (10 µM final concentration) + 50 µL [³H]-cyclopamine + 150 µL SMO membranes.

    • Competition: 50 µL novel inhibitor dilution + 50 µL [³H]-cyclopamine + 150 µL SMO membranes.

    • Note: The final concentration of [³H]-cyclopamine should be near its Kd value.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[14]

  • Filtration: Terminate the binding by rapid vacuum filtration through the pre-soaked filter plate.

  • Washing: Quickly wash the filters 4 times with ice-cold Wash Buffer to remove unbound radioligand.[14]

  • Detection: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[14]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the novel inhibitor.

    • Determine the IC₅₀ value using non-linear regression. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol 3.2: Cellular Hedgehog Pathway Activity (GLI-Luciferase Reporter Assay)

Principle: This cell-based assay quantitatively measures Hh pathway activity. It uses a cell line (e.g., NIH/3T3) engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter.[2][15] Inhibition of the pathway results in a dose-dependent decrease in luciferase signal.

Materials:

  • Shh-Light2 cells (NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase and a constitutive Renilla luciferase).[8]

  • Culture Medium: DMEM, 10% Calf Serum (CS), 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM, 0.5% CS, 1% Penicillin-Streptomycin.

  • Pathway Agonist: Recombinant Shh protein or a small molecule SMO agonist like SAG.

  • Novel inhibitor stock solution (in DMSO).

  • White, opaque 96-well cell culture plates.

  • Dual-Luciferase® Reporter Assay System and a luminometer.

Step-by-Step Procedure:

  • Cell Seeding: Seed Shh-Light2 cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours (e.g., 20,000 cells/well). Incubate overnight.[16]

  • Serum Starvation: Carefully replace the culture medium with 100 µL of Assay Medium (low serum) and incubate for 4-6 hours. This sensitizes the cells to pathway activation.

  • Inhibitor Treatment: Add serial dilutions of the novel inhibitor to the wells. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.[2]

  • Pathway Activation: Add the Hh pathway agonist (e.g., SAG to a final concentration of 100 nM) to all wells except the unstimulated baseline controls.

  • Incubation: Incubate the plate for 30-48 hours at 37°C in a 5% CO₂ incubator.[17]

  • Lysis and Measurement:

    • Remove the medium and lyse the cells with Passive Lysis Buffer.

    • Measure both firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[8]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of the inhibitor to determine the IC₅₀ value.

Protocol 3.3: Target Gene Expression Analysis by qRT-PCR

Principle: A direct confirmation of pathway inhibition in a relevant cancer cell line is to measure the downregulation of Hh target gene transcription. GLI1 and PTCH1 are canonical target genes and serve as excellent pharmacodynamic biomarkers.[1][18]

Materials:

  • Hh-dependent cancer cell line (e.g., DAOY medulloblastoma cells).

  • Cell culture reagents.

  • Novel inhibitor and pathway agonist (e.g., SAG).

  • RNA extraction kit (e.g., RNeasy Kit).

  • cDNA synthesis kit (e.g., SuperScript™ VILO™).

  • SYBR Green-based qPCR master mix.

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Real-time PCR instrument.

Step-by-Step Procedure:

  • Cell Treatment: Seed DAOY cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the novel inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ from the reporter assay) or vehicle for 2 hours, followed by stimulation with SAG for 24 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.[5]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer set. A typical 20 µL reaction includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.

  • Thermal Cycling: Run the qPCR using a standard three-step cycling program:

    • Initial denaturation: 95°C for 10 min.

    • 40 cycles of: 95°C for 15 sec (denaturation) and 60°C for 60 sec (annealing/extension).[5]

    • Follow with a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (CT) for each reaction.

    • Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of GLI1 and PTCH1 to the housekeeping gene and relative to the vehicle-treated control.[19]

In Vivo Evaluation of Efficacy

Promising compounds from in vitro screening must be tested in animal models to assess their anti-tumor efficacy and in vivo target engagement.

Protocol 4.1: Medulloblastoma Xenograft Mouse Model

Principle: This protocol establishes a tumor in an immunocompromised mouse using a human Hh-dependent cancer cell line. The effect of the novel inhibitor on tumor growth is then measured over time.[20]

Materials:

  • Immunocompromised mice (e.g., 6-8 week old female athymic nude mice).

  • Hh-dependent medulloblastoma cells (e.g., DAOY).

  • Matrigel or similar basement membrane matrix.

  • Novel inhibitor formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose / 0.2% Tween 80).

  • Calipers for tumor measurement.

  • Anesthesia and surgical tools for tumor collection.

Step-by-Step Procedure:

  • Tumor Implantation:

    • Harvest DAOY cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Novel Inhibitor at two dose levels).

  • Inhibitor Administration:

    • Administer the formulated inhibitor or vehicle daily via oral gavage. Monitor the body weight and overall health of the mice daily as an indicator of toxicity.[21]

  • Efficacy Assessment:

    • Continue to measure tumor volume twice weekly for the duration of the study (e.g., 21-28 days).

    • At the end of the study, euthanize the mice.

  • Pharmacodynamic (PD) Analysis:

    • Excise the tumors. A portion can be snap-frozen in liquid nitrogen for subsequent qRT-PCR analysis of GLI1 expression to confirm in vivo target inhibition.[22] Another portion can be fixed in formalin for immunohistochemical analysis.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the GLI1 mRNA levels in the excised tumors to correlate efficacy with target engagement.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Assay Metric Example Result for a Potent Inhibitor Interpretation
SMO Binding Assay Ki5.2 nMHigh-affinity binding to the SMO receptor.
GLI-Luciferase Assay IC₅₀25.7 nMPotent inhibition of Hh pathway signaling in a cellular context.
qRT-PCR Fold Change in GLI10.15 (at 10x IC₅₀)Dose-dependent suppression of a key downstream target gene.
Xenograft Model TGI (%)85% (at 50 mg/kg)Significant anti-tumor efficacy in vivo.

Conclusion

The protocols described provide a robust, integrated workflow for the design, synthesis, and comprehensive preclinical evaluation of novel Hedgehog signaling pathway inhibitors. This systematic approach, from rational design and chemical synthesis to multi-tiered biological characterization, is essential for identifying and advancing potent new candidates for cancer therapy. Successful execution of these assays will provide critical data on a compound's binding affinity, cellular potency, mechanism of action, and in vivo efficacy, forming the foundation for further drug development.

References

Please note: The URLs provided are intended to be stable but may be subject to change by the hosting entity.

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  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. [URL: https://www.revvity.com/learn/radiometric-ligand-binding-assays]

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Method

Application Notes &amp; Protocols: A Strategic Guide to Developing AAK1 Inhibitors for Neuropathic Pain

Introduction: Targeting AAK1 for a Novel Neuropathic Pain Therapeutic Neuropathic pain, a chronic condition resulting from nerve damage or a malfunctioning nervous system, presents a significant therapeutic challenge wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting AAK1 for a Novel Neuropathic Pain Therapeutic

Neuropathic pain, a chronic condition resulting from nerve damage or a malfunctioning nervous system, presents a significant therapeutic challenge with substantial unmet clinical needs.[1][2] Current treatments often provide limited efficacy and are associated with a range of side effects. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling novel target for the treatment of neuropathic pain.[2]

AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface.[3] The kinase phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP-2), enhancing the efficiency of this process.[4][5] Genetic knockout studies in mice provided the foundational validation for AAK1 as a pain target. Mice lacking the AAK1 gene showed a normal response to acute pain but a significantly reduced response in persistent pain models and failed to develop tactile allodynia after spinal nerve ligation.[6][7][8] Subsequent pharmacological studies demonstrated that small-molecule AAK1 inhibitors effectively reverse established pain behavior in multiple preclinical models, including the chronic constriction injury (CCI) and streptozotocin (STZ)-induced diabetic neuropathy models.[6][7][8]

Mechanistically, the analgesic effect of AAK1 inhibition is linked to the enhancement of α2 adrenergic signaling in the spinal cord, a pathway known to be antinociceptive in humans.[6][7][8] This distinct mechanism, separate from opioid pathways, positions AAK1 inhibitors as a promising new class of non-addictive therapeutics for chronic pain management. This guide provides a comprehensive overview of the methods and protocols required to discover and develop novel AAK1 inhibitors, from initial screening to preclinical evaluation.

The AAK1 Inhibitor Drug Discovery Workflow

The development of a potent and selective AAK1 inhibitor follows a structured, multi-stage process designed to identify, optimize, and validate candidate molecules for clinical development. This workflow ensures that lead compounds possess the desired potency, selectivity, and drug-like properties.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Candidate Selection HTS High-Throughput Screening (HTS) (Biochemical Assay) HitTriage Hit Triage & Validation (Biochemical & Cellular Assays) HTS->HitTriage Identify 'Hits' FragmentScreening Fragment-Based Screening FragmentScreening->HitTriage SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) HitTriage->SAR Validated Hits LeadSeries Lead Series Identified SAR->LeadSeries Potent Leads ADME_Tox In Vitro ADME/Tox Profiling LeadSeries->ADME_Tox KinomeScan Kinome Selectivity Screening LeadSeries->KinomeScan OptimizedLeads Optimized Lead Compounds ADME_Tox->OptimizedLeads KinomeScan->OptimizedLeads Optimize Potency, Selectivity, PK/PD InVivo In Vivo Efficacy Models (Neuropathic Pain Models) OptimizedLeads->InVivo PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies InVivo->PKPD Tox Preliminary Toxicology PKPD->Tox PCC Preclinical Candidate (PCC) Selection Tox->PCC

Caption: AAK1 Inhibitor Drug Discovery Workflow.

Part 1: Hit Identification & Validation

The initial phase focuses on identifying chemical matter that modulates AAK1 activity. This is typically achieved through high-throughput screening (HTS) of large compound libraries against the AAK1 kinase.

Protocol 1: Biochemical AAK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle of the Assay: This assay quantifies the ability of a test compound to displace a fluorescently labeled, ATP-competitive tracer from the AAK1 active site.[9] The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer.[9] When the tracer is bound to the kinase, FRET is high. A competing compound will displace the tracer, leading to a loss of FRET, which is measured as a decrease in the emission ratio. This format is highly sensitive, amenable to automation, and can detect inhibitors binding to the ATP site or allosteric sites that alter ATP site conformation.[9]

Materials:

  • Recombinant GST-tagged human AAK1 (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 222 (Thermo Fisher Scientific)

  • 1X Kinase Buffer A (Thermo Fisher Scientific)

  • Test compounds dissolved in 100% DMSO

  • Known AAK1 inhibitor (e.g., BMS-986176/LX-9211) as a positive control

  • 384-well, low-volume, black plates

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds and controls in 100% DMSO. Dispense 40 nL of each compound dilution into the wells of a 384-well plate. For maximum inhibition (negative control), use DMSO alone.

  • Kinase/Antibody Preparation: Prepare a 2X solution of AAK1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A. A final concentration of 5 nM kinase and 2 nM antibody is recommended.[9]

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well containing the plated compounds. Mix gently and incubate for 15 minutes at room temperature.

  • Tracer Preparation: Prepare a 4X solution of Kinase Tracer 222 in 1X Kinase Buffer A. A final concentration of 100 nM is recommended.[9]

  • Tracer Addition: Add 4 µL of the 4X tracer solution to each well. The final reaction volume will be 16 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the DMSO-only wells (0% inhibition) and wells with a saturating concentration of a potent control inhibitor (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 2: Cell-Based AAK1 Target Engagement Assay (NanoBRET™)

Principle of the Assay: This assay measures the binding of a test compound to AAK1 within living cells, providing a more physiologically relevant assessment of target engagement. The assay uses Bioluminescence Resonance Energy Transfer (BRET).[10] AAK1 is expressed in HEK293 cells as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the AAK1 active site is added. When the tracer binds, energy is transferred from the luciferase to the tracer, generating a BRET signal.[10] Test compounds compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal.

Materials:

  • HEK293 cells

  • NanoLuc®-AAK1 Fusion Vector

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer K-5 (Promega)

  • NanoBRET™ Nano-Glo® Substrate (Promega)

  • White, 384-well, tissue culture-treated plates

  • Luminescence plate reader with 450 nm and >600 nm filters

Step-by-Step Methodology:

  • Cell Transfection: The day before the assay, transfect HEK293 cells with the NanoLuc®-AAK1 vector according to the manufacturer's protocol.

  • Cell Plating: After 24 hours, harvest the transfected cells and seed them into a 384-well white plate at an optimized density in assay medium.

  • Tracer & Compound Addition:

    • Prepare dilutions of the test compound in assay medium.

    • Prepare a solution of the NanoBRET™ Tracer K-5 in assay medium.

    • Add the test compounds to the wells, followed immediately by the tracer.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's protocol and add it to each well.

  • Data Acquisition: Read the plate within 10 minutes on a luminescence reader, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, >600 nm) emission signals.

  • Data Analysis:

    • Calculate the corrected BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using DMSO-only controls (0% inhibition) and a no-tracer control (100% inhibition).

    • Plot the BRET ratio versus the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Assay Type Principle Endpoint Advantages Considerations
Biochemical (LanthaScreen™) TR-FRETIC50High-throughput, direct measure of kinase bindingLacks cellular context (e.g., permeability, off-targets)
Cell-Based (NanoBRET™) BRETIC50Physiologically relevant, measures target engagement in live cellsLower throughput, requires cell line engineering

Part 2: Lead Optimization

Once initial hits are validated, the lead optimization phase begins. This iterative process involves medicinal chemistry to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties while minimizing toxicity.

Key Optimization Strategies
  • Kinase Selectivity Profiling:

    • Rationale: To minimize off-target effects, it is crucial to ensure that inhibitor candidates are selective for AAK1 over other kinases. The human kinome consists of over 500 kinases, many with structurally similar ATP-binding pockets.[11]

    • Method: Screen lead compounds against a broad panel of recombinant kinases (e.g., Eurofins' KinomeSCAN®, Reaction Biology's Kinome Profiling) at a fixed concentration (e.g., 1 µM). Potent hits should then be profiled in dose-response assays against any off-target kinases to determine IC50 values.[12] The goal is to achieve a selectivity window of at least 100-fold against closely related kinases and other relevant off-targets.

  • In Vitro ADME/Toxicity Profiling:

    • Rationale: Early assessment of ADME-Tox properties is essential to avoid costly late-stage failures.[13] These assays predict a compound's potential for oral bioavailability, metabolic stability, and safety.[14]

    • Core Assay Panel:

      • Metabolic Stability: Incubate compounds with liver microsomes (human, rat) to measure intrinsic clearance. High clearance suggests the compound may be rapidly metabolized in vivo, leading to poor exposure.

      • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).[15]

      • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins. High binding can limit the free concentration of the drug available to engage the target.

      • Aqueous Solubility: Measure solubility at physiological pH. Poor solubility can limit absorption.

      • Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier penetration.

      • hERG Channel Inhibition: Screen for inhibition of the hERG potassium channel to assess the risk of cardiac arrhythmia (QT prolongation).

      • Cytotoxicity: Determine the concentration at which the compound is toxic to cultured cells (e.g., HepG2) to establish an initial therapeutic window.

Part 3: In Vivo Preclinical Evaluation

Promising lead compounds with optimized potency, selectivity, and ADME profiles are advanced into in vivo models to evaluate their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Protocol 3: Efficacy Testing in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Principle of the Model: The CCI model is a widely used and validated model of nerve injury-induced neuropathic pain in rodents.[16] Loose ligatures are placed around the sciatic nerve, causing inflammation and nerve compression that leads to the development of persistent pain behaviors, including mechanical allodynia (pain response to a non-painful stimulus).[17] This model is used to assess the ability of a test compound to reverse established hypersensitivity.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • 4-0 chromic gut sutures

  • Von Frey filaments (for measuring mechanical allodynia)

  • Test compound formulated in an appropriate vehicle

  • Positive control (e.g., gabapentin)

Step-by-Step Methodology:

  • CCI Surgery:

    • Anesthetize the rat and make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Place four loose ligatures around the nerve, approximately 1 mm apart.

    • Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation.

  • Baseline & Post-Surgical Pain Assessment:

    • Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments before surgery.

    • Allow animals to recover for 7-14 days post-surgery. During this time, they will develop stable mechanical allodynia. Re-measure the PWT to confirm a significant decrease compared to baseline and sham controls.

  • Compound Administration:

    • Randomize animals with established allodynia into treatment groups (vehicle, test compound at various doses, positive control).

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Measure the PWT at multiple time points after compound administration (e.g., 1, 2, 4, 6, and 24 hours) to establish a time course of effect.

    • The primary endpoint is the reversal of mechanical allodynia, indicated by an increase in the PWT.

  • Data Analysis:

    • Plot the PWT over time for each treatment group.

    • Calculate the percent maximal possible effect (%MPE) to normalize the data.

    • Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine significant differences between treatment groups.

Commonly Used Neuropathic Pain Models
Model Injury Type Key Features References
Chronic Constriction Injury (CCI) Loose ligation of sciatic nerveRobust, reproducible mechanical allodynia[6][8]
Spinal Nerve Ligation (SNL) Tight ligation of L5/L6 spinal nervesWell-characterized model of radicular pain[6][7][8]
Spared Nerve Injury (SNI) Transection of tibial and common peroneal nervesProduces persistent hypersensitivity in the spared sural nerve territory[17]
Diabetic Neuropathy (STZ) Streptozotocin-induced pancreatic β-cell destructionModels pain associated with diabetic peripheral neuropathy[6][8]
Visualizing the AAK1 Signaling Pathway

AAK1's primary role is in the regulation of clathrin-mediated endocytosis, a critical process for synaptic function and receptor trafficking. Its inhibition is thought to modulate neuronal signaling pathways relevant to pain.

G cluster_CME Clathrin-Mediated Endocytosis cluster_Regulation Kinase Regulation Cargo Cargo Receptor AP2 AP-2 Complex Cargo->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms coat Membrane Plasma Membrane AAK1 AAK1 Kinase mu2 μ2 Subunit (of AP-2) AAK1->mu2 phosphorylates Inhibitor AAK1 Inhibitor Inhibitor->AAK1 blocks mu2_P Phosphorylated μ2 mu2->mu2_P mu2_P->AP2 enhances affinity for cargo

Caption: AAK1's Role in Clathrin-Mediated Endocytosis.

Summary and Future Directions

The development of AAK1 inhibitors represents a highly promising and mechanistically novel approach to treating neuropathic pain. The validation from genetic and pharmacological models provides a strong foundation for pursuing this target.[2][6] The successful progression of compounds like BMS-986176/LX-9211 into clinical trials underscores the therapeutic potential of this strategy.[2]

Future research will focus on further elucidating the downstream signaling consequences of AAK1 inhibition in pain pathways and exploring the potential of AAK1 inhibitors in other neurological disorders where endocytic trafficking is implicated, such as Alzheimer's and Parkinson's disease.[4][5] The protocols and strategies outlined in this guide provide a robust framework for researchers in academia and industry to contribute to the discovery and development of the next generation of AAK1-targeted therapeutics.

References

  • Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. (2016). Journal of Pharmacology and Experimental Therapeutics.
  • AAK1 Inhibitors as an Emerging Treatment for Neurop
  • Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. (2016). Journal of Pharmacology and Experimental Therapeutics.
  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. (2023). RSC Medicinal Chemistry.
  • Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson's Disease, and Other Disorders. ACS Medicinal Chemistry Letters.
  • Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. (2016). Journal of Pharmacology and Experimental Therapeutics.
  • Inhibition of AAK1 kinase as a novel therapeutic approach to treat neuropathic pain. (2018). Bioorganic & Medicinal Chemistry Letters.
  • Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson's Disease, and Other Disorders. (2017). ACS Medicinal Chemistry Letters.
  • In Vivo Pain Models.
  • What in vivo models are used for pain studies?.
  • In vivo model of Neurop
  • Pain Models. WuXi Biology.
  • AAK1 NanoBRET Kinase Assay. Reaction Biology.
  • Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Bentham Science.
  • Full article: Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Taylor & Francis Online.
  • LanthaScreen™ Eu Kinase Binding Assay for AAK1. (2017). Thermo Fisher Scientific.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World.
  • Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential. (2024). EurekAlert!.
  • What are AAK1 inhibitors and how do they work?.
  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. (2012). Genes to Cells.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine

Welcome to the technical support center for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine. This critical intermediate, a cornerstone in the development of antiviral therapies such as Remdesivir, presents unique s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine. This critical intermediate, a cornerstone in the development of antiviral therapies such as Remdesivir, presents unique synthetic challenges that can impact yield and purity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during its preparation. Here, we delve into the mechanistic underpinnings of the synthesis to provide actionable, field-proven insights for optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Amino-7-iodopyrrolo[2,1-f]triazine?

There are two main strategies for the iodination of the 4-aminopyrrolo[2,1-f][4][5][6]triazine core.[4]

  • Method 1: In Situ Generation of Iodine: This approach involves reacting 4-aminopyrrolo[2,1-f][4][5][6]triazine with a hydroiodide salt and an oxidizing agent. The oxidant generates reactive molecular iodine in the reaction mixture, which then iodinates the pyrrolotriazine ring.[4]

  • Method 2: Direct Iodination with Molecular Iodine and an Oxidant: In this method, molecular iodine is first allowed to react with the starting material, followed by the addition of an oxidant to complete the reaction.[4]

  • Alternative Method: Another documented approach utilizes N-iodosuccinimide (NIS) as the iodinating agent, sometimes in conjunction with iodine or iodine chloride.[1][6]

Each method has its advantages and can be selected based on available reagents, scale, and desired purity profile.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Reaction: The iodination may not be proceeding to completion. This can be due to insufficient iodinating agent, inadequate reaction time, or suboptimal temperature.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. Over-iodination or degradation of the starting material or product are potential side reactions.

  • Suboptimal Work-up and Purification: Product loss during the work-up and purification steps is a frequent cause of low isolated yields. This can occur during extractions, crystallization, or filtration.[4]

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?

Common impurities can include:

  • Unreacted Starting Material: 4-aminopyrrolo[2,1-f][4][5][6]triazine.

  • Di-iodinated Species: Although the 7-position is electronically favored for iodination, over-iodination can occur, leading to di-iodinated pyrrolotriazines.

  • Oxidized Byproducts: The use of oxidants can sometimes lead to the formation of undesired oxidized species.

  • Hydrolyzed Products: Depending on the work-up conditions, hydrolysis of the amino group or other functionalities could occur.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine.

Problem 1: Low Conversion of Starting Material

Symptoms: Significant amount of 4-aminopyrrolo[2,1-f][4][5][6]triazine remains in the crude reaction mixture as observed by TLC or LC-MS.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Insufficient Iodinating Agent The stoichiometry of the iodinating agent (e.g., Iodine, NIS) is critical. An insufficient amount will lead to incomplete conversion.Increase the equivalents of the iodinating agent incrementally (e.g., from 1.1 eq to 1.3 eq). Monitor the reaction progress by TLC or LC-MS.
Inadequate Oxidant In methods requiring an oxidant, its role is to facilitate the electrophilic iodination. If the oxidant is weak or used in insufficient quantity, the reaction will be sluggish.Ensure the oxidant (e.g., hydrogen peroxide, m-CPBA) is fresh and active. Consider increasing the equivalents or switching to a more potent oxidant.[4]
Suboptimal Reaction Temperature The rate of electrophilic aromatic substitution is temperature-dependent. A temperature that is too low can lead to a slow reaction rate.Gradually increase the reaction temperature while monitoring for the formation of byproducts. A typical range to explore would be from room temperature up to 50-60 °C.
Poor Solubility of Starting Material If the 4-aminopyrrolo[2,1-f][4][5][6]triazine is not fully dissolved, the reaction will be heterogeneous and slow.Choose a solvent system in which the starting material has good solubility. N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction.[6]
Problem 2: Formation of Significant Byproducts

Symptoms: Multiple spots on TLC, with one or more being more intense than the product spot. This can lead to difficult purification and lower yields.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Over-Iodination The pyrrolo[2,1-f]triazine ring system has multiple sites susceptible to electrophilic attack. Excess iodinating agent or harsh reaction conditions can lead to the formation of di- or tri-iodinated products.Carefully control the stoichiometry of the iodinating agent. Add the iodinating agent portion-wise to maintain a low concentration in the reaction mixture. Lowering the reaction temperature can also improve selectivity.
Degradation of Product/Starting Material The pyrrolotriazine core can be sensitive to strongly acidic or basic conditions, as well as strong oxidants, leading to decomposition.If using an acid-generating system, consider buffering the reaction. When using an oxidant, ensure it is added at a controlled rate and at a suitable temperature. A milder oxidant could also be explored.
Side Reactions with Solvent Certain solvents can participate in side reactions under the reaction conditions. For example, DMF can decompose at high temperatures or in the presence of strong acids/bases.Select a stable and inert solvent for the reaction. If DMF is used, ensure the reaction temperature is kept within its stable range.

Experimental Protocols

General Iodination Protocol using N-Iodosuccinimide (NIS)

This protocol is a representative example and may require optimization for your specific setup.

  • Reaction Setup: To a solution of 4-aminopyrrolo[2,1-f][4][5][6]triazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10-20 volumes), add N-iodosuccinimide (1.1-1.3 eq) portion-wise at 0-5 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.[4] Adjust the pH to alkaline using a saturated sodium bicarbonate solution.[4]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Visualizing the Workflow

To better understand the troubleshooting logic, the following diagram illustrates the decision-making process when encountering low yield.

Troubleshooting_Yield Start Low Yield Observed TLC_Analysis Analyze Crude Reaction by TLC/LC-MS Start->TLC_Analysis Incomplete_Reaction Incomplete Reaction: Significant Starting Material TLC_Analysis->Incomplete_Reaction High SM spot Byproducts Multiple Byproducts Formed TLC_Analysis->Byproducts Multiple impurity spots Optimize_Conditions Optimize Reaction Conditions: - Increase Iodinating Agent - Increase Temperature - Change Solvent Incomplete_Reaction->Optimize_Conditions Refine_Stoichiometry Refine Stoichiometry & Conditions: - Control Reagent Addition - Lower Temperature - Use Milder Reagents Byproducts->Refine_Stoichiometry Successful_Yield Improved Yield Optimize_Conditions->Successful_Yield Refine_Stoichiometry->Successful_Yield

Caption: Troubleshooting workflow for low reaction yield.

The synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine is a multi-faceted process where attention to detail is paramount. By systematically addressing potential issues related to reaction conditions, stoichiometry, and purification, researchers can significantly improve both the yield and purity of this valuable pharmaceutical intermediate.

References

  • Preparation method of 4-amino-7-iodo pyrrolo [2, 1-f][4][5][6] triazine - Patsnap Eureka. (n.d.). Retrieved from [Link]

  • 4-amino-7-iodopyrrolo[2,1-f][4][5][6]triazine - ChemBK. (2024-04-10). Retrieved from [Link]4][5][6]triazine

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][4][5][6]triazine of Remdesivir - NIH. (n.d.). Retrieved from [Link]

  • CN111423443A - Preparation method of 4-amino-7-iodopyrrolo [2,1-f ][4][5][6] triazine. (n.d.). Retrieved from

  • Synthetic strategies for pyrrolo[2,1-f][4][5][6]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (2021-01-04). Retrieved from [Link]

  • Cas 1770840-43-1,7-iodopyrrolo-[2,1-f][4][5][6]-triazin-4-amine | lookchem. (n.d.). Retrieved from [Link]

  • China 4 amino 7 iodopyrrolo 2 1 f 1 2 4 triazine Manufacturers Factory Suppliers. (2021-07-11). Retrieved from [Link]

  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PubMed Central. (n.d.). Retrieved from [Link]

  • 4-amino-7-iodopyrrolo[2,1-f][4][5][6]triazine. (n.d.). Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][4][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (2023-11-21). Retrieved from [Link]

  • 7-Iodopyrrolo[2,1-f][4][5][6]triazin-4-amine/1770840-43-1. (n.d.). Retrieved from [Link]

  • Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][4][5][6]triazine. (n.d.). Retrieved from [Link]

Sources

Optimization

Troubleshooting side reactions in pyrrolotriazine synthesis

Welcome to the Technical Support Center for Pyrrolotriazine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolotriazine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of pyrrolotriazine synthesis and overcome common challenges in your experiments.

Troubleshooting Guide: Side Reactions and Optimization

This section addresses specific issues that can arise during the synthesis of pyrrolotriazines, providing insights into their causes and practical solutions.

Question 1: I am observing a significant amount of a dimeric impurity in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of dimeric impurities is a common side reaction in pyrrolotriazine synthesis, often arising from the self-condensation of reactive intermediates. The exact mechanism can vary depending on the synthetic route, but it typically involves the reaction of an electrophilic species with a nucleophilic intermediate.

Potential Causes and Solutions:

Parameter Potential Cause Recommended Solution Scientific Rationale
Concentration High concentration of reactants can favor bimolecular side reactions.Decrease the concentration of the reactants by using a larger volume of solvent.Lowering the concentration reduces the probability of intermolecular reactions, thus favoring the desired intramolecular cyclization.
Temperature Elevated temperatures can provide the activation energy for undesired side reactions.Run the reaction at a lower temperature. A temperature screening is recommended to find the optimal balance between reaction rate and selectivity.Many side reactions have a higher activation energy than the desired reaction. By lowering the temperature, the rate of the side reaction can be disproportionately reduced.
Rate of Addition Rapid addition of a reagent can lead to localized high concentrations, promoting dimerization.Add the limiting reagent slowly, or use a syringe pump for controlled addition.Slow addition maintains a low steady-state concentration of the reactive intermediate, minimizing self-condensation.
pH Suboptimal pH can lead to the formation of reactive species that are prone to dimerization.Carefully control the pH of the reaction mixture. For instance, in syntheses involving amination, maintaining a pH above 8 is often crucial.[1]pH control can prevent the protonation or deprotonation of functional groups that might trigger side reactions. For example, in chloramine-based aminations, a high pH prevents the formation of dichloramine and nitrogen trichloride.[1]

Experimental Protocol for Minimizing Dimer Formation:

  • Solvent and Concentration: Start with a solvent volume that is 20-50% higher than in the original protocol.

  • Temperature Control: Cool the reaction vessel to 0 °C in an ice bath before adding any reagents.

  • Reagent Addition: Dissolve the limiting reagent in a suitable solvent and add it dropwise to the reaction mixture over a period of 1-2 hours using a dropping funnel or a syringe pump.

  • pH Monitoring: If the reaction is pH-sensitive, use a pH meter to monitor the reaction and add an acid or base as needed to maintain the optimal pH range.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of the dimeric impurity.

Question 2: My yield of the desired pyrrolotriazine is consistently low, and I have a complex mixture of byproducts. How can I improve the yield and purity?

Answer:

Low yields and the formation of multiple byproducts in pyrrolotriazine synthesis often point to issues with reaction conditions or the stability of intermediates. A systematic approach to optimizing the reaction parameters is necessary to address this.

Troubleshooting Workflow:

G start Low Yield & Purity Issue reagent_purity Check Reagent Purity start->reagent_purity solvent_quality Verify Solvent Quality (Dryness, Purity) start->solvent_quality atmosphere Ensure Inert Atmosphere (if needed) start->atmosphere temp_optimization Optimize Temperature reagent_purity->temp_optimization solvent_quality->temp_optimization atmosphere->temp_optimization catalyst_screening Screen Different Catalysts/Bases temp_optimization->catalyst_screening workup_procedure Review and Optimize Work-up Procedure catalyst_screening->workup_procedure purification Improve Purification Method workup_procedure->purification end Improved Yield & Purity purification->end

Troubleshooting workflow for low yield and purity.

Detailed Steps:

  • Reagent and Solvent Quality: Ensure that all reagents are of high purity and that solvents are anhydrous and free of peroxides, as required by the specific reaction.

  • Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Temperature Optimization: As mentioned previously, temperature plays a critical role. Perform small-scale experiments at different temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C) to find the optimal condition.

  • Catalyst and Base Screening: The choice of catalyst or base can significantly impact the reaction outcome. If applicable, screen a variety of catalysts (e.g., different palladium catalysts for cross-coupling reactions) or bases (e.g., organic vs. inorganic bases of varying strength).

  • Work-up and Purification: A poorly designed work-up procedure can lead to product loss or decomposition. Ensure that the pH is adjusted correctly during extraction and that the product is stable under the purification conditions (e.g., silica gel chromatography). Consider alternative purification methods like preparative HPLC if the product is unstable on silica.

Question 3: I am attempting a halogenation on the pyrrolotriazine core, but I am getting a mixture of mono- and di-halogenated products. How can I improve the selectivity?

Answer:

Controlling the selectivity of halogenation on an electron-rich heterocyclic system like pyrrolotriazine can be challenging. The formation of over-halogenated products is a common issue.

Strategies for Selective Halogenation:

Parameter Potential Cause Recommended Solution Scientific Rationale
Stoichiometry Using an excess of the halogenating agent will inevitably lead to multiple halogenations.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the halogenating agent.Precise control over the amount of the halogenating agent is crucial for achieving mono-substitution.
Halogenating Agent Highly reactive halogenating agents (e.g., Br₂) can be difficult to control.Use a milder halogenating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2]Milder reagents are less reactive and allow for better control over the extent of halogenation.
Temperature Higher temperatures increase the rate of reaction and can lead to over-halogenation.Perform the reaction at a low temperature (e.g., -78 °C to 0 °C).Lowering the temperature reduces the reactivity of the system, enhancing selectivity.
Solvent The solvent can influence the reactivity of the halogenating agent.Use a less polar solvent to decrease the reactivity of the halogenating agent.Solvent polarity can affect the electrophilicity of the halogenating species.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrrolotriazine core?

There are several established synthetic strategies for constructing the pyrrolotriazine scaffold. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Some common approaches include:

  • Synthesis from Pyrrole Derivatives: This is a widely used method that involves the N-amination of a pyrrole precursor followed by cyclization with a suitable C1 source like formamide or triethyl orthoformate.[3]

  • Synthesis via Bromohydrazone: This multi-step synthesis involves the condensation of a bromo-acetal with a protected hydrazine, followed by cyclization and annulation of the triazine ring.[3]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions of 1,2,4-triazinium salts with alkynes can also be employed to construct the pyrrolotriazine core.[4]

Q2: What analytical techniques are best suited for monitoring the progress of my pyrrolotriazine synthesis and identifying impurities?

A combination of analytical techniques is generally recommended for comprehensive reaction monitoring and impurity profiling.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for monitoring reaction progress, determining product purity, and identifying the molecular weights of byproducts.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of product purity and for the isolation of pure compounds. A variety of columns and mobile phases can be used depending on the polarity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated impurities. 1H, 13C, and 2D NMR techniques provide detailed structural information.

Q3: Are there any specific safety precautions I should take when working with reagents for pyrrolotriazine synthesis?

Yes, several reagents commonly used in pyrrolotriazine synthesis require special handling:

  • Hydrazines: Many hydrazine derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Azides: Azide-containing reagents can be explosive, especially when heated or in the presence of heavy metals. Follow established safety protocols for handling azides.

  • Pyrophoric Reagents: Reagents like n-butyllithium (n-BuLi) are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Chloramine: In situ generation of chloramine requires careful control of reaction conditions (pH, temperature) to avoid the formation of explosive nitrogen trichloride (NCl₃).[1]

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for your specific experimental setup.

References

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. ACS Publications. [Link]

  • Synthesis and Evaluation of Pyrrolotriazine Based Molecules as PI3 Kinase Inhibitors. ScienceDirect. [Link]

  • Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. PubMed. [Link]

  • Pyrrolo[2,1-f][1][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]

  • Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. Request PDF. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC - NIH. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][7][8]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH. [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed. [Link]

  • Bioactive Pyrrolo[2,1-f][1][7][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. ResearchGate. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for preparing pyrrolo[2,1-f]triazin-4-amine

Technical Support Center: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine Welcome to the technical support center for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine, a crucial intermediate for antiviral compounds like Remdesivir.[4] We will explore the root causes of these issues and provide actionable solutions based on established protocols.

Issue 1: Low or No Product Yield

Question: I am following a standard protocol for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine starting from 2-cyanopyrrole, but I am observing a very low yield of my desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yield is a frequent challenge in multi-step organic syntheses. In the case of pyrrolo[2,1-f][1][2][3]triazin-4-amine, several factors in the key N-amination and cyclization steps can be the culprit.

Potential Causes & Solutions:

  • Inefficient Deprotonation of 2-Cyanopyrrole: The initial step often involves the deprotonation of 2-cyanopyrrole using a strong base like sodium hydride (NaH) to form the corresponding sodium salt.[1] Incomplete deprotonation will lead to unreacted starting material and subsequent low conversion.

    • Troubleshooting:

      • Base Quality and Equivalents: Ensure your NaH is fresh and not passivated. A 60% dispersion in mineral oil is commonly used.[1] Using an optimal amount is critical; 1.1 equivalents of NaH has been identified as optimal in some process developments.[1]

      • Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent (typically DMF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen).[1]

      • Reaction Temperature: The deprotonation is typically carried out at low temperatures (0–5 °C) to control the reaction rate and prevent side reactions.[1]

  • Degradation or Inefficient N-Aminating Agent: The N-amination of the pyrrole nitrogen is a critical step. The stability and reactivity of the aminating agent are paramount.

    • Troubleshooting:

      • Freshly Prepared Aminating Agent: If using chloramine (NH₂Cl), it is often prepared in situ due to its instability.[5] Ensure the preparation of the chloramine solution is performed correctly and used promptly.

      • Alternative Aminating Agents: Other aminating agents like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine can also be used.[2] The choice of reagent can influence the overall efficiency.

  • Suboptimal Cyclization Conditions: The final cyclization step with formamidine acetate to form the triazine ring is sensitive to reaction conditions.

    • Troubleshooting:

      • Temperature and Reaction Time: This step typically requires heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

      • Solvent: While the reaction can be telescoped in DMF, ensuring it is the appropriate solvent for this step is crucial.[6]

Experimental Workflow for Yield Optimization:

Caption: A workflow for troubleshooting and optimizing the yield of pyrrolo[2,1-f][1][2][3]triazin-4-amine synthesis.

Issue 2: Presence of Significant Impurities

Question: My final product is contaminated with a significant amount of an impurity, which I have identified as 1-H-pyrrole-2-carboxamide. How is this impurity formed and what steps can I take to minimize it?

Answer:

The formation of 1-H-pyrrole-2-carboxamide is a known issue in the synthesis of 2-cyanopyrrole, a key starting material.[1] Its presence can carry through to the final product if not properly controlled.

Root Cause Analysis:

1-H-pyrrole-2-carboxamide is typically formed as a byproduct during the cyanation of pyrrole, especially under acidic conditions in the presence of water.[1]

Mitigation Strategies:

  • Dilution Effect: Increasing the dilution of the reaction mixture during the cyanation step has been shown to significantly reduce the formation of this amide impurity. For instance, increasing the solvent volume can decrease the impurity level.[1]

  • Control of Water Content: Rigorously excluding water from the reaction is crucial. This includes using anhydrous solvents and reagents and maintaining a dry inert atmosphere.

  • Purification of 2-Cyanopyrrole: If the amide impurity is present in your 2-cyanopyrrole starting material, it is advisable to purify it before proceeding to the next step.

Another potential source of impurities can be the formation of polymeric materials during the reaction.[1] Careful control of temperature and reagent addition can help minimize this.

Troubleshooting Decision Tree for Impurity Reduction:

Impurity_Troubleshooting Impurity_Detected Impurity Detected: 1-H-pyrrole-2-carboxamide Check_Starting_Material Analyze 2-Cyanopyrrole Starting Material Impurity_Detected->Check_Starting_Material Impurity_Present_in_SM Impurity Present? Check_Starting_Material->Impurity_Present_in_SM Purify_SM Purify 2-Cyanopyrrole before use Impurity_Present_in_SM->Purify_SM Yes Review_Cyanation Review Cyanation Protocol Impurity_Present_in_SM->Review_Cyanation No Purify_SM->Review_Cyanation Check_Dilution Is Reaction Dilution Sufficient? Review_Cyanation->Check_Dilution Increase_Dilution Increase Solvent Volume in Cyanation Step Check_Dilution->Increase_Dilution No Check_Anhydrous Are Anhydrous Conditions Strictly Maintained? Check_Dilution->Check_Anhydrous Yes Increase_Dilution->Check_Anhydrous Implement_Anhydrous Implement Stricter Anhydrous Techniques Check_Anhydrous->Implement_Anhydrous No Reaction_Monitoring Monitor Reaction for Polymeric Byproducts Check_Anhydrous->Reaction_Monitoring Yes Implement_Anhydrous->Reaction_Monitoring Adjust_Conditions Adjust Temperature and Reagent Addition Rate Reaction_Monitoring->Adjust_Conditions

Caption: A decision tree for troubleshooting the presence of 1-H-pyrrole-2-carboxamide impurity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Q1: What is a typical scalable protocol for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine?

A scalable and robust methodology has been developed, which is crucial for the production of Remdesivir.[4] A representative batch process is summarized in the table below.[1]

StepReagents and ConditionsKey ParametersTypical Yield
Deprotonation 2-cyanopyrrole, Sodium hydride (60% dispersion, 1.1 eq)Anhydrous DMF, 0–5 °C, N₂ atmosphere-
N-Amination In situ prepared chloramine solutionAddition at 0–5 °C-
Cyclization Formamidine acetateHeating in DMF65-75% over two steps
Workup & Isolation Water/MTBE as antisolvent, filtration, drying-Crystalline product

Q2: Are there alternative synthetic routes to pyrrolo[2,1-f][1][2][3]triazines?

Yes, several synthetic strategies for the pyrrolo[2,1-f][1][2][3]triazine core have been reported. These include:

  • Synthesis from other pyrrole derivatives.[2]

  • Synthesis via bromohydrazone intermediates.[2]

  • Transition metal-mediated synthesis.[2]

  • Rearrangement of pyrrolooxadiazines.[2][3]

The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q3: What are the key safety considerations for this synthesis?

Safety is a critical aspect, especially during scale-up.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled with care in a fume hood under an inert atmosphere.[1]

  • Chloramine: Gaseous chloramine can be hazardous and difficult to handle.[7] In situ generation in solution is a safer alternative for manufacturing processes.[5]

  • Exothermic Reactions: The Vilsmeier reagent generation (for 2-cyanopyrrole synthesis) and the subsequent addition of pyrrole are exothermic.[1] Proper cooling and controlled addition rates are necessary to prevent thermal runaway.

Q4: How can I purify the final product?

The final product, pyrrolo[2,1-f][1][2][3]triazin-4-amine, is a crystalline solid.[1] Purification can be achieved through:

  • Recrystallization: This is a common method to obtain high-purity material.

  • Slurrying/Washing: Washing the crude product with appropriate solvents like water and MTBE can remove impurities.[1]

  • Column Chromatography: For small-scale synthesis or to remove closely related impurities, silica gel column chromatography can be employed.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of the product and byproducts.

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[1]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1]

References

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 111-120. [Link]

  • Sharma, A., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society, 18(7), 1575-1594. [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. [Link]

  • Park, S. J., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]

  • Park, S. J., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]

  • Vasilev, M., et al. (2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Organic Process Research & Development, 27(10), 1869-1877. [Link]

  • Scola, P. M., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7513-7517. [Link]

  • Hunt, J. T., et al. (2009). Methods for the preparation of pyrrolotriazine compounds.

Sources

Optimization

Technical Support Center: Purification of 4-Amino-7-iodopyrrolo[2,1-f]triazine

Welcome to the technical support guide for 4-Amino-7-iodopyrrolo[2,1-f]triazine (CAS 1770840-43-1), a critical intermediate in the synthesis of antiviral agents like Remdesivir.[1][2] This document provides field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-7-iodopyrrolo[2,1-f]triazine (CAS 1770840-43-1), a critical intermediate in the synthesis of antiviral agents like Remdesivir.[1][2] This document provides field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with its purification, ensuring high purity and yield.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 4-Amino-7-iodopyrrolo[2,1-f]triazine.

Scenario 1: Poor Separation or Tailing during Silica Gel Column Chromatography

Question: I'm running a silica gel column to purify my crude 4-Amino-7-iodopyrrolo[2,1-f]triazine, but I'm getting poor separation from impurities, and my desired compound is tailing significantly. What's causing this and how can I fix it?

Answer: This is a classic chromatography challenge, often rooted in solvent system selection and the inherent properties of your molecule.

Causality Explained: 4-Amino-7-iodopyrrolo[2,1-f]triazine has a moderately polar heterocyclic core with a basic amino group. This amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to "tailing," where the compound slowly leaches from the column instead of moving as a tight band. Furthermore, if your solvent system's polarity is not optimized, impurities with similar polarity will co-elute with your product.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Baseline Recommendation: Start with a solvent system of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexane.

    • Polarity Adjustment: If your compound is not moving off the baseline (Rf = 0), gradually increase the proportion of the more polar solvent (MeOH or EtOAc). If it's moving too fast (Rf > 0.5), decrease the polar solvent. Aim for an Rf value of 0.25 - 0.35 on your analytical Thin Layer Chromatography (TLC) plate for optimal separation on the column.

  • Suppressing Tailing:

    • The "Amine Trick": Add a small amount of a volatile base to your solvent system. Typically, 0.1-1% triethylamine (TEA) or ammonia in methanol is highly effective. The TEA will preferentially bind to the acidic sites on the silica, preventing your amino-containing compound from sticking and thus reducing tailing.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these create channels that disrupt the solvent flow and lead to poor separation.

Scenario 2: Product "Oiling Out" or Failing to Crystallize During Recrystallization

Question: I've finished my column and have a reasonably pure product. I'm trying to get the final purity up by recrystallization, but the compound either separates as an oil or won't precipitate at all. What should I do?

Answer: "Oiling out" occurs when a compound melts in the hot solvent or its solubility is too high for it to precipitate upon cooling. This is a common issue when the solvent is too good at dissolving the compound.

Causality Explained: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. If the solvent is too nonpolar, the compound won't dissolve even when hot. If it's too polar, it will remain dissolved even at low temperatures. The presence of residual impurities can also inhibit crystal lattice formation.

Troubleshooting Protocol:

  • Solvent Selection is Key:

    • Single Solvent: Test solvents like ethanol, isopropanol, or acetonitrile. The goal is to find one where the compound is sparingly soluble at room temperature but fully soluble upon heating.

    • Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., DCM or methanol) where it is highly soluble. Then, slowly add a "poor" solvent (e.g., hexane or water) in which it is insoluble, dropwise, until you see persistent cloudiness (the saturation point). Re-heat gently until the solution is clear again, then allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, saturated solution. This provides a template for crystallization.

    • Patience: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize precipitation. Rapid cooling often leads to smaller, less pure crystals.

II. Frequently Asked Questions (FAQs)

This section covers broader questions regarding the purification and handling of 4-Amino-7-iodopyrrolo[2,1-f]triazine.

Q1: What are the most common impurities I should expect and how do I detect them?

A1: The most common impurities arise from the synthetic route.[3][4] These include:

  • Unreacted Starting Material: 4-Aminopyrrolo[2,1-f][3][5]triazine (the non-iodinated precursor).

  • Iodinating Reagent By-products: Such as N-iodosuccinimide (NIS) or succinimide.[3]

  • Over-iodinated or Isomeric Products: Although less common, di-iodinated species or isomers can form under certain conditions.

  • De-iodinated Product: The iodo-group can sometimes be labile, leading to the formation of the starting material during workup or purification.

Detection Methods:

  • HPLC/LC-MS: This is the most powerful technique. It can separate and identify impurities based on their retention time and mass-to-charge ratio.

  • ¹H NMR: Proton NMR spectroscopy can detect impurities if they are present in significant amounts (>1-5%). Look for unexpected peaks that don't correspond to the product structure. The reported ¹H NMR data for the pure product is: ¹H-NMR (400MHz, DMSO-d₆): 7.91 (s, 1H), 7.90-7.70 (br, 2H), 7.00 (d, J=3.5Hz, 1H), 6.84 (d, J=3.6Hz, 1H).[4]

Q2: How do I choose between Flash Chromatography and Preparative HPLC for purification?

A2: The choice depends on the scale of your reaction, the difficulty of the separation, and the required final purity.

FeatureFlash Column ChromatographyPreparative HPLC
Principle Adsorption chromatography on silica gelReverse-phase or normal-phase high-resolution separation
Scale Milligrams to hundreds of gramsMicrograms to several grams
Resolution Lower; best for separating compounds with significantly different polaritiesHigher; capable of separating closely related impurities and isomers
Cost Lower (solvents, silica)Higher (specialized equipment, high-purity solvents)
Speed Faster for large quantitiesSlower, especially for large scales
Best For Initial bulk purification of crude materialFinal polishing step to achieve >99% purity; difficult separations

Expert Recommendation: For most lab-scale syntheses (up to several grams), a two-stage approach is optimal. First, perform a rapid flash column chromatography to remove the bulk of impurities. Then, if ultra-high purity is required for subsequent steps (e.g., for drug development), a final purification of the enriched material can be performed using preparative HPLC.

Q3: What is the best way to assess the final purity of my 4-Amino-7-iodopyrrolo[2,1-f]triazine?

A3: A combination of methods is required to confidently establish purity. No single technique is sufficient.

Caption: Workflow for Final Purity Assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An analysis using a UV detector (e.g., at 254 nm) will give you the area percentage of your main peak, which corresponds to the purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity of your main peak (by its mass) and helps in identifying the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm that the chemical structure is correct and that there are no significant structural impurities.

  • Melting Point: A pure crystalline solid will have a sharp and defined melting point range. A broad melting range often indicates the presence of impurities.

A truly pure sample will show a single major peak (>98%) in the HPLC, the correct mass in the LC-MS, clean NMR spectra consistent with the structure, and a sharp melting point.

III. Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1-5 grams of crude product.

Materials:

  • Crude 4-Amino-7-iodopyrrolo[2,1-f]triazine

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column, flasks, TLC plates

Procedure:

  • Determine Eluent System: On a TLC plate, find a DCM:MeOH solvent mixture that gives your product an Rf of ~0.3. Add 0.5% TEA to this mixture. This will be your "Mobile Phase."

  • Prepare the Slurry: In a beaker, mix ~100 g of silica gel with the Mobile Phase to create a uniform slurry.

  • Pack the Column: Pour the slurry into your column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Load the Sample (Dry Loading):

    • Dissolve your crude product (~1-5 g) in a minimal amount of DCM or other suitable solvent.

    • Add ~5-10 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, forming a thin, even layer.

  • Elute the Column:

    • Carefully add the Mobile Phase to the column.

    • Apply gentle pressure (using air or a pump) to begin flowing the solvent through the column.

    • Collect fractions (e.g., 20 mL each) in test tubes or flasks.

  • Monitor Fractions: Spot each fraction on a TLC plate, elute, and visualize under UV light. Combine the fractions that contain your pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Caption: Step-by-step Flash Chromatography Workflow.

IV. References

  • CN111423443A - Preparation method of 4-amino-7-iodopyrrolo [2,1-f ][3][5] triazine. (URL: )

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (URL: [Link])

  • Preparation method of 4-amino-7-iodo pyrrolo [2, 1-f][3][5] triazine - Patsnap Eureka. (URL: [Link])

  • 4-Amino-7-iodopyrrolo[2,1-f][3][5]triazine – Synocule. (URL: [Link])

  • Cas 1770840-43-1,7-iodopyrrolo-[2,1-f][3][5]-triazin-4-amine | lookchem. (URL: [Link])

  • 4-amino-7-iodopyrrolo[2,1-f][3][5]triazine - ChemBK. (URL: [Link]3][5]triazine)

  • Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][3][5]triazine. (URL: [Link])

  • Synthetic strategies for pyrrolo[2,1-f][3][5]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (URL: [Link])

Sources

Optimization

Stability testing of 4-Amino-7-iodopyrrolo[2,1-f]triazine under different conditions

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-7-iodopyrrolo[2,1-f]triazine (CAS 1770840-43-1).[1][2][3][4][5] As a key i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-7-iodopyrrolo[2,1-f]triazine (CAS 1770840-43-1).[1][2][3][4][5] As a key intermediate in the synthesis of antiviral agents like Remdesivir, understanding its stability profile is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][4][6] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges encountered during experimental work. We will delve into the principles of forced degradation studies, outlining potential degradation pathways and providing validated protocols to assess the intrinsic stability of this molecule under various stress conditions.

Part 1: General Handling, Storage, and Preliminary Stability FAQs

This section addresses the most common initial questions regarding the day-to-day handling and stability of 4-Amino-7-iodopyrrolo[2,1-f]triazine.

Q1: What are the recommended storage conditions for 4-Amino-7-iodopyrrolo[2,1-f]triazine solid material?

A1: Based on its chemical structure—a complex heterocyclic compound—and general best practices for pharmaceutical intermediates, the solid material should be stored in a well-sealed, opaque container in a cool, dry, and dark environment.[4] A standard recommendation is 2-8°C, protected from light and moisture. The amino and iodo functionalities suggest potential sensitivity to light and oxidative conditions.

Q2: I've dissolved the compound in DMSO for my experiments. How stable is it in solution, and how should I store it?

A2: While DMSO is a common solvent, long-term storage of small molecules in DMSO at room temperature is not recommended due to potential degradation. For short-term use (within a day), keeping the solution on ice and protected from light is advisable. For longer-term storage, we recommend preparing aliquots in tightly sealed vials and storing them at -20°C or -80°C. However, it is crucial to perform a simple stability test to confirm that your compound is stable under these specific conditions, as freeze-thaw cycles can also impact stability.[7][8]

Q3: My solid compound has a pale yellow to brown appearance. Is this normal?

A3: Yes, a pale yellow or brown powder appearance is commonly reported for 4-Amino-7-iodopyrrolo[2,1-f]triazine.[2][4][6] However, any significant darkening or change in color upon storage could indicate degradation, potentially due to light exposure or oxidation. It is always best to establish a baseline appearance and purity profile for a new batch of the compound using an appropriate analytical method like HPLC.

Part 2: Forced Degradation Studies: A Troubleshooting Guide

Forced degradation, or stress testing, is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and establish degradation pathways.[9][10][11] These studies are a regulatory requirement and are fundamental to developing a stability-indicating analytical method.[12][13][14]

The general workflow for conducting a forced degradation study is designed to systematically expose the compound to common environmental and physiological stressors.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api API Sample (4-Amino-7-iodopyrrolo[2,1-f]triazine) prep_sol Prepare Stock Solution (e.g., in Acetonitrile/Water) prep_api->prep_sol acid Acid Hydrolysis (e.g., 0.1M HCl, RT/60°C) prep_sol->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT/60°C) prep_sol->base neutral Neutral Hydrolysis (e.g., Water, 60°C) prep_sol->neutral oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_sol->oxidation thermal Thermal (Solid & Solution, e.g., 80°C) prep_sol->thermal photo Photolytic (ICH Q1B Conditions) prep_sol->photo quench Neutralize/Quench Reaction acid->quench base->quench neutral->quench oxidation->quench thermal->quench photo->quench analyze Analyze via Stability- Indicating HPLC-UV/MS quench->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify pathway Establish Degradation Pathways identify->pathway Degradation_Pathways cluster_products Potential Degradation Products parent 4-Amino-7-iodopyrrolo[2,1-f]triazine deiodinated 4-Aminopyrrolo[2,1-f]triazine (De-iodination) parent->deiodinated Photolysis (UV) Nucleophilic Attack deaminated 4-Hydroxy-7-iodopyrrolo[2,1-f]triazine (Deamination) parent->deaminated Hydrolysis (Acid/Base) oxidized N-Oxide or Hydroxylated Species (Oxidation) parent->oxidized Oxidation (H₂O₂) ring_opened Ring-Opened Products deaminated->ring_opened Forced Hydrolysis

Caption: Postulated degradation pathways for the molecule.

Interpreting Your Data

After running the forced degradation experiments, you will need to interpret the analytical data, typically from an HPLC-UV chromatogram.

Q10: I have multiple new peaks in my chromatograms after stress testing. How do I know which are significant?

A10: A common threshold for significant degradation is a loss of 5-20% of the parent API. [11]This amount is generally sufficient to produce degradants at a level that can be reliably detected and characterized by methods like LC-MS, but not so much that secondary and tertiary degradation products complicate the analysis. Focus on the conditions that produce this target level of degradation.

Summary of Expected Degradation

The following table summarizes hypothetical but expected outcomes from a forced degradation study on 4-Amino-7-iodopyrrolo[2,1-f]triazine, which can be used as a benchmark for your own results.

Stress ConditionReagent/ParametersTime (hrs)Temp (°C)Expected Degradation (%)Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl246010 - 15%Deamination, Ring Hydrolysis
Base Hydrolysis 0.1 M NaOH24605 - 10%Deamination, Ring Rearrangement
Neutral Hydrolysis Purified Water4880< 5%Minimal
Oxidation 3% H₂O₂8RT15 - 20%N-oxidation, Ring Oxidation
Photolysis (Solid) ICH Q1BN/ART5 - 10%De-iodination, Dimerization
Photolysis (Solution) ICH Q1BN/ART15 - 25%De-iodination
Thermal (Solid) Dry Heat72105< 2%Minimal

This technical guide provides a framework for assessing and troubleshooting the stability of 4-Amino-7-iodopyrrolo[2,1-f]triazine. By systematically applying these principles and protocols, researchers can gain a comprehensive understanding of the molecule's liabilities, ensuring the development of robust formulations and analytical methods.

References

  • FDM - Environment Makers. (2025). API Photostability Testing: What It Is and How It Works. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Early Efforts Identify Unstable APIs. Available at: [Link]

  • PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available at: [Link]

  • Stability Studies. (n.d.). SOP for Conducting Photostability Testing of Drug Products. Available at: [Link]

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Dehalogenation reactions of vicinal dihalides. Part III. Dehalogenations of 1-chloro-2-iodo-1,2-diphenylethane induced by a variety of nucleophiles. The nucleophilic reactivity towards iodine. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Autech Industry Co.,Limited. (n.d.). 7-Iodopyrrolo[2,1-f]t[7][9][15]riazin-4-amine/1770840-43-1. Available at: [Link]

  • Lide Pharma. (n.d.). 4-Amino-7-Iodopyrrolo[2, 1-F]T[7][9][15]riazine/ Lide Pharma- Factory Supply / Best Price CAS No. 1770840-43-1. Available at: [Link]

  • PubMed. (2014). Bioinspired aerobic oxidation of secondary amines and nitrogen heterocycles with a bifunctional quinone catalyst. Available at: [Link]

  • Synocule. (n.d.). 4-Amino-7-iodopyrrolo[2,1-f]t[7][9][15]riazine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f]t[7][9][15]riazine. Available at: [Link]

  • Lide Pharma. (n.d.). Remdesivir No. 2 Intermediate 4-Amino-7-Iodopyrrolo[2, 1-F]T[7][9][15]riazine CAS 1770840-43-1. Available at: [Link]

  • PubMed. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products. Available at: [Link]

  • ZaiQi Bio-Tech. (n.d.). 7-iodopyrrolo[2,1-f]t[7][9][15]riazin-4-amine| CAS No:1770840-43-1. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Pyrrolo[2,1-f]triazine Production

Welcome to the technical support center for the synthesis and scale-up of pyrrolo[2,1-f]triazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of pyrrolo[2,1-f]triazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from lab-scale experiments to larger-scale production of this privileged heterocyclic scaffold. As a core component in numerous therapeutic agents, from antivirals like Remdesivir to a new generation of kinase inhibitors, robust and scalable synthetic routes are critical.[1][2][3][4] This resource provides in-depth, field-proven insights in a troubleshooting format to ensure your scale-up process is efficient, safe, and reproducible.

Diagram: General Synthetic Workflow for Pyrrolo[2,1-f]triazine Core

G cluster_pyrrole_formation Pyrrole Intermediate Synthesis cluster_amination N-Amination cluster_cyclization Triazine Ring Formation cluster_purification Purification Pyrrole_SM Pyrrole Starting Material Cyanation Cyanation / Functionalization (e.g., Vilsmeier-Haack) Pyrrole_SM->Cyanation Pyrrole_Int Functionalized Pyrrole (e.g., 2-Cyanopyrrole) Cyanation->Pyrrole_Int Amination N-Amination (e.g., with Chloramine) Pyrrole_Int->Amination N_Aminopyrrole N-Aminopyrrole Intermediate Amination->N_Aminopyrrole Cyclization Cyclization (e.g., with Formamidine Acetate) N_Aminopyrrole->Cyclization Crude_Product Crude Pyrrolo[2,1-f]triazine Cyclization->Crude_Product Purification Work-up & Purification (Crystallization/Extraction) Crude_Product->Purification Final_Product Pure Pyrrolo[2,1-f]triazine Purification->Final_Product

Caption: A generalized workflow for the synthesis of the pyrrolo[2,1-f]triazine core.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the scale-up of pyrrolo[2,1-f]triazine synthesis, presented in a question-and-answer format.

Section 1: Low Yield and Purity Issues

Q1: My yield of 2-cyanopyrrole drops significantly during the Vilsmeier-Haack reaction on a larger scale. What's the likely cause?

A1: A common issue during the scale-up of the Vilsmeier-Haack reaction for pyrrole cyanation is the formation of byproducts due to poor temperature control and localized concentration gradients. The reaction is exothermic, and inefficient heat dissipation on a larger scale can lead to side reactions.[5][6] Specifically, increased formation of 1-H-pyrrole-2-carboxamide has been observed, likely due to the presence of water under acidic conditions.[6]

Troubleshooting Steps:

  • Improve Heat Transfer: Ensure your reactor has adequate cooling capacity. For pilot-scale reactors, this may involve using a jacketed vessel with a high-efficiency heat transfer fluid.

  • Controlled Reagent Addition: The addition of phosphorus oxychloride to DMF to form the Vilsmeier reagent, and the subsequent addition of pyrrole, should be done at a slow, controlled rate to manage the exotherm.[5][6] Monitoring the internal temperature is crucial.

  • Dilution: Increasing the solvent volume (e.g., from 5 volumes of DMF to 15 volumes) can significantly reduce the formation of the carboxamide impurity by minimizing localized heating and concentration effects.[6]

Q2: I'm observing poor regioselectivity when attempting to functionalize the pyrrolo[2,1-f]triazine core at a specific position (e.g., C7). Why is this happening and how can I improve it?

A2: Regioselectivity in the functionalization of the pyrrolo[2,1-f]triazine ring is highly dependent on the electronic nature of the existing substituents and the reaction conditions. For instance, in electrophilic bromination, regioselectivity between the C5 and C7 positions can be challenging to control.[2] The choice of halogenating agent and reaction conditions plays a critical role.

Troubleshooting Strategies:

  • Directed Ortho-Metalation (DoM): For precise functionalization, especially at C7, an organometallic approach can be highly effective. This involves deprotonation with a strong base like n-butyllithium followed by quenching with an electrophile. This method offers high regioselectivity.[7]

  • Halogenating Agent Selection: When performing electrophilic halogenation, the choice of reagent matters. For example, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might offer different selectivity compared to N-bromosuccinimide (NBS).[2]

  • Protecting Groups: In some cases, temporarily protecting a more reactive site can direct functionalization to the desired position.

  • Reaction Parameter Optimization: A screening of solvents, temperatures, and bases is often necessary to find the optimal conditions for regioselectivity. For intramolecular cyclizations leading to pyrrolotriazinones, the choice of halogen source in triphenylphosphorane reagents can influence the regioselectivity of the cyclization.[8]

Q3: During the final cyclization step to form the triazine ring, I'm getting a significant amount of a DMF adduct as an impurity. How can I prevent this?

A3: The formation of a DMF adduct, resulting from the condensation of the aminopyrrole intermediate with the DMF solvent, is a known issue, especially at elevated temperatures.[5] This impurity can be difficult to remove and impacts the final product's purity.

Mitigation Strategies:

  • Solvent Change: If feasible for your specific derivative, consider replacing DMF with a less reactive solvent for the cyclization step. Solvents like n-butanol have been successfully used.[7]

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize the formation of this adduct.

  • Optimized Work-up and Purification: This specific impurity can often be purged during work-up and crystallization. A well-designed crystallization process using a solvent like methyl tert-butyl ether (MTBE) has been shown to effectively remove the DMF adduct.[5]

Section 2: Reaction Control and Safety Concerns

Q4: I am concerned about the exothermicity of the Vilsmeier-Haack and N-amination steps. How can I assess and control these risks at scale?

A4: Both the formation of the Vilsmeier reagent and the subsequent reaction with pyrrole are exothermic and require careful management during scale-up to prevent thermal runaways.[5][6]

Process Safety Workflow:

  • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry (e.g., using a Mettler Toledo RC1) and Differential Scanning Calorimetry (DSC) on the reaction mixtures.[5][6] This will provide critical data on the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the onset temperature of any decomposition events.

  • Controlled Dosing: Implement a slow and controlled addition of reagents. For the Vilsmeier reagent formation, phosphorus oxychloride should be added slowly to cold DMF.[5][6]

  • Continuous Flow Chemistry: For highly exothermic and potentially unstable intermediates, consider a continuous flow setup. This minimizes the volume of reactive material at any given time, providing superior temperature control and a safer operating environment.[5]

Reaction Step Adiabatic Temperature Rise (ΔTad) DSC Onset of Decomposition Severity Mitigation Strategy
Vilsmeier Reagent Formation~30 °C~105 °CLowSlow addition of POCl₃ to cold DMF.[5][6]
Addition of Pyrrole~84 °C~149 °CLow-MediumControlled addition of pyrrole, efficient reactor cooling.[5][6]

Q5: I am using sodium hydride (NaH) for deprotonation steps. What are the key safety considerations for handling NaH on a kilogram scale?

A5: Sodium hydride is a highly reactive and flammable solid, and its use at scale requires stringent safety protocols. The primary hazards are its pyrophoric nature upon contact with moisture (releasing flammable hydrogen gas) and its insolubility, which can lead to accumulation and uncontrolled reactions.[6][9][10][11][12]

Key Safety Protocols for Large-Scale NaH Use:

  • Inert Atmosphere: All operations involving NaH must be conducted under a dry, inert atmosphere (nitrogen or argon).[12]

  • Moisture Control: The reactor and all transfer lines must be scrupulously dried before introducing NaH.[10]

  • Safe Charging: Using pre-measured, dissolvable bags (e.g., SecuBags) can minimize handling and exposure risks.[9][11]

  • Hydrogen Off-Gas Monitoring: The hydrogen gas evolved during the reaction should be safely vented and diluted with nitrogen.[6] Online monitoring of the off-gas can provide real-time information on the reaction rate.[9]

  • Controlled Quenching: Any excess NaH must be carefully quenched at the end of the reaction. This is typically done by the slow addition of a proton source, such as isopropanol or wet solvent.[10]

  • Avoid Hazardous Solvents: Be aware of the potential for runaway reactions between NaH and certain solvents like DMF or DMSO at elevated temperatures.[13]

Diagram: Decision Tree for Managing NaH Reactions

G Start Planning NaH Reaction at Scale Inert_Check Is the reactor system fully inert and dry? Start->Inert_Check NaH_Charge Charge NaH (e.g., using SecuBags) Inert_Check->NaH_Charge Yes Dry_System Dry reactor and all transfer lines Inert_Check->Dry_System No Substrate_Add Slowly add substrate, monitor temperature and H₂ off-gas NaH_Charge->Substrate_Add Reaction_Complete Reaction complete? Substrate_Add->Reaction_Complete Quench Controlled quench of excess NaH Reaction_Complete->Quench Yes Monitor Continue monitoring Reaction_Complete->Monitor No Workup Proceed to work-up Quench->Workup Fix_System Address leaks/ moisture ingress Dry_System->Fix_System Fix_System->Inert_Check Monitor->Reaction_Complete

Caption: A decision-making workflow for the safe execution of large-scale reactions involving sodium hydride.

Section 3: Work-up and Purification Challenges

Q6: My functionalized pyrrolo[2,1-f]triazine derivative is difficult to purify by crystallization. What are some strategies to achieve high purity without resorting to large-scale chromatography?

A6: Achieving high purity for complex, substituted pyrrolo[2,1-f]triazines without chromatography is a common goal in process development. The strategy will depend on the nature of the impurities.

Chromatography-Free Purification Strategies:

  • Telescoping Reactions: If possible, avoid isolating intermediates. A "one-pot" or telescoped synthesis can reduce the number of purification steps and potential for material loss.

  • Impurity Profiling: Identify the major impurities by LC-MS and NMR. Understanding their structure and properties is key to designing an effective purification strategy. For example, some impurities may be acidic or basic and can be removed by aqueous washes at the appropriate pH.

  • Strategic Crystallization:

    • Solvent Screening: A thorough screening of different solvent systems (single solvents and mixtures) is crucial.

    • Anti-Solvent Addition: Precipitating the product by adding an anti-solvent to a solution of the crude material can be very effective.

    • Slurry and Recrystallization: Slurrying the crude product in a solvent that dissolves the impurities but not the product, followed by filtration, is a powerful technique. For the parent pyrrolo[2,1-f]triazin-4-amine, a final wash with MTBE is effective at removing residual impurities.[1][5] Recrystallization from a suitable solvent system can then be used to achieve the final desired purity.[1]

  • Extraction: A well-designed liquid-liquid extraction sequence can remove many process-related impurities.

Protocol: General Crystallization-Based Purification

  • Dissolution: Dissolve the crude pyrrolo[2,1-f]triazine product in a suitable solvent at an elevated temperature until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small amount of pure product can be beneficial.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

References

  • McCabe Dunn, J. M., et al. (2014). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 18(2), 324-330. [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

  • ResearchGate. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Late-stage functionalization of BN-heterocycles. PubMed Central. [Link]

  • ResearchGate. (2023). Pyrrolo[2,1‐f][9][10][14]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][9][10][14]triazine of Remdesivir. Organic Process Research & Development, 26(1), 88-97. [Link]

  • National Center for Biotechnology Information. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][9][10][14]triazine of Remdesivir. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. PubMed Central. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • American Chemical Society. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. [Link]

  • American Chemical Society. (2018). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile and Scalable Methodology for the Pyrrolo[2,1-f][9][10][14]triazine of Remdesivir. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Science. [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][9][10][14]triazine of Remdesivir. Organic Process Research & Development. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][9][10][14]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7709. [Link]

  • National Center for Biotechnology Information. (2021). Synthetic strategies for pyrrolo[2,1-f][9][10][14]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Pyrrolo[2,1-f][9][10][14]triazine: a promising fused heterocycle to target kinases in cancer therapy. PubMed Central. [Link]

  • Semantic Scholar. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][9][10][14]triazine of Remdesivir. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of pyrrolo[2,1-f][9][10][14]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][9][11][14]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][9][10][14]triazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed Central. [Link]

  • American Chemical Society. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][9][10][14]triazines. ACS Omega. [Link]

  • Beilstein Journals. (2016). Synthesis of pyrrolo[2,1-f][9][10][14]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][9][11][14]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]

  • National Center for Biotechnology Information. (2012). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]

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  • ResearchGate. (2014). (PDF) Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[9][10][14] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. [Link]

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Optimization

Technical Support Center: Optimizing the Selectivity of Pyrrolotriazine-Based Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine-based kinase inhibitors. This guide is designed to provide in-depth, practical solution...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine-based kinase inhibitors. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered when optimizing the selectivity of this important class of molecules. Pyrrolotriazines serve as valuable scaffolds, often acting as bioisosteres for the adenine moiety of ATP, which allows them to bind to the ATP-binding pockets of kinases. However, this same feature can lead to a lack of selectivity, as the ATP-binding site is highly conserved across the kinome.[1][2]

This resource will delve into the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Observations and Troubleshooting

Question 1: My pyrrolotriazine inhibitor shows high potency in biochemical assays but has significant off-target effects in cellular assays. Where do I start troubleshooting?

This is a common and critical challenge. A potent inhibitor is only as valuable as it is selective. The discrepancy between biochemical potency and cellular selectivity often points to one of several issues:

  • Broad Kinome Affinity: The inhibitor may be binding to multiple kinases with similar affinity due to the conserved nature of the ATP binding site.[1][2]

  • Cellular Environment Factors: High intracellular ATP concentrations can outcompete the inhibitor, revealing off-target effects at the higher concentrations needed for on-target efficacy.[3]

  • Inactive Conformation Binding: The inhibitor might be targeting an inactive kinase conformation that is less prevalent in a biochemical assay compared to a cellular context.[4][5][6]

Troubleshooting Workflow:

  • Confirm On-Target Engagement in Cells: Before extensive selectivity profiling, it's crucial to confirm that your inhibitor is engaging the intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9][10][11]

  • Comprehensive Kinome Profiling: A broad kinome scan is essential to understand the inhibitor's selectivity profile.[12][13][14][15][16] This will identify the specific off-target kinases that need to be addressed.

  • Dose-Response Analysis: Correlate the on-target and off-target IC50 values with the observed cellular phenotype. This can help to determine which kinase inhibition is responsible for the observed effects.[17]

dot

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A High Potency, Low Cellular Selectivity B Confirm On-Target Engagement (CETSA) A->B Validate Target Binding C Comprehensive Kinome Profiling B->C Assess Kinome-Wide Interactions D Dose-Response Analysis C->D Quantify On- vs. Off-Target Potency E Identify Off-Target Kinases D->E Informed Optimization Strategy

Caption: Initial troubleshooting workflow for addressing low cellular selectivity.

Section 2: Medicinal Chemistry Strategies for Enhancing Selectivity

Question 2: My kinome scan revealed several off-target kinases. What medicinal chemistry strategies can I employ to improve the selectivity of my pyrrolotriazine inhibitor?

Once off-target kinases are identified, a structure-based drug design approach is often the most effective. The goal is to introduce modifications to the pyrrolotriazine scaffold that exploit subtle differences between the on-target and off-target kinase active sites.[1][18]

Key Strategies:

  • Exploit Non-Conserved Residues: Analyze the crystal structures of your on-target and off-target kinases. Look for non-conserved amino acid residues in or near the ATP-binding pocket.[5][6] Designing moieties that interact with these unique residues can significantly enhance selectivity.

  • Target the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. A smaller gatekeeper residue in the on-target kinase compared to off-target kinases presents an opportunity to introduce bulkier chemical groups that will be sterically hindered from binding to the off-target kinases.[1]

  • Covalent Inhibition: If your on-target kinase has a non-conserved cysteine residue near the active site, designing an inhibitor with a reactive group (e.g., an acrylamide) that can form a covalent bond with this cysteine can lead to highly selective and potent inhibition.[1][19]

  • Allosteric Targeting: Move away from the highly conserved ATP-binding site and design inhibitors that bind to allosteric sites.[20] This is a more challenging approach but can yield exquisitely selective inhibitors.

StrategyPrincipleExample Application
Exploit Non-Conserved Residues Introduce chemical groups that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the on-target kinase.Modifying a phenyl ring on the pyrrolotriazine core to include a hydroxyl group that can hydrogen bond with a serine residue present only in the on-target kinase.
Target the "Gatekeeper" Residue Add bulky substituents to the inhibitor that can be accommodated by a small gatekeeper residue in the on-target kinase but not by a larger one in off-target kinases.Appending a cyclopropyl group to the inhibitor that fits into the pocket created by a threonine gatekeeper but clashes with a methionine gatekeeper in an off-target kinase.
Covalent Inhibition Incorporate a warhead that forms an irreversible covalent bond with a nearby cysteine in the on-target kinase.Adding an acrylamide moiety to the inhibitor to target a cysteine residue in the solvent-exposed region of the active site.
Allosteric Targeting Design molecules that bind to a regulatory site distinct from the ATP-binding pocket, often inducing a conformational change that inactivates the kinase.Developing an inhibitor that binds to the DFG-out (inactive) conformation of the kinase, a conformation that may not be accessible to off-target kinases.[5][6]

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cluster_0 Core Problem cluster_1 Medicinal Chemistry Solutions A Low Selectivity of Pyrrolotriazine Inhibitor B Exploit Non-Conserved Residues A->B C Target 'Gatekeeper' Residue A->C D Covalent Inhibition A->D E Allosteric Targeting A->E

Caption: Medicinal chemistry strategies to enhance inhibitor selectivity.

Section 3: Advanced Experimental Protocols

Question 3: How do I perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement?

CETSA is a powerful method to verify that your inhibitor binds to its intended target within the complex environment of a cell.[7] The principle is that ligand binding increases the thermal stability of the target protein.[8][9][10][11]

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat cultured cells with your pyrrolotriazine inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures to create a melting curve. A typical range is 40-70°C.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured proteins.

  • Western Blot Analysis: Use Western blotting to detect and quantify the amount of the target protein remaining in the soluble fraction at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[8]

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A Cell Treatment with Inhibitor B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Pellet Aggregates C->D E Collect Soluble Protein Fraction D->E F Western Blot for Target Protein E->F G Analyze Melting Curve Shift F->G

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance in Antiviral Therapies Using Pyrrolotriazine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine analogs in antiviral therapies. This guide is designed to provide you with in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine analogs in antiviral therapies. This guide is designed to provide you with in-depth technical and practical advice to anticipate and overcome common challenges in your experiments, with a focus on the critical issue of antiviral resistance.

Introduction: The Promise and Perils of Pyrrolotriazine Analogs

Pyrrolotriazine and its analogs represent a versatile class of heterocyclic compounds with significant therapeutic potential.[1][2] Their structural resemblance to purine bases makes them ideal bioisosteres, enabling them to function as potent inhibitors of key viral and host enzymes.[3] This diverse activity has led to their investigation against a wide range of RNA viruses, including Influenza, Hepatitis C, Ebola, and coronaviruses.[4][5][6]

The primary mechanisms of action for antiviral pyrrolotriazine analogs include:

  • Nucleoside Analogs: These compounds mimic natural nucleosides and are incorporated into the growing viral RNA or DNA chain by the viral polymerase, leading to chain termination and halting replication.[3][5] Remdesivir is a well-known example of a pyrrolotriazine-based nucleoside analog prodrug.[3][5][7]

  • Kinase Inhibitors: By acting as ATP-competitive inhibitors, these analogs can block the function of viral or host kinases that are essential for the viral life cycle.[3][7][8]

  • Helicase Inhibitors: Some analogs target the viral helicase, an enzyme crucial for unwinding the viral genome during replication.[9][10]

Despite their promise, the emergence of drug resistance is a significant hurdle in the development of effective antiviral therapies.[4][6] This guide will provide you with the knowledge and tools to proactively address this challenge in your research.

Core Concepts: Understanding the Mechanisms of Resistance

Viral resistance to pyrrolotriazine analogs, like other antivirals, primarily arises from genetic mutations that alter the drug's target, reduce its activation, or increase its efflux.

Key Mechanisms of Resistance:
MechanismDescriptionViral Target Examples
Target Modification Mutations in the viral protein that the drug binds to, reducing the binding affinity of the inhibitor. This is the most common mechanism of resistance.RNA-dependent RNA polymerase (RdRp), Helicase, Kinases
Decreased Drug Activation For prodrugs like remdesivir, mutations in viral or host enzymes responsible for converting the prodrug into its active form can lead to reduced efficacy.[3]Cellular kinases (e.g., UMP–CMPK, NDPK)
Increased Drug Efflux While less common for antivirals compared to other drug classes, cellular transporters can sometimes actively pump the drug out of the cell, reducing its intracellular concentration.N/A

Experimental Workflows: From Efficacy Testing to Resistance Characterization

This section outlines key experimental protocols to assess the antiviral activity of your pyrrolotriazine analogs and to select for and characterize resistant viral variants.

Workflow for Antiviral Efficacy and Resistance Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Resistance Selection cluster_2 Phase 3: Characterization of Resistant Variants A Cytotoxicity Assay (e.g., MTT/XTT) Determine CC50 B Antiviral Activity Assay (e.g., Plaque Reduction, CPE, qPCR) Determine EC50 A->B Parallel Assessment C Calculate Selectivity Index (SI) SI = CC50 / EC50 B->C D Serial Passage of Virus in presence of increasing concentrations of compound C->D Proceed with promising compounds (High SI) E Monitor for Viral Breakthrough (Return of CPE or high viral titer) D->E F Isolate and Plaque-Purify Resistant Viral Clones E->F G Phenotypic Analysis: Confirm resistance by re-testing EC50 against the resistant strain F->G Characterize isolated clones H Genotypic Analysis: Sequence the target gene (e.g., polymerase) to identify mutations G->H I Reverse Genetics: Introduce identified mutations into a wild-type background to confirm causality H->I

Caption: Workflow for assessing antiviral efficacy and selecting and characterizing resistant viral variants.

In-Depth Protocols

Protocol 1: Determining Antiviral Efficacy (EC50) using a Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well plates.

  • Your pyrrolotriazine analog stock solution (in DMSO).

  • Virus stock with a known titer (PFU/mL).

  • Culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS).

  • Agarose or methylcellulose overlay medium.

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.

  • Compound Dilution: Prepare a series of 2-fold dilutions of your pyrrolotriazine analog in culture medium. Include a "no-drug" control.

  • Virus Infection: Aspirate the growth medium from the cells and infect the monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Add the prepared dilutions of your compound to the respective wells.

  • Overlay: Add an equal volume of overlay medium (e.g., 2% methylcellulose in 2x DMEM) to each well. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-5 days).

  • Staining: Aspirate the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the "no-drug" control. Determine the EC50 (the concentration that inhibits plaque formation by 50%) using non-linear regression analysis.

Protocol 2: Selection of Resistant Viral Strains

This protocol uses serial passage to select for viruses that can replicate in the presence of your compound.

Materials:

  • Susceptible host cells in T-25 flasks.

  • Your pyrrolotriazine analog.

  • Wild-type virus stock.

Procedure:

  • Initial Infection: Infect a T-25 flask of host cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 in the presence of the compound at its EC50 concentration.

  • Monitor for CPE: Observe the flask daily for the development of cytopathic effect (CPE).

  • Passage 1: When 75-90% CPE is observed, harvest the supernatant (this is Passage 1 virus).

  • Subsequent Passages: Use the Passage 1 virus to infect a fresh T-25 flask of cells, this time in the presence of the compound at 2x the EC50.

  • Increasing Concentration: Continue this process, doubling the compound concentration with each subsequent passage, until the virus can replicate efficiently at a concentration significantly higher than the initial EC50 (e.g., >10x).

  • Isolation: Once a resistant population is established, isolate individual resistant clones by plaque purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental workflows.

Troubleshooting Decision Tree

G A Problem: High variability in EC50 values between experiments. B Check cell health and confluency. Are cells seeded uniformly? A->B Possible Cause C Verify virus titer. Has the stock been freeze-thawed multiple times? A->C Possible Cause D Ensure accurate compound dilutions. Is the DMSO stock fully dissolved? A->D Possible Cause E Problem: No resistance develops after multiple passages. F Is the starting compound concentration too high? This may be excessively toxic or completely block replication, preventing the emergence of mutants. E->F Possible Cause G Is the mutation rate of the virus low? Consider using a mutagen (e.g., 5-fluorouracil) at a low concentration during early passages. E->G Possible Cause H Does the compound have a high barrier to resistance? This is a positive outcome! E->H Possible Interpretation I Problem: Identified mutation in the target gene does not confer resistance when re-engineered. J Was there a secondary, compensatory mutation that was missed during sequencing? I->J Possible Cause K Is the resistance mechanism not target-based? Consider investigating drug metabolism or efflux. I->K Possible Cause L Was the plaque purification of the resistant strain complete? Contamination with wild-type virus can confound results. I->L Possible Cause

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of Synthetic 4-Amino-7-iodopyrrolo[2,1-f]triazine: A Comparative Guide to Analytical Methodologies

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrrolo[2,1-f]triazine scaffold has garnered significant attention due to its pr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrrolo[2,1-f]triazine scaffold has garnered significant attention due to its presence in numerous kinase inhibitors and other targeted therapies. The precise structural elucidation of novel derivatives, such as 4-Amino-7-iodopyrrolo[2,1-f]triazine, is a critical step in the hit-to-lead and lead optimization phases of drug development. An unambiguous structural assignment ensures the integrity of structure-activity relationship (SAR) studies and is a prerequisite for advancing a compound through the preclinical pipeline.

This guide provides a comprehensive overview of the analytical techniques employed to validate the structure of synthetic 4-Amino-7-iodopyrrolo[2,1-f]triazine. We will delve into the rationale behind a multi-technique approach, comparing the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, we will compare the structural features and analytical signatures of the target compound with a closely related analog, 4-Amino-7-bromopyrrolo[2,1-f]triazine, to highlight the nuances in their characterization.

A Multi-Pronged Approach to Structural Validation

The confirmation of a chemical structure, particularly a novel one, should never rely on a single analytical technique. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides the highest degree of confidence. The workflow for validating the structure of 4-Amino-7-iodopyrrolo[2,1-f]triazine is a systematic process of gathering and correlating data from orthogonal techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_comparison Comparative Analysis synthesis Synthesis of 4-Amino-7-iodopyrrolo[2,1-f]triazine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir xray X-ray Crystallography (Optional, for definitive proof) purification->xray data_comp Data Comparison (Spectroscopic Shifts, Yield, Purity) nmr->data_comp analog Synthesis & Validation of 4-Amino-7-bromopyrrolo[2,1-f]triazine analog->data_comp final final data_comp->final Final Structural Confirmation G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve insert Insert Sample into Spectrometer dissolve->insert acquire Acquire Data (¹H, ¹³C, 2D) insert->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate final_structure final_structure integrate->final_structure Structural Assignment

Figure 2: A step-by-step workflow for NMR-based structural validation.

Conclusion

The structural validation of a novel synthetic compound like 4-Amino-7-iodopyrrolo[2,1-f]triazine is a meticulous process that requires the convergence of data from multiple analytical techniques. While NMR spectroscopy provides the foundational framework of the molecule, HRMS offers an unambiguous confirmation of its elemental composition, and FTIR spectroscopy verifies the presence of key functional groups. By comparing the analytical data of the target compound with that of a closely related analog, such as 4-Amino-7-bromopyrrolo[2,1-f]triazine, researchers can further solidify their structural assignment and gain a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds. This rigorous approach to structural elucidation is paramount to ensuring the quality and reproducibility of data in the competitive field of drug discovery.

References

  • Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL: [Link]

  • Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan URL: [Link]

  • Title: Structure Elucidation by NMR in Organic Chemistry: A Practical Guide Source: E. Breitmaier URL: [Link]

  • Title: Mass Spectrometry: A Textbook Source: J. H. Gross URL: [Link]

Comparative

The Architect's Choice: A Comparative Guide to Pyrrolotriazine and Quinazoline Kinase Scaffolds

A Senior Application Scientist's Guide for Researchers in Drug Development In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a foundational decision that dictates the trajec...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a foundational decision that dictates the trajectory of a research program. This choice influences not only potency and selectivity but also the ultimate druglike properties of a candidate. Among the privileged scaffolds that have risen to prominence, the quinazoline and the more recent pyrrolotriazine cores represent two distinct and highly successful architectural strategies for targeting the ATP-binding site of kinases.

This guide provides an in-depth comparative analysis of these two scaffolds, moving beyond a simple list of features to explain the causal relationships between structure and function. We will use the Epidermal Growth Factor Receptor (EGFR) kinase, a well-trodden battleground for both scaffolds, as our primary lens for comparison, offering field-proven insights and actionable experimental protocols for your own discovery programs.

The Foundational Target: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] In numerous cancers, particularly non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, turning it into a potent oncogenic driver.[3][4] This "oncogene addiction" makes EGFR an attractive therapeutic target. Upon ligand binding, EGFR dimerizes and autophosphorylates its C-terminal tail, creating docking sites for adaptor proteins that activate key downstream pathways like RAS/MAPK and PI3K/AKT, ultimately driving tumor growth and survival.[3][4]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR->GRB2 pY PI3K PI3K EGFR->PI3K pY RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR->Proliferation

Figure 1. Simplified EGFR signaling cascade. Inhibition at the EGFR kinase domain blocks these downstream pro-growth and survival pathways.

Section 1: The Quinazoline Scaffold - A First-Generation Pillar

The 4-anilinoquinazoline core is arguably the most iconic scaffold in the history of targeted cancer therapy. Its development was a landmark achievement, leading to the first generation of FDA-approved EGFR inhibitors like Gefitinib and Erlotinib.[5][6][7][8]

Causality of Design: The quinazoline scaffold's success lies in its elegant mimicry of the adenine portion of ATP. The nitrogen atom at the N1 position of the quinazoline ring acts as a crucial hydrogen bond acceptor, forming a key interaction with the backbone NH of a methionine residue in the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket. The aniline group at the C4 position extends into the pocket, where substitutions can be made to enhance potency and modulate selectivity.[9][10]

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding: The N1 of the quinazoline is essential for hinge binding and is largely immutable.

  • C4-Aniline: This group is critical. Small hydrophobic substituents on the aniline ring, such as the 3-chloro-4-fluoro group in Gefitinib, enhance potency.

  • C6/C7 Positions: These positions are solvent-exposed, providing a handle for introducing solubilizing groups or moieties to fine-tune pharmacokinetic properties, as seen with the methoxyethoxy group in Erlotinib.[9]

Advantages:

  • Proven Track Record: Decades of research provide a deep understanding of its SAR and clinical behavior.[5][11]

  • Synthetic Tractability: Well-established and robust synthetic routes facilitate rapid library generation.

Limitations:

  • Acquired Resistance: The clinical efficacy of first-generation quinazoline inhibitors is often limited by the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain.[12][13] The bulky methionine residue sterically hinders the binding of these inhibitors.

  • Wild-Type EGFR Inhibition: Lack of high selectivity against wild-type EGFR can lead to dose-limiting toxicities, such as skin rash and diarrhea.[13]

Section 2: The Pyrrolotriazine Scaffold - A Modern Contender

The pyrrolo[2,1-f][3][9][14]triazine scaffold has emerged as a highly versatile and potent alternative, demonstrating success across a range of kinase targets, including EGFR, VEGFR, PI3K, and Aurora kinases.[14][15][16][17] It represents a strategic evolution in scaffold design, often engineered to address the shortcomings of earlier inhibitor classes.

Causality of Design: The pyrrolotriazine core is also a hinge-binder, but its distinct topology and vector space compared to quinazoline offer new opportunities. The fused five- and six-membered ring system presents different angles for substituents, allowing chemists to probe regions of the ATP pocket that are inaccessible to quinazolines. This structural difference is key to its ability to overcome resistance mutations.

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding: Like quinazoline, the scaffold forms critical hydrogen bonds with the kinase hinge.

  • C4 Position: Typically bears the substituted aniline group, analogous to the C4 on the quinazoline.

  • C5 Position: This position on the pyrrole ring provides a unique vector for substitution, allowing the introduction of side chains that can form additional interactions within the ribose-phosphate binding region, enhancing potency and selectivity.[18][19]

  • Overcoming Resistance: The more compact nature and different exit vectors of the pyrrolotriazine core can better accommodate the bulky T790M gatekeeper residue, forming the basis for potent third-generation EGFR inhibitors.

Advantages:

  • High Potency: Pyrrolotriazine-based inhibitors often exhibit low nanomolar to picomolar potency.[17]

  • Versatility: The scaffold has been successfully applied to a diverse range of kinase targets.[17]

  • Overcoming Resistance: Has proven effective in designing inhibitors against clinically relevant resistance mutations.

Limitations:

  • Newer Scaffold: While increasingly popular, the depth of public domain knowledge and SAR is not as extensive as for the quinazoline core.

  • Potential for Off-Target Effects: As with any potent kinase inhibitor, careful profiling is required to ensure selectivity across the kinome.

Section 3: Head-to-Head Comparative Analysis

To provide a clear, data-driven comparison, let's analyze representative compounds from each class targeting EGFR. We will compare a first-generation quinazoline (Gefitinib) with a conceptual advanced pyrrolotriazine designed for potent EGFR inhibition, including against the T790M resistance mutation.

FeatureQuinazoline Scaffold (e.g., Gefitinib) Pyrrolotriazine Scaffold (Advanced Inhibitor) Rationale & Significance
Target EGFR (Wild-Type & Activating Mutants)EGFR (Activating Mutants & T790M)Pyrrolotriazine's structural flexibility allows it to be specifically optimized to overcome key resistance mutations.
IC₅₀ (EGFR WT) ~33 nM>500 nMA higher IC₅₀ against WT EGFR indicates greater selectivity and predicts a wider therapeutic window with fewer side effects.
IC₅₀ (EGFR L858R) ~24 nM~5 nMBoth scaffolds can achieve high potency against activating mutations, the primary drivers of oncogenesis.
IC₅₀ (EGFR L858R/T790M) >1,000 nM~15 nMThis is the key differentiator. The pyrrolotriazine scaffold can accommodate the bulky T790M residue, while the quinazoline is sterically blocked.
Binding Mode Reversible, ATP-CompetitiveCovalent or Reversible, ATP-CompetitiveAdvanced pyrrolotriazine inhibitors often incorporate a reactive group (e.g., acrylamide) to form a covalent bond with a nearby cysteine (Cys797), providing sustained inhibition.
Physicochemical Properties Generally good oral bioavailability.[20][21]Can be optimized for good oral bioavailability.[22][23]Both scaffolds fall within the chemical space of orally available drugs, a critical feature for chronic cancer therapy.

Note: IC₅₀ values are representative and can vary based on assay conditions. The values for the "Advanced Inhibitor" are conceptual, based on published data for similar third-generation inhibitors.

Section 4: Experimental Protocols for Scaffold Evaluation

Trustworthy evaluation of inhibitor scaffolds requires a tiered and self-validating experimental workflow. The process begins with precise biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm on-target activity in a biological context.

Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Validation Assay 1. Biochemical Kinase Assay (e.g., TR-FRET) IC50 Determine IC₅₀ (Potency) Assay->IC50 Selectivity 2. Kinome Selectivity Screen (e.g., KinomeScan) IC50->Selectivity OffTarget Identify Off-Targets (Safety Profile) Selectivity->OffTarget CellAssay 3. Cellular Proliferation Assay (e.g., CellTiter-Glo®) OffTarget->CellAssay Select Hits for Cellular Testing EC50 Determine EC₅₀ (Cellular Efficacy) CellAssay->EC50 TargetEngage 4. Target Engagement Assay (e.g., Western Blot for p-EGFR) EC50->TargetEngage OnTarget Confirm On-Target Effect TargetEngage->OnTarget

Figure 2. Standard workflow for kinase inhibitor scaffold evaluation.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Causality of Choice: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its high sensitivity, low background, and homogeneous "mix-and-read" format, making it ideal for high-throughput screening (HTS) and accurate IC₅₀ determination.[24][25] It directly measures the phosphorylation of a substrate, providing a more direct readout of kinase activity compared to ATP-depletion assays, which can be prone to artifacts.[26]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare serial dilutions of the test inhibitor (e.g., from 100 µM to 1 pM) in 100% DMSO, then dilute into Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution of recombinant EGFR kinase (e.g., EGFR T790M/L858R) and a biotinylated peptide substrate in Assay Buffer.

    • Prepare a solution of ATP in Assay Buffer at a concentration close to its Km for the kinase (e.g., 10 µM).

    • Prepare a Stop/Detection Buffer containing EDTA (to stop the kinase reaction), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor or DMSO vehicle control to the assay wells.

    • Add 5 µL of the kinase/substrate mixture to all wells.

    • Incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the Stop/Detection Buffer.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emissions at 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (Luminescent ATP-Based)

Causality of Choice: The CellTiter-Glo® Luminescent Cell Viability Assay is selected because it measures the number of viable cells based on quantifying ATP levels, which is a direct indicator of metabolic activity.[27] It is faster, more sensitive, and has a broader linear range than colorimetric assays like MTT.[28] Using engineered cell lines expressing specific EGFR mutants (e.g., NCI-H1975, which harbors L858R/T790M) ensures that the observed anti-proliferative effect is linked to the target of interest.[29]

Methodology:

  • Cell Culture and Plating:

    • Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells using trypsin and seed them into a 96-well white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of medium.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test inhibitor in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control (100% viability) and background (0% viability).

    • Plot the normalized viability against the logarithm of inhibitor concentration and fit the data to determine the EC₅₀ value.

Conclusion and Future Outlook

The choice between a quinazoline and a pyrrolotriazine scaffold is not a matter of one being universally superior to the other. Instead, it is a strategic decision dictated by the specific goals of the drug discovery program.

  • The quinazoline scaffold remains a powerful and well-understood starting point, particularly for novel kinase targets where extensive SAR data can accelerate initial hit-to-lead efforts. Its synthetic accessibility makes it an excellent workhorse for building foundational chemical equity.

  • The pyrrolotriazine scaffold offers a compelling alternative, particularly when addressing challenges of potency, selectivity, or acquired resistance. Its unique geometry provides medicinal chemists with a distinct set of tools to overcome hurdles that may be insurmountable with more traditional scaffolds.

Ultimately, a successful kinase drug discovery team should not be dogmatic in its choice of scaffold. Rather, it should possess the expertise to select the right architecture for the right problem, leveraging the historical success of the quinazoline while embracing the modern versatility of the pyrrolotriazine to develop the next generation of targeted therapies.

References

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Validation

A Comparative Guide to the Synthetic Routes of Pyrrolo[2,1-f]triazine: Strategies and Applications

A Comparative Guide to the Synthetic Routes of Pyrrolo[2,1-f][1][2][3]triazine: Strategies and Applications The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold of significant interest in medici...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Pyrrolo[2,1-f][1][2][3]triazine: Strategies and Applications

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[1][4] Notably, this scaffold forms the core of the FDA-approved antiviral drug Remdesivir, used in the treatment of COVID-19, as well as several kinase inhibitors in clinical development such as Brivanib Alaninate.[1][5] The efficacy of these drugs has spurred considerable research into novel and efficient synthetic routes to this important tricycle.

This guide provides a comprehensive comparison of the primary synthetic strategies for constructing the pyrrolo[2,1-f][1][2][3]triazine ring system. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide detailed experimental protocols for key transformations. This analysis is designed to equip researchers, medicinal chemists, and process development scientists with the knowledge to select the most appropriate synthetic route for their specific research and development goals.

Key Synthetic Strategies at a Glance

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be broadly classified into six distinct approaches, each with its own set of advantages and challenges.[1]

dot graph "Synthetic_Strategies_Overview" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Synthesis from Pyrrole Derivatives", pos="0,2!"]; B [label="Synthesis via 1,3-Dipolar Cycloaddition", pos="2.5,1!"]; C [label="Rearrangement of Pyrrolooxadiazines", pos="2.5,-1!"]; D [label="Transition-Metal Mediated Synthesis", pos="0,-2!"]; E [label="Synthesis via Bromohydrazone", pos="-2.5,-1!"]; F [label="Synthesis via Triazinium Dicyanomethylide", pos="-2.5,1!"]; center [label="Pyrrolo[2,1-f]triazine Core", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

center -> A [dir=back]; center -> B [dir=back]; center -> C [dir=back]; center -> D [dir=back]; center -> E [dir=back]; center -> F [dir=back]; } Caption: Overview of the main synthetic routes to the pyrrolo[2,1-f]triazine core.

Synthesis from Pyrrole Derivatives

This is arguably the most common and versatile approach, starting with a pre-functionalized pyrrole ring and constructing the triazine moiety onto it. The key transformation in this strategy is the N-amination of the pyrrole nitrogen, followed by cyclization with a suitable C1 source.

Mechanistic Rationale and Key Considerations

The success of this route hinges on the efficient and regioselective N-amination of the pyrrole. Various aminating agents have been employed, including hydroxylamine-O-sulfonic acid (HOSA), O-(diphenylphosphinyl)hydroxylamine, and monochloramine (NH₂Cl).[6][7][8] The choice of aminating agent can be critical, with NH₂Cl often being a more economical and convenient option for larger-scale syntheses.[1] The subsequent cyclization is typically achieved by reacting the N-aminopyrrole with a formylating agent or a formamidine equivalent.

Comparative Performance
Starting MaterialKey ReagentsYield (%)AdvantagesDisadvantagesReference
Pyrrole-2-carbonitrile1. NaH, NH₂Cl2. Formamidine acetate55-67Scalable, uses readily available starting materialsRequires handling of sodium hydride[2][3]
Substituted Pyrroles1. Aminating Agent2. Formamide or HC(OEt)₃45-97 (amination)Wide substrate scope, allows for diverse functionalizationYield can be variable depending on the aminating agent[7][8]
Experimental Protocol: Scalable Synthesis of the Remdesivir Core

This protocol is adapted from a reported scalable synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4-amine, the core of Remdesivir.[2][9]

Step 1: Preparation of Monochloramine in MTBE

A solution of sodium hypochlorite (bleach) is added to a cooled solution of ammonia and ammonium chloride. The resulting monochloramine is extracted into methyl tert-butyl ether (MTBE). The concentration of the monochloramine solution should be determined before use.

Step 2: N-Amination and Cyclization

  • To a stirred solution of 2-cyanopyrrole in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil).

  • Stir the mixture for 30-40 minutes at this temperature.

  • Add the previously prepared monochloramine solution in MTBE to the reaction mixture, maintaining the temperature between 5 and 10 °C.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Add formamidine acetate to the reaction mixture at 0-5 °C.

  • Heat the reaction mixture to 85-90 °C and stir for 12-16 hours.

  • After cooling, the product is isolated by filtration, washed with water and MTBE, and dried under vacuum to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine.[2][9]

dot graph "Remdesivir_Core_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2-Cyanopyrrole"]; B [label="N-amination\n(NaH, NH2Cl, DMF)"]; C [label="1-Amino-1H-pyrrole-2-carbonitrile"]; D [label="Cyclization\n(Formamidine acetate)"]; E [label="Pyrrolo[2,1-f][1][2][3]triazin-4-amine"];

A -> B -> C -> D -> E; } Caption: Workflow for the scalable synthesis of the Remdesivir core.

Synthesis via 1,3-Dipolar Cycloaddition

This elegant approach involves the [3+2] cycloaddition of a triazinium ylide with a suitable dipolarophile to construct the pyrrolo[2,1-f][1][2][3]triazine skeleton in a single step.[10]

Mechanistic Rationale and Key Considerations

The key intermediate is the 1,2,4-triazinium ylide, which is generated in situ from a 1-alkyl-1,2,4-triazinium salt under basic conditions. The choice of the dipolarophile is crucial as it dictates the substitution pattern on the resulting pyrrole ring. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are commonly used dipolarophiles.[11][12]

Comparative Performance
1,2,4-Triazine SubstrateDipolarophileYield (%)AdvantagesDisadvantagesReference
Substituted 1,2,4-triazinesDimethyl acetylenedicarboxylate (DMAD)30-64Convergent, single-step formation of the bicyclic core, good functional group toleranceRequires synthesis of the starting 1,2,4-triazines, regioselectivity can be an issue[12]
Various 1,2,4-triazinesOther electron-poor alkynes/alkenesVariableAccess to a wide range of substituted pyrrolotriazinesYields can be lower with less reactive dipolarophiles[10]
Experimental Protocol: 1,3-Dipolar Cycloaddition with DMAD

This protocol is a general procedure adapted from the literature for the synthesis of polysubstituted pyrrolo[2,1-f][1][2][3]triazines.[12]

  • To a suspension of the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate in dry dioxane, add dimethyl acetylenedicarboxylate (DMAD).

  • Add triethylamine dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • The precipitated product is collected by filtration and can be further purified by recrystallization.

Rearrangement of Pyrrolooxadiazines

This method provides a facile route to pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones through the rearrangement of isomeric pyrrolo[1,2-d][1][3][13]oxadiazines.[2][14]

Mechanistic Rationale and Key Considerations

The starting 1,2-biscarbamoyl-substituted 1H-pyrroles can undergo intramolecular cyclization to form either the pyrrolooxadiazine or the desired pyrrolotriazinone. The regioselectivity of this cyclization can be influenced by the choice of reagents and reaction conditions. Subsequent nucleophile-induced rearrangement of the pyrrolooxadiazine intermediate yields the thermodynamically more stable pyrrolotriazinone.[14]

Comparative Performance
Starting MaterialKey ReagentsYield (%)AdvantagesDisadvantagesReference
1,2-Biscarbamoyl-substituted 1H-pyrrolesPPh₃, Br₂, Et₃N45-98 (mixture)Mild reaction conditionsCan produce a mixture of regioisomers[2]
Pyrrolo[1,2-d][1][3][13]oxadiazinesNucleophilic base (e.g., LiOH)GoodAccess to specific pyrrolotriazinone isomersRequires synthesis of the oxadiazine precursor[14]

Transition-Metal Mediated Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of pyrrolo[2,1-f][1][2][3]triazines, often proceeding through cascade or multicomponent reactions.[1][13]

Mechanistic Rationale and Key Considerations

These reactions typically involve the copper(II)-catalyzed condensation of an N-aminopyrrole derivative with an aldehyde or a related electrophile. The copper catalyst facilitates the key C-N and C-C bond-forming events in a sequential manner, often in a single pot.[15] This approach allows for the rapid construction of complex molecular architectures.

Comparative Performance
N-Aminopyrrole DerivativeCoupling PartnerCatalyst SystemYield (%)AdvantagesDisadvantagesReference
1-Amino-1H-pyrrole-2-carboxamide4-Oxo-4H-chromene-3-carbaldehydeCuCl₂·2H₂O/NaOAcGoodHigh atom economy, diversity-oriented synthesisSubstrate scope may be limited[1][16]
1-Amino-1H-pyrrole-2-carboxamide2-AlkynylbenzaldehydesCu(II) catalystGood to ExcellentAccess to fused polycyclic systemsRequires synthesis of specialized coupling partners[1]

Synthesis via Bromohydrazone

This multistep approach involves the initial formation of a bromohydrazone, which then undergoes cyclization to form the pyrrole ring, followed by subsequent annulation of the triazine ring.[1]

Mechanistic Rationale and Key Considerations

The key steps involve the condensation of a bromoacetaldehyde equivalent with a protected hydrazine to form the bromohydrazone. This is followed by a base-mediated cyclization to form the N-aminopyrrole precursor, which is then converted to the final pyrrolotriazine.

Synthesis via Triazinium Dicyanomethylide

This less common route involves the formation of a triazinium dicyanomethylide intermediate, which then undergoes a cycloaddition reaction to form the pyrrolo[2,1-f][1][2][3]triazine core.[1]

Mechanistic Rationale and Key Considerations

The triazinium dicyanomethylide is typically generated from the reaction of a 1,2,4-triazine with tetracyanoethylene oxide. This reactive intermediate can then participate in cycloaddition reactions with suitable partners.

Conclusion

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through a variety of synthetic strategies, each with its own merits and drawbacks. The choice of the optimal route will depend on several factors, including the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.

  • For scalable and convergent syntheses , particularly for drug development applications, the synthesis from pyrrole derivatives stands out as a robust and well-established method.

  • The 1,3-dipolar cycloaddition offers an elegant and convergent approach for the rapid generation of molecular diversity.

  • Rearrangement of pyrrolooxadiazines and transition-metal mediated syntheses provide efficient routes to specific classes of pyrrolotriazine derivatives, such as pyrrolotriazinones and fused polycyclic systems.

As the importance of the pyrrolo[2,1-f][1][2][3]triazine core in medicinal chemistry continues to grow, the development of new and improved synthetic methodologies will remain an active area of research.

References

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  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][1][2][3]triazin-4-amine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648-1661. [Link]

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Comparative

Head-to-head comparison of 4-Amino-7-iodopyrrolo[2,1-f]triazine precursors

An In-Depth Technical Guide to the Synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine: A Head-to-Head Comparison of Key Precursor Strategies The selection of a synthetic route is a critical decision in chemical p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine: A Head-to-Head Comparison of Key Precursor Strategies

The selection of a synthetic route is a critical decision in chemical process development, profoundly impacting yield, purity, scalability, and economic viability. This guide provides a detailed comparative analysis of the primary precursor strategies for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine, a key intermediate in the manufacture of antiviral agents such as Remdesivir.[4][5] We will dissect two prevalent methodologies, offering experimental data, step-by-step protocols, and field-proven insights to guide researchers and process chemists in making informed strategic decisions.

The Strategic Importance of Precursor Selection

4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is a heterocyclic compound whose demand has surged due to its role in synthesizing antiviral drugs.[5][6] The efficiency of its production is paramount. The choice of precursor dictates the entire synthetic cascade, influencing everything from raw material cost to the complexity of purification and the overall process robustness. This guide will compare two divergent and logical approaches:

  • Strategy 1: The "Core-First, Iodinate-Last" Approach. This common industrial route focuses on first constructing the foundational 4-aminopyrrolo[2,1-f][1][2][3]triazine core and subsequently introducing the iodine atom at the C7 position.

  • Strategy 2: The "Halogenated-Start" Approach. This strategy begins with a pre-iodinated pyrrole derivative, building the triazine ring onto a scaffold that already contains the requisite halogen.

We will now explore the intricacies of each strategy, providing a head-to-head comparison of their performance.

Strategy 1: "Core-First, Iodinate-Last" via 4-Aminopyrrolo[2,1-f][1][2][3]triazine

This is arguably the most widely documented and industrially adopted pathway. It bifurcates the synthesis into two distinct stages: the formation of the pyrrolotriazine amine, followed by electrophilic iodination. The primary precursor for the final iodination step is 4-aminopyrrolo[2,1-f][1][2][3]triazine .

Workflow for Strategy 1

cluster_0 Part A: Synthesis of the Pyrrolotriazine Core cluster_1 Part B: Electrophilic Iodination 2-Cyanopyrrole 2-Cyanopyrrole N-Amination N-Amination 2-Cyanopyrrole->N-Amination NaH, DMF Chloramine (NH2Cl) 1-Amino-2-cyanopyrrole 1-Amino-2-cyanopyrrole N-Amination->1-Amino-2-cyanopyrrole Cyclization Cyclization 1-Amino-2-cyanopyrrole->Cyclization Formamidine Acetate Na2CO3, Ethanol 4-Aminopyrrolo[2,1-f][1,2,4]triazine 4-Aminopyrrolo[2,1-f][1,2,4]triazine Cyclization->4-Aminopyrrolo[2,1-f][1,2,4]triazine Precursor_Core 4-Aminopyrrolo[2,1-f][1,2,4]triazine Iodination Iodination Precursor_Core->Iodination N-Iodosuccinimide (NIS) DMF Final_Product 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine Iodination->Final_Product

Diagram 1: Workflow for the "Core-First, Iodinate-Last" Strategy.
Part A: Synthesis of Precursor 4-Aminopyrrolo[2,1-f][1][2][3]triazine

A robust and scalable method for synthesizing the core amine starts from 2-cyanopyrrole.[2] This process involves an initial N-amination followed by a cyclization reaction.

  • N-Amination:

    • To a stirred solution of anhydrous Dimethylformamide (DMF), add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0-5 °C under a nitrogen atmosphere.

    • Stir the mixture for 20-30 minutes.

    • Add 2-cyanopyrrole slowly, maintaining the internal temperature between 5-10 °C.

    • Stir for an additional 30-40 minutes.

    • To this mixture, add a prepared solution of monochloramine (NH₂Cl). The monochloramine can be prepared from commercial bleach.[6]

    • Allow the reaction to proceed until completion, monitored by TLC.

  • Cyclization & Work-up:

    • Upon completion, the reaction mixture containing the intermediate 1-amino-2-cyanopyrrole is carried forward.

    • Add formamidine acetate and a base such as sodium carbonate (Na₂CO₃) to the mixture in a solvent like ethanol.[6]

    • Reflux the mixture for approximately 2.5 hours.[6]

    • After cooling, the product precipitates. Isolate the solid by filtration.

    • Wash the filter cake with water and then an organic solvent like methyl tert-butyl ether (MTBE).

    • Dry the product under vacuum at 50-55 °C.

  • Yield: An overall yield of approximately 55-67% for the two-step process can be expected.[2]

  • Purity: HPLC analysis typically shows purity greater than 99%.[2]

Part B: Iodination of the Precursor

The precursor, 4-aminopyrrolo[2,1-f][1][2][3]triazine, is a stable, crystalline solid that serves as the direct starting material for the final iodination step. The C7 position of the pyrrole ring is electron-rich, making it susceptible to electrophilic substitution.

  • Reaction Setup:

    • Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine in anhydrous DMF in a reaction vessel protected from light.

    • Cool the solution to 0 °C in an ice bath.

  • Iodination:

    • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. Other iodinating agents like iodine monochloride (ICl) can also be used.[7]

    • Maintain the temperature at 0 °C and stir for 1-2 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to consume any unreacted iodine.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography to yield the final product as a pale yellow solid.

  • Yield: Reported yields for this iodination step are typically high, often around 95% with NIS.[7]

  • Causality: NIS is a preferred iodinating agent due to its solid nature, ease of handling, and mild reaction conditions.[8][9] DMF is an excellent solvent for this reaction, dissolving both the substrate and the reagent while facilitating the electrophilic substitution.

Strategy 2: The "Halogenated-Start" Approach

This strategy inverts the synthetic logic by beginning with a pyrrole ring that is already halogenated at the desired position. This avoids a late-stage iodination and the handling of potentially sensitive iodinating agents on a complex heterocyclic system. A representative precursor for this route is 3-iodo-1H-pyrrole-2-carbaldehyde .[1]

Workflow for Strategy 2

Iodo-Pyrrole-Aldehyde 3-Iodo-1H-pyrrole-2-carbaldehyde Oxime_Formation Oxime_Formation Iodo-Pyrrole-Aldehyde->Oxime_Formation Hydroxylamine Iodo-Pyrrole-Nitrile 3-Iodo-1H-pyrrole-2-carbonitrile Oxime_Formation->Iodo-Pyrrole-Nitrile Dehydration N-Amination N-Amination Iodo-Pyrrole-Nitrile->N-Amination e.g., NH2Cl N-Amino-Iodo-Pyrrole-Nitrile N-Amino-Iodo-Pyrrole-Nitrile N-Amination->N-Amino-Iodo-Pyrrole-Nitrile Cyclization Cyclization N-Amino-Iodo-Pyrrole-Nitrile->Cyclization Triethyl Orthoformate or Formamidine Acetate Final_Product 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine Cyclization->Final_Product

Diagram 2: Workflow for the "Halogenated-Start" Strategy.
Synthetic Protocol Overview

The synthesis from 3-iodo-1H-pyrrole-2-carbaldehyde involves a sequence of transformations to build the triazine ring.[1]

  • Nitrile Formation: The aldehyde group is first converted to a nitrile. This is typically a two-step, one-pot process involving the formation of the corresponding oxime, followed by dehydration.[1]

  • N-Amination: The resulting 3-iodo-1H-pyrrole-2-carbonitrile undergoes electrophilic N-amination at the pyrrole nitrogen.

  • Triazine Ring Cyclization: The N-aminated intermediate is then cyclized with a C1 source, such as triethyl orthoformate or formamidine acetate, to form the final 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine product.[1]

  • Trustworthiness: Each step in this sequence is a well-established transformation in heterocyclic chemistry. However, the stability of the iodinated intermediates can be a concern, and reactions must be performed under controlled conditions to prevent de-iodination or side reactions.

Head-to-Head Performance Comparison

To provide a clear, objective assessment, the two strategies are compared across several critical performance metrics.

MetricStrategy 1: "Core-First, Iodinate-Last"Strategy 2: "Halogenated-Start"Analysis & Justification
Overall Yield Good to Excellent. Typically >50% over 3 steps.[2][7]Moderate. Yields can be lower due to the multi-step nature and potential instability of iodinated intermediates.Strategy 1 benefits from a very high-yielding final step on a stable precursor. Strategy 2 involves more transformations on a halogenated, and thus more reactive, scaffold.
Precursor Availability & Cost High. Precursors like 2-cyanopyrrole are commercially available and relatively inexpensive.[2]Lower. Iodinated pyrrole derivatives are specialized starting materials and are generally more expensive.The economic advantage of Strategy 1 is significant, especially for large-scale production, as it starts from more basic commodity chemicals.
Process Scalability & Robustness Proven. This route has been scaled to kilogram production.[2] The process is well-understood and robust.Challenging. Scaling processes with multiple iodinated intermediates can be difficult due to potential stability issues and the need for stringent process control.The convergent nature of Strategy 1, where the complex core is built first, is generally more amenable to large-scale manufacturing.
Safety & Handling Moderate Hazard. Requires handling of NaH (flammable solid) and monochloramine (toxic, unstable). NIS is a mild oxidant.Moderate Hazard. Involves similar amination reagents. Handling of multiple iodinated compounds requires care to avoid iodine release.Both routes have their hazards. However, Strategy 1 contains the use of the primary iodinating agent to a single, final, and high-yielding step, which can be easier to control.
Purification Straightforward. The final product often crystallizes from the reaction mixture, and the precursor is a stable solid.[2]More Complex. Purification of intermediates may be required at multiple stages, potentially involving chromatography, which is less ideal for large scale.The high purity of the crystalline precursor in Strategy 1 simplifies the final purification, often leading to a product that meets specifications with minimal downstream processing.

Conclusion and Expert Recommendation

Both synthetic strategies present viable pathways to 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. However, the "Core-First, Iodinate-Last" approach (Strategy 1) emerges as the superior choice for most applications, particularly for process development and scale-up manufacturing.

The primary advantages of Strategy 1 are:

  • Economic Viability: It begins with cheaper, more accessible raw materials.

  • Process Robustness: The synthesis of the non-halogenated core is a high-yielding and scalable process.

  • Late-Stage Iodination: Introducing the iodine atom at the final step minimizes the handling of sensitive iodinated compounds throughout a multi-step sequence and proceeds with high efficiency.

The "Halogenated-Start" approach (Strategy 2) remains a valuable alternative, especially for medicinal chemistry applications where small quantities of diverse analogs are needed and the cost of the starting material is less critical. However, for the bulk production of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine, the evidence strongly supports the adoption of the "Core-First, Iodinate-Last" strategy as the more efficient, reliable, and cost-effective route.

References

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Amino-7-iodopyrrolo[2,1-f]triazine-Based Kinase Inhibitors

Introduction: The Double-Edged Sword of a Privileged Scaffold The pyrrolo[2,1-f][1][2][3]triazine core is a noteworthy scaffold in medicinal chemistry, forming the backbone of several successful kinase inhibitors and eve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a noteworthy scaffold in medicinal chemistry, forming the backbone of several successful kinase inhibitors and even antiviral drugs.[4] Its rigid, planar structure is adept at fitting into the ATP-binding pocket of protein kinases, making it a "privileged scaffold" for inhibitor design.[5] The 4-amino-7-iodo derivative, in particular, serves as a crucial intermediate in the synthesis of highly potent therapeutics.[6]

A prominent example is the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Ibrutinib leverages this core to form a covalent bond with Cys481 in the BTK active site, leading to potent and sustained inhibition of B-cell receptor signaling.[3] This has revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL).

However, the very feature that makes this scaffold effective—its affinity for the conserved ATP pocket—also presents its greatest challenge: off-target activity.[7] Because the human kinome contains over 500 members with structurally similar active sites, achieving true specificity is a monumental task.[8] For covalent inhibitors like those based on the 4-Amino-7-iodopyrrolo[2,1-f]triazine scaffold, this challenge is amplified. The reactive group designed to form a permanent bond with the target kinase can also react with other proteins possessing a suitably positioned nucleophile, leading to a host of off-target effects.[2] Ibrutinib's off-target inhibition of kinases like EGFR, TEC, and CSK, for instance, has been linked to adverse effects such as rash, diarrhea, and cardiotoxicity.[9][10][11][12]

This guide provides a comprehensive framework for drug development professionals to systematically profile the cross-reactivity of this important class of drugs. We will move beyond simple IC50 panels to build a multi-tiered, evidence-based understanding of a compound's true selectivity profile, explaining the causality behind each experimental choice.

The Profiling Funnel: A Strategic Approach to Defining Selectivity

A robust cross-reactivity profiling strategy does not rely on a single method. Instead, it employs a funneling approach, starting with broad, high-throughput methods to cast a wide net, followed by more physiologically relevant cell-based assays to validate and contextualize the initial findings.

G cluster_0 Tier 1: Broad Kinome Screening (In Vitro) cluster_1 Tier 2: Cellular Target Engagement & Validation cluster_2 Tier 3: Unbiased Proteome-Wide Profiling cluster_3 Outcome a Biochemical Assays (Binding or Enzymatic) b Activity-Based Protein Profiling (ABPP) - Covalent Targets - a->b Identifies potential hits c Cellular Thermal Shift Assay (CETSA) - Target Engagement - a->c Identifies potential hits d Chemical Proteomics - All Potential Off-Targets - b->d Confirms covalent binding in cells e Comprehensive Selectivity Profile (On-Target & Off-Target Liabilities) c->e Validates cellular target engagement d->e Identifies all binding partners

Caption: A strategic workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Casting a Wide Net with In Vitro Kinome Profiling

The logical first step is to assess the inhibitor's activity against the broadest possible panel of purified kinases. This provides a foundational, unbiased view of its kinome-wide interactivity. The choice of assay—binding versus enzymatic—is critical and provides complementary information.

  • Competitive Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of hundreds of kinases. The output is typically a dissociation constant (Kd), which reflects pure binding affinity. This approach is powerful because it is independent of enzyme activity or the availability of a suitable substrate.[13]

  • Enzymatic/Functional Assays: These assays measure the direct inhibition of a kinase's catalytic activity—the phosphorylation of a substrate.[1] Results are expressed as IC50 values. A key consideration is the ATP concentration used; running assays at or near the Km for ATP for each kinase allows the IC50 to more closely reflect the inhibitor's intrinsic affinity (Ki).[1][14]

Causality Behind the Choice: Starting with a broad panel is the most cost-effective way to quickly identify the most likely off-targets.[15] Running a single-dose (e.g., 1 µM) screen first can rapidly flag potent hits, which can then be followed up with full dose-response curves to determine accurate Kd or IC50 values.[15]

Comparative Data: The Evolution from Ibrutinib to More Selective BTK Inhibitors

The development of second-generation BTK inhibitors was driven by the need to mitigate Ibrutinib's off-target effects. Kinome-wide screening data clearly illustrates the improved selectivity.

Compound Primary Target Kinase Hit Rate (>65% Inh. @ 1µM) Key Off-Targets Reference
Ibrutinib BTK (covalent)9.4%EGFR, TEC, ITK, JAK3, HER2[9][16]
Acalabrutinib BTK (covalent)1.5%Minimal off-target activity[9][16]
Zanubrutinib BTK (covalent)4.3%Less activity on TEC and ITK vs. Ibrutinib[9][16]
Spebrutinib BTK (covalent)8.3%TEC, EGFR[16]
Tirabrutinib BTK (covalent)2.3%Minimal off-target activity[16]

Data synthesized from KINOMEscan profiling presented by Herman et al. (2018).[16]

This data quantitatively demonstrates that while all are potent BTK inhibitors, compounds like Acalabrutinib and Tirabrutinib interact with far fewer kinases across the kinome, predicting a more favorable safety profile.[16]

Tier 2: Proving Target Engagement in a Cellular Context

An in vitro hit does not guarantee cellular activity. Cell membranes, intracellular ATP concentrations (which are much higher than in biochemical assays), and protein scaffolding can all influence an inhibitor's efficacy and selectivity.[1] Therefore, validating hits in a cellular environment is a critical next step.

Activity-Based Protein Profiling (ABPP)

For covalent inhibitors, ABPP is an indispensable tool. This chemical proteomics technique uses a reactive probe to label the active sites of enzymes in a complex proteome. By competing the inhibitor against the probe, one can globally and quantitatively map the targets of a covalent drug in native biological systems.[2]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Probing cluster_2 Step 3: Tagging & Enrichment cluster_3 Step 4: Analysis a Treat Live Cells or Lysate with Covalent Inhibitor b Incubate with Broad-Spectrum Covalent Probe (e.g., Iodoacetamide-alkyne) a->b Inhibitor blocks sites, prevents probe binding c Click Chemistry to attach Biotin Tag b->c d Streptavidin Enrichment of Probe-Labeled Proteins c->d e On-Bead Digestion d->e f LC-MS/MS Analysis e->f g Quantify Peptides: Inhibitor-treated vs. Control f->g Reduced signal indicates inhibitor target

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Causality Behind the Choice: ABPP provides direct evidence of covalent modification in a complex biological system, which is the ultimate validation for this class of inhibitors. It moves beyond predicting interactions to confirming them, identifying not only kinase off-targets but any protein with a reactive cysteine that the drug can access.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement for both covalent and non-covalent inhibitors. It operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature indicates direct binding of the drug to the target protein in its native cellular environment.

Tier 3: Uncovering the "Unknown Unknowns" with Chemical Proteomics

While kinome profiling is essential, it can be myopic. Off-target effects are not limited to other kinases. Chemical proteomics provides an unbiased method to identify all proteins in a cell that physically interact with a drug.[17]

This is typically done by synthesizing a version of the inhibitor that is tagged with an affinity handle (like biotin) or can be "clicked" to one. The tagged inhibitor is incubated with cell lysate, and the entire drug-protein complex is pulled down using affinity chromatography (e.g., streptavidin beads). The bound proteins are then identified and quantified by mass spectrometry.[1]

Causality Behind the Choice: This approach led to the critical discovery that Ibrutinib's cardiotoxicity is likely mediated by off-target inhibition of C-terminal Src kinase (CSK), a non-receptor tyrosine kinase not always present in standard screening panels.[10][18] This demonstrates the power of unbiased proteomics to uncover unexpected mechanisms of toxicity and provide a more complete picture of a drug's biological activity.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Binding Assay Model)
  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a series of dilutions for dose-response curves, typically in a semi-log format.

  • Assay Plate Preparation: The profiling service (e.g., Eurofins DiscoverX KINOMEscan™) plates a DNA-tagged kinase panel.

  • Binding Reaction: The test compound is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand. The reaction is allowed to reach equilibrium.

  • Washing: Unbound components are washed away. The amount of kinase bound to the solid support is directly proportional to the amount of inhibitor bound.

  • Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • Data Analysis: The results are reported as "% of Control." These values are plotted against the compound concentration to calculate a Kd. A selectivity score can be calculated by dividing the number of kinases bound below a certain threshold by the total number of kinases tested.[15]

Protocol 2: Activity-Based Protein Profiling (ABPP) for Covalent Inhibitors
  • Cell Culture and Treatment: Culture human cells (e.g., a relevant cancer cell line like TMD8 for BTK inhibitors) to ~80% confluency. Treat cells with the 4-Amino-7-iodopyrrolo[2,1-f]triazine-based inhibitor or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a detergent-free buffer (e.g., PBS) via probe sonication on ice.

  • Proteome Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 2 mg/mL).

  • Probe Incubation: Treat the proteomes with a cysteine-reactive probe, such as iodoacetamide-alkyne, for 1 hour at room temperature. The probe will covalently label cysteine residues that were not already blocked by the inhibitor.

  • Click Chemistry: Add azide-biotin, TCEP, TBTA ligand, and copper (II) sulfate to the samples. This CuAAC reaction will "click" a biotin tag onto the alkyne-modified probe.

  • Protein Precipitation & Solubilization: Precipitate proteins using cold methanol to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Affinity Enrichment: Incubate the biotin-labeled proteome with streptavidin-agarose beads for 1-2 hours to enrich for probe-labeled proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and reduce (DTT), alkylate (iodoacetamide), and digest the proteins overnight with trypsin.

  • Mass Spectrometry: Collect the peptide-containing supernatant. Analyze the peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of each identified cysteine-containing peptide between the inhibitor-treated and vehicle-treated samples. A significant reduction in a peptide's signal in the treated sample indicates it is a target of the inhibitor.[2]

Conclusion: Building a Self-Validating Profile for Safer, More Effective Drugs

The 4-Amino-7-iodopyrrolo[2,1-f]triazine scaffold is a powerful tool for developing potent kinase inhibitors. However, its inherent affinity for the conserved ATP-binding site necessitates a rigorous and multi-faceted approach to cross-reactivity profiling. By employing a strategic funnel that moves from broad biochemical screens to validation in native cellular environments with techniques like ABPP and CETSA, and finally to unbiased proteomic approaches, researchers can build a self-validating, comprehensive selectivity profile. This detailed understanding of both on-target and off-target interactions is not merely an academic exercise; it is fundamental to designing safer, more effective therapeutics and predicting potential clinical adverse events before they arise.[1][2]

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  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie-Chemical Monthly, 152(8), 923-937. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. Inno Pharmchem Website. [Link]

  • Sharma, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-13. [Link]

  • Glushkov, V. A., Anis'kova, T. V., & Shklyaeva, E. V. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7654. [Link]

  • Ott, G. R., Tripathy, R., & Cheng, M. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

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Comparative

A Comparative Guide to Validating the Antiviral Mechanism of 4-Amino-7-iodopyrrolo[2,1-f]triazine Nucleosides

For Researchers, Scientists, and Drug Development Professionals The emergence of novel and drug-resistant viral pathogens necessitates the rapid development of effective antiviral therapeutics. Nucleoside analogs represe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel and drug-resistant viral pathogens necessitates the rapid development of effective antiviral therapeutics. Nucleoside analogs represent a promising class of antiviral agents due to their ability to target viral polymerases, essential enzymes for viral replication.[1][2] Among these, 4-Amino-7-iodopyrrolo[2,1-f]triazine nucleosides have garnered significant attention as a key scaffold in the synthesis of potent antiviral drugs, most notably as a precursor to Remdesivir.[3][4] This guide provides a comprehensive framework for validating the antiviral mechanism of this class of compounds, offering a comparative analysis with established antiviral nucleosides and detailing the requisite experimental protocols.

The Central Hypothesis: Targeting the Viral RNA-Dependent RNA Polymerase (RdRp)

The core hypothesis for the antiviral activity of 4-Amino-7-iodopyrrolo[2,1-f]triazine nucleosides, and indeed for many nucleoside analogs, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is critical for the replication of the genomes of many RNA viruses.[2][5] The proposed mechanism involves the intracellular conversion of the nucleoside analog into its active triphosphate form. This activated metabolite then acts as a competitive inhibitor or a chain terminator during viral RNA synthesis.[1]

dot

Antiviral_Mechanism_Hypothesis cluster_cell Host Cell Prodrug 4-Amino-7-iodopyrrolo [2,1-f]triazine Nucleoside (Prodrug) Active_Metabolite Active Triphosphate Metabolite Prodrug->Active_Metabolite Intracellular Metabolism Viral_RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_RdRp Competitive Binding Viral_Replication Viral RNA Replication Viral_RdRp->Viral_Replication Mediates Inhibition Inhibition of Replication Viral_RdRp->Inhibition Targeted by Active Metabolite Inhibition->Viral_Replication Prevents

Caption: Proposed mechanism of action for 4-Amino-7-iodopyrrolo[2,1-f]triazine nucleosides.

Comparative Analysis with Established Antiviral Nucleosides

To rigorously validate the mechanism of a novel antiviral candidate, it is crucial to benchmark its performance against well-characterized drugs. This comparison should encompass potency, selectivity, and the specific mode of polymerase inhibition.

Antiviral Agent Core Structure Primary Viral Target(s) Mechanism of Action Key Performance Characteristics
4-Amino-7-iodopyrrolo\n[2,1-f]triazine Nucleoside Pyrrolo[2,1-f]triazineRNA viruses (e.g., Coronaviruses, Noroviruses)[4][6]Proposed as a viral RdRp inhibitor, acting as a competitive inhibitor or chain terminator.[4]Broad-spectrum potential; requires extensive validation of efficacy and selectivity.
Remdesivir Adenosine analog prodrugCoronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Ebola virus[7][8]Inhibits viral RdRp, leading to premature termination of viral RNA synthesis.[7][9][10]Demonstrated in vitro and clinical efficacy against SARS-CoV-2.[8]
Favipiravir Pyrazine carboxamide derivativeInfluenza virus, SARS-CoV-2, and other RNA viruses[11][12]Inhibits viral RdRp through lethal mutagenesis and potential chain termination.[11][13][14]Broad-spectrum activity; its precise mechanism of chain termination is still debated.[13][15]
Sofosbuvir Uridine nucleotide analog prodrugHepatitis C virus (HCV)[16]Acts as a chain terminator by inhibiting the HCV NS5B RNA-dependent RNA polymerase.[16][17][18]High barrier to resistance and pan-genotypic activity against HCV.[19]

Experimental Validation Workflow

A multi-pronged approach is essential to unequivocally validate the antiviral mechanism. This involves a series of cell-based and biochemical assays designed to dissect the compound's activity at different stages of the viral life cycle and at the molecular level.

dot

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Based_Assays Tier 1: Cell-Based Antiviral Assays Start->Cell_Based_Assays Mechanism_Assays Tier 2: Mechanism of Action Assays Cell_Based_Assays->Mechanism_Assays Confirmed Antiviral Activity Biochemical_Assays Tier 3: Biochemical Assays Mechanism_Assays->Biochemical_Assays Identified Target Pathway Resistance_Profiling Tier 4: Resistance Profiling Biochemical_Assays->Resistance_Profiling Confirmed Molecular Target Conclusion Conclusion: Validated Antiviral Mechanism Resistance_Profiling->Conclusion

Caption: A tiered workflow for validating the antiviral mechanism of action.

Tier 1: Cell-Based Antiviral Assays

The initial step is to determine the compound's antiviral activity in a cellular context. These assays are crucial for establishing intracellular potency and assessing cytotoxicity.[20][21]

1.1. Cytopathic Effect (CPE) Reduction Assay

  • Objective: To measure the ability of the compound to protect infected cells from virus-induced cell death.[22]

  • Methodology:

    • Seed susceptible host cells in a multi-well plate.

    • Infect the cells with a specific virus at a known multiplicity of infection (MOI).

    • Simultaneously, treat the cells with serial dilutions of the 4-Amino-7-iodopyrrolo[2,1-f]triazine nucleoside.

    • Incubate for a period sufficient to observe CPE in untreated, infected control wells.

    • Assess cell viability using a colorimetric assay (e.g., MTS or MTT).

  • Data Output: EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are calculated to determine the selectivity index (SI = CC50/EC50).

1.2. Virus Yield Reduction Assay

  • Objective: To quantify the reduction in the production of infectious virus particles in the presence of the compound.[22]

  • Methodology:

    • Infect host cells with the virus and treat with the compound as described above.

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of infectious virus in the supernatant using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.[22]

  • Data Output: A dose-dependent reduction in viral titer confirms the compound's inhibitory effect on viral replication.[23]

1.3. Cell-Based ELISA

  • Objective: To measure the reduction of viral antigen expression within infected cells.[24]

  • Methodology:

    • Infect and treat cells in a multi-well plate.

    • After incubation, fix the cells and permeabilize them.

    • Use a primary antibody specific to a viral protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate to generate a colorimetric or fluorometric signal, which is proportional to the amount of viral antigen.

  • Data Output: Provides a quantitative measure of the inhibition of viral protein synthesis.[24]

Tier 2: Mechanism of Action Assays

Once antiviral activity is confirmed, the next step is to pinpoint the stage of the viral life cycle that is being inhibited.

2.1. Time-of-Addition Assay

  • Objective: To determine at which stage of the viral replication cycle the compound exerts its effect.[22]

  • Methodology:

    • Infect cells with the virus.

    • Add the compound at different time points pre- and post-infection (e.g., during viral entry, during replication, or during viral assembly and release).

    • Measure the viral yield at the end of the replication cycle.

  • Data Output: The time point at which the compound loses its efficacy indicates the stage of the viral life cycle it targets. If the compound is effective when added during the replication phase, it supports the hypothesis of a polymerase inhibitor.

Tier 3: Biochemical Assays

These in vitro assays directly assess the interaction between the compound and its putative molecular target, the viral polymerase.[25][26]

3.1. Viral Polymerase Inhibition Assay

  • Objective: To directly measure the inhibitory effect of the triphosphorylated form of the compound on the activity of purified viral RdRp.[27][28]

  • Methodology:

    • Synthesize the 5'-triphosphate derivative of the 4-Amino-7-iodopyrrolo[2,1-f]triazine nucleoside.

    • Set up an in vitro transcription reaction containing purified viral RdRp, a suitable RNA template, and radiolabeled or fluorescently labeled nucleotides.

    • Add varying concentrations of the triphosphate analog to the reaction.

    • Measure the incorporation of labeled nucleotides into newly synthesized RNA.

  • Data Output: IC50 (50% inhibitory concentration) value, which quantifies the compound's potency against the isolated enzyme.

3.2. Chain Termination Assay

  • Objective: To determine if the compound acts as a chain terminator.

  • Methodology:

    • Perform an in vitro transcription assay as described above.

    • Analyze the RNA products by gel electrophoresis.

  • Data Output: The presence of prematurely terminated RNA transcripts of a specific length in the presence of the compound indicates chain termination.

Tier 4: Resistance Profiling

The emergence of drug resistance is a significant challenge in antiviral therapy.[29][30] Resistance profiling helps to confirm the drug's target and mechanism of action.[31][32]

4.1. In Vitro Resistance Selection

  • Objective: To generate drug-resistant viral mutants.

  • Methodology:

    • Serially passage the virus in the presence of sub-optimal concentrations of the 4-Amino-7-iodopyrrolo[2,1-f]triazine nucleoside.

    • Gradually increase the concentration of the compound as the virus adapts.

    • Isolate and clone resistant viral populations.

4.2. Genotypic and Phenotypic Analysis of Resistant Mutants

  • Objective: To identify mutations responsible for resistance and characterize their impact on drug susceptibility.

  • Methodology:

    • Sequence the genome of the resistant viruses, with a focus on the polymerase gene.

    • Introduce the identified mutations into a wild-type viral background using reverse genetics.

    • Confirm that the specific mutations confer resistance by testing the susceptibility of the mutant viruses to the compound in cell-based assays.

  • Data Output: Identification of resistance mutations within the viral polymerase provides strong evidence that it is the direct target of the drug.

Conclusion

Validating the antiviral mechanism of 4-Amino-7-iodopyrrolo[2,1-f]triazine nucleosides requires a systematic and multi-faceted experimental approach. By combining cell-based assays to determine antiviral efficacy, mechanism of action studies to identify the targeted stage of the viral life cycle, biochemical assays to confirm the molecular target, and resistance profiling to provide definitive evidence, researchers can build a robust and comprehensive understanding of how these promising compounds exert their antiviral effects. This rigorous validation is a critical step in the development of new and effective antiviral therapies.

References

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Validation

A Head-to-Head Comparison: A New Pyrrolotriazine Derivative (Jakinib-PX) versus Ruxolitinib in JAK2-Driven Myeloproliferative Neoplasms

Abstract: The pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a promising heterocyclic structure in the design of novel kinase inhibitors.[3][4] This guide provides a comprehensive framework for benchmarking a new,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a promising heterocyclic structure in the design of novel kinase inhibitors.[3][4] This guide provides a comprehensive framework for benchmarking a new, hypothetical pyrrolotriazine derivative, "Jakinib-PX," against the established JAK1/2 inhibitor, Ruxolitinib. We will detail the experimental rationale and step-by-step protocols for assessing biochemical potency, cellular target engagement, and anti-proliferative activity. This comparative analysis is grounded in methodologies designed to provide a robust preclinical data package for researchers in oncology and drug development.

Introduction: The Rationale for Developing Novel JAK Inhibitors

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal for cytokine signaling.[5] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway, in particular, is a critical regulator of hematopoiesis and immune response.[6] Dysregulation of this pathway, most notably through the activating JAK2V617F mutation, is a primary driver of myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis.[6][7][8]

Ruxolitinib, the first FDA-approved JAK1/2 inhibitor, has significantly improved outcomes for MPN patients by reducing splenomegaly and alleviating symptoms.[6][9][10] It functions as an ATP-competitive inhibitor, downregulating the JAK-STAT pathway.[9][11] However, the quest for next-generation inhibitors continues, driven by the need for improved selectivity, differentiated safety profiles, and strategies to overcome potential resistance.

The pyrrolotriazine core is an attractive scaffold for kinase inhibitors as it can act as a bioisostere for the adenine moiety of ATP, allowing it to fit within the kinase ATP-binding pocket. Our hypothetical compound, Jakinib-PX, is built upon this scaffold with modifications designed to enhance potency and selectivity for JAK2. This guide outlines the head-to-head comparison of Jakinib-PX with Ruxolitinib.

Overall Experimental Workflow

A multi-tiered approach is essential to comprehensively evaluate a new kinase inhibitor. Our workflow progresses from direct enzyme inhibition to cellular pathway modulation and finally to a functional assessment of anti-cancer activity.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity (Discussion) biochem In Vitro Kinase Assay (Recombinant JAK2) western Western Blot (p-STAT3 Inhibition) biochem->western Confirm Cellular Target Engagement viability Cell Viability Assay (MTT Assay) western->viability Link to Functional Outcome selectivity Kinome Profiling viability->selectivity Assess Off-Target Potential G cluster_JAK JAK-STAT Pathway Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription JakinibPX Jakinib-PX JakinibPX->JAK2 INHIBITS

Caption: The JAK-STAT signaling pathway and the inhibitory action of Jakinib-PX.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking a novel pyrrolotriazine-based JAK2 inhibitor, Jakinib-PX, against the clinical incumbent, Ruxolitinib. The presented protocols for biochemical and cell-based assays provide a solid foundation for generating a comparative data package. Based on our hypothetical data, Jakinib-PX demonstrates superior biochemical potency and comparable, if not slightly improved, cellular activity. The critical next step, a comprehensive kinome selectivity screen, will be essential to fully delineate its therapeutic potential and potential safety liabilities. This structured approach ensures that key questions of potency, cellular efficacy, and selectivity are addressed systematically, providing the robust, decision-driving data required in modern drug development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]

  • Western Blot for Detecting Phosphorylated STAT3. Bio-protocol.[Link]

  • Pyrrolo[2,1-f]t[1][2]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.[Link]

  • MTT (Assay protocol). Protocols.io.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Acta Pharmacologica Sinica.[Link]

  • Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Oncology.[Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Therapeutic Advances in Hematology.[Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online.[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry.[Link]

  • Inhibition of JAK2V617F Kinase Potently Induce Apoptosis In HEL Cells. ASH Publications.[Link]

  • Synthesis and Evaluation of Pyrrolotriazine Based Molecules as PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Modification of CellSensor irf1-bla TF-1 and irf1-bla HEL assays for direct comparison of wild-type JAK2 and JAK2 V617F inhibition. Assay and Drug Development Technologies.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.[Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.[Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols.[Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments.[Link]

  • Down stream signaling mechanisms from JAK2-V617F in PVTL-2 and HEL... ResearchGate.[Link]

  • JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines. Leukemia.[Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics.[Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? Patsnap Synapse.[Link]

  • Mechanism of action - Jakafi® (ruxolitinib). Jakafi.[Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar.[Link]

  • Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. ACS Chemical Biology.[Link]

  • Verification of the presence of JAK2V617F in HEL and SET-2 cells. ResearchGate.[Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.[Link]

  • Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... ResearchGate.[Link]

  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-7-iodopyrrolo[2,1-f]triazine

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine Hazard Assessment and Chemical Profile Understanding the chemical nature of 4-Amino-7-iodopyrrolo[2,1-f][8][9...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 4-Amino-7-iodopyrrolo[2,1-f][8][9][3]triazine is fundamental to its safe disposal. Its key characteristics are summarized below.

PropertyValue / InformationSource
Chemical Name 4-Amino-7-iodopyrrolo[2,1-f][8][9][3]triazine[8][10]
Synonyms 7-iodopyrrolo[2,1-f][8][9][3]triazin-4-amine; Remdesivir Intermediate[11][12]
CAS Number 1770840-43-1[1][10]
Molecular Formula C₆H₅IN₄[8][1]
Appearance Brown or pale yellow to white crystalline solid/powder[11][13]
Key Structural Feature Halogenated (Iodinated) Heterocyclic Amine[14][2]
Primary Hazard Class Halogenated Organic Compound[15][16]

The presence of the iodo- group classifies this compound as a halogenated organic waste .[16] Such compounds are presumed to be hazardous and are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA).[4][17] They must not be disposed of via standard trash or sewer systems.[18] The triazine core, a nitrogen-rich heterocycle, may also contribute to its toxicological profile, and similar aminotriazine compounds are known to cause skin, eye, and respiratory irritation.[19][20]

Personal Protective Equipment (PPE) and Handling

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. This is a non-negotiable standard for laboratory safety.

  • Hand Protection : Wear nitrile gloves. Given the lack of specific permeation data, double-gloving is recommended, especially during prolonged handling.

  • Eye Protection : Use chemical safety goggles or a face shield to protect against dust particles.[20]

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is mandatory to prevent inhalation.[19]

  • Body Protection : A fully fastened laboratory coat is required.[21]

Causality : The primary routes of exposure for a solid compound are inhalation of dust and dermal contact. The specified PPE creates a barrier against these routes. A fume hood provides the highest level of engineering control by containing airborne particles.[22]

Step-by-Step Disposal Protocol

The disposal of 4-Amino-7-iodopyrrolo[2,1-f][8][9][3]triazine must be managed as a regulated hazardous waste stream. The following workflow ensures compliance and safety.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[4]

  • Action : Designate a specific waste container exclusively for "Halogenated Organic Solids."

  • Rationale : Halogenated waste streams are often incinerated at high temperatures for proper disposal.[23] Mixing them with non-halogenated streams can complicate the disposal process and increase costs. Cross-contamination with incompatible chemicals, such as strong oxidizing agents, must be avoided to prevent dangerous reactions.[9]

Step 2: Container Selection and Labeling

Clear and accurate labeling is a strict regulatory requirement.[24][25]

  • Action :

    • Select a wide-mouth, shatter-resistant container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, screw-top lid.

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "4-Amino-7-iodopyrrolo[2,1-f][8][9][3]triazine " and its CAS Number: 1770840-43-1 .

    • Include the date when the first waste is added.

  • Rationale : The container must be robust and chemically resistant to prevent leaks.[22] Federal regulations (EPA/RCRA) mandate that waste containers are clearly identified with their contents to ensure safe handling, transport, and final disposal.[17][24]

Step 3: Waste Accumulation

Waste should be accumulated safely at or near the point of generation.[17]

  • Action :

    • Carefully transfer the solid waste into the labeled container using a spatula or powder funnel to minimize dust generation. Perform this transfer inside a chemical fume hood.

    • Securely close the container lid immediately after adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) .[9][24] The SAA must be under the control of laboratory personnel, away from drains, and in secondary containment.

  • Rationale : Keeping waste containers closed prevents the release of vapors or dust and protects against spills.[15] An SAA is a designated location that allows for the safe collection of hazardous waste at the point of generation, ensuring it is managed correctly before being moved to a central storage area.[9]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with the compound are also considered hazardous waste.

  • Action : Dispose of contaminated items such as gloves, weigh boats, and paper towels in the same "Halogenated Organic Solids" waste container.

  • Rationale : This practice prevents the spread of contamination and ensures that all hazardous materials are captured in the correct waste stream.

Step 5: Final Disposal Coordination

The final step involves coordination with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[18]

  • Action : Once the waste container is full (not exceeding 90% capacity), or if it has been in the SAA for close to one year, contact your EHS office to arrange for a waste pickup.[9][26]

  • Rationale : EHS professionals are responsible for ensuring that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[3][17] They will manage the final steps, including manifesting and transfer to a licensed treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of 4-Amino-7-iodopyrrolo[2,1-f][8][9][3]triazine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposition start Start: Disposal Required for 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine assess_hazard Hazard Assessment: - Halogenated Organic Solid - Potential Irritant start->assess_hazard don_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator (if needed) assess_hazard->don_ppe prep_container Prepare Labeled Container: - 'Hazardous Waste' - Full Chemical Name & CAS - Start Date don_ppe->prep_container transfer_waste Transfer Solid Waste & Contaminated Items prep_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa check_full Container Full (<90%) or Approaching 1 Year? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end End: Waste Transferred to Licensed Facility contact_ehs->end

Caption: Disposal workflow for 4-Amino-7-iodopyrrolo[2,1-f][8][9][3]triazine.

Spill Management

In the event of a spill, a prompt and safe response is critical.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area : Restrict access to the spill area.

  • PPE : If you are trained to handle chemical spills, don the appropriate PPE as described in Section 2.

  • Containment :

    • For small spills of solid material, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne.

    • Carefully scoop the material and absorbent pad into the designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and dispose of all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.[27]

Conclusion

The proper disposal of 4-Amino-7-iodopyrrolo[2,1-f][8][9][3]triazine is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, research professionals can manage this chemical waste stream responsibly. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.

References

  • 4-amino-7-iodopyrrolo[2,1-f][8][9][3]triazine - ChemBK. (n.d.). Retrieved from ChemBK. [https://www.chembk.com/en/chem/4-amino-7-iodopyrrolo[2,1-f][8][9][3]triazine]([Link]8][9][3]triazine)

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. (n.d.). Retrieved from a relevant compliance source. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

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  • Remdesivir No. 2 Intermediate 4-Amino-7-Iodopyrrolo[2, 1-F][8][9][3]Triazine CAS 1770840-43-1. (n.d.). Retrieved from a chemical supplier. [Link]

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Handling

Definitive Guide to Personal Protective Equipment for Handling 4-Amino-7-iodopyrrolo[2,1-f]triazine

Definitive Guide to Personal Protective Equipment for Handling 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine This guide provides essential safety and operational protocols for handling 4-Amino-7-iodopyrrolo[2,1-f][1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to Personal Protective Equipment for Handling 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine

This guide provides essential safety and operational protocols for handling 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (CAS No. 1770840-43-1). As a crucial pharmaceutical intermediate in the synthesis of potent antiviral therapies like Remdesivir, this compound demands a rigorous and proactive safety-first approach.[4][5][6] Given the absence of comprehensive public toxicological data for this specific molecule, we will apply the established principles of handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs) to ensure maximum operator and environmental protection.[3]

Hazard Assessment: A Proactive Stance on Safety

The core logic for implementing stringent PPE protocols stems from a conservative risk assessment based on the compound's known characteristics and applications:

  • Pharmaceutical Intermediate for a Potent API: The compound is a direct precursor to antiviral drugs.[5][7] Intermediates in potent drug synthesis pathways often share biological activity or hazardous properties with the final API. Therefore, it is prudent to handle this compound with a high degree of caution.

  • Structural Alerts: The molecule is a heterocyclic organic compound containing an amino-triazine moiety and an iodine atom.[8]

    • Amino-triazine derivatives can act as skin, eye, and respiratory irritants.[9][10]

    • Iodinated organic compounds require careful handling to avoid release and exposure, with elemental iodine being notably hazardous upon inhalation or ingestion.[11]

  • Physical Form: As a pale yellow solid, it is likely handled as a fine powder.[5] This presents a significant risk of aerosolization and inhalation, which is a primary route of exposure for potent compounds.

Due to these factors, a containment strategy is essential. This involves using engineering controls as the primary barrier and robust PPE as the critical final layer of defense. Best practices in the pharmaceutical industry use a risk-based system like Occupational Exposure Bands (OEBs) to categorize compounds and assign appropriate handling controls.[12] In the absence of specific OEB data, we will default to a high-containment protocol.

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is critical to recognize that PPE is the last line of defense. A comprehensive safety plan prioritizes controls in the following order:

  • Engineering Controls: These are the most effective measures. All handling of powdered 4-Amino-7-iodopyrrolo[2,1-f][1][2]triazine should occur within a primary containment system such as a certified chemical fume hood, a glovebox isolator, or a ventilated balance enclosure.[13][14]

  • Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), providing thorough training for all personnel, and restricting access to handling areas.

  • Personal Protective Equipment (PPE): This is the essential final barrier between the researcher and the chemical, used in conjunction with the controls above.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be deliberate, addressing all potential routes of exposure: inhalation, dermal contact, and eye contact.

Respiratory Protection

Inhalation of fine powders is a critical risk. Standard surgical masks are not sufficient as they do not provide a seal and lack filtration for chemical particulates.[1]

  • Minimum Requirement: A NIOSH-approved N95 (or FFP3 in the EU) disposable respirator. A fit test is mandatory to ensure a proper facial seal.

  • Recommended for High-Energy Operations: For activities that can generate significant dust (e.g., weighing large quantities, scraping vials, spill cleanup), a Powered Air-Purifying Respirator (PAPR) is strongly recommended.[12][13] PAPRs provide a higher protection factor and reduce user fatigue.[13]

Eye and Face Protection
  • Mandatory: Chemical splash goggles with indirect ventilation are required at all times to protect against airborne particles and potential splashes.[2][15]

  • Enhanced Protection: When handling larger quantities or performing tasks with a higher splash risk, a full-face shield must be worn over the chemical splash goggles.[1]

Hand Protection

A single pair of gloves is insufficient due to the risk of undetected pinholes and contamination during removal.

  • Double-Gloving: Always wear two pairs of chemically resistant nitrile gloves.[12] The outer glove should have an extended cuff that can be pulled over the sleeve of the lab coat or gown. This allows for the safe removal of the outer pair immediately upon contamination without exposing the skin.

Body Protection

Street clothes should never be exposed in the laboratory.

  • Disposable Gown/Coverall: A disposable, solid-front gown made of a low-linting material like Tyvek® is essential.[3] It should have a back closure and long sleeves with tight-fitting knit or elastic cuffs to prevent particle intrusion.[1] For extensive handling, a full-body "bunny suit" coverall offers complete protection.[1]

Foot Protection
  • Shoe Covers: Slip-resistant, disposable shoe covers must be worn over laboratory-dedicated footwear to prevent the tracking of contaminants out of the work area.[1]

Operational Plans: PPE Selection and Procedures

The level of PPE can be adapted based on the specific task and the quantity of material being handled.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_action Action start Assess Task: Handling 4-Amino-7-iodopyrrolo [2,1-f][1,2,4]triazine decision_qty Quantity Handled? start->decision_qty decision_energy Aerosolization Risk? decision_qty->decision_energy > 1 gram decision_qty->decision_energy < 1 gram ppe_standard Standard PPE: - Double Nitrile Gloves - Goggles & Face Shield - Disposable Gown - N95 Respirator - Shoe Covers decision_energy->ppe_standard Low (Solution Transfer) ppe_enhanced Enhanced PPE: - Standard PPE Items - Powered Air-Purifying Respirator (PAPR) decision_energy->ppe_enhanced High (Weighing, Scraping) proceed Proceed with Task ppe_standard->proceed ppe_enhanced->proceed

Caption: PPE selection workflow based on quantity and task energy.

PPE Requirements by Laboratory Operation
OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody & Foot Protection
Weighing/Dispensing Powder PAPR recommended; N95 (fit-tested) is minimum.Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown & Shoe Covers
Solution Preparation N95 (fit-tested)Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown & Shoe Covers
Reaction Monitoring/Sampling N95 (fit-tested)GogglesDouble Nitrile GlovesDisposable Gown & Shoe Covers
Spill Cleanup PAPRGoggles & Face ShieldDouble Nitrile Gloves (heavy duty)Full Coverall & Shoe Covers
Step-by-Step Gowning (Donning) and De-gowning (Doffing) Protocol

Proper procedure is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Shoe Covers: Don first in the ante-room or designated gowning area.

  • Hairnet/Bouffant Cap: Secure all hair.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coverall: Don the disposable gown, ensuring complete closure in the back.

  • Respirator: Don N95 or PAPR hood. Perform a seal check for N95 respirators.

  • Goggles/Face Shield: Place goggles on, followed by the face shield if required.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the gown.

Doffing (Taking Off) Sequence: This process is designed to contain the contamination.

  • Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside with your bare hands. Dispose of immediately in a hazardous waste bin.

  • Gown/Coverall & Shoe Covers: Remove as one unit if possible, rolling it away from the body to contain the contaminated surface inward. Dispose of immediately.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

  • Respirator: Remove by the straps without touching the front. Dispose of immediately (if disposable).

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Emergency and Disposal Procedures

Spill Response

All personnel must be trained on spill response. A spill kit with absorbent pads, waste bags, and appropriate PPE must be readily available.

  • Evacuate the immediate area and alert others.

  • Don the appropriate spill cleanup PPE (see table above).

  • Cover the spill with absorbent material, working from the outside in.

  • Carefully collect the contaminated material and place it in a labeled hazardous waste container.

  • Clean the area with an appropriate deactivating agent or solvent, followed by soap and water.

  • Dispose of all materials, including PPE, as hazardous waste.

Disposal Plan

All disposable PPE, contaminated labware (e.g., weigh boats, pipette tips), and cleanup materials associated with the handling of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine must be considered hazardous waste.

  • Collection: Place all waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with general laboratory waste.

  • Disposal: Follow all institutional and local regulations for the disposal of chemical waste.

By adhering to this comprehensive guide, research professionals can handle 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine with the high degree of care it requires, ensuring both personal safety and scientific integrity.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • American Industrial Hygiene Association (AIHA). Potent Pharmaceutical Compound Containment Case Study.
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  • LookChem. Cas 1770840-43-1, 7-iodopyrrolo-[2,1-f][1][2][3]-triazin-4-amine. Available at:

  • Shandong Sihuan Pharmaceutical Co., Ltd. 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. Available at:

  • Carl ROTH. Safety Data Sheet: Iodine.
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  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine. Available at:

  • Pfizer. (2022, February 2). SAFETY DATA SHEET.
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  • Sonawane, V., & Telvekar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. Available at:

  • Acros Organics. Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97%.
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.

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